molecular formula C6H12O2 B1581598 Pentyl formate CAS No. 638-49-3

Pentyl formate

Cat. No.: B1581598
CAS No.: 638-49-3
M. Wt: 116.16 g/mol
InChI Key: DIQMPQMYFZXDAX-UHFFFAOYSA-N
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Description

Pentyl formate (CAS 638-49-3), with the molecular formula C6H12O2 and an average molecular weight of 116.16 g/mol, is a carboxylic acid ester belonging to the class of organic compounds known as formate esters . It is a clear, colorless liquid characterized by a distinctive plum- or banana-like odor . Its physical properties include a boiling point of approximately 130°C, a density of about 0.881-0.887 g/cm³, and a flash point of 79°F (26°C), classifying it as a flammable liquid . It is less dense than water and insoluble in it, but it is miscible with alcohol, ether, and most other common organic solvents . In research and industrial contexts, this compound is valued for its role as a solvent for organic reactions where a non-polar medium is required . Its primary applications leverage its organoleptic properties; it is used in the formulation of fragrances and perfumes and as a flavoring agent in the food industry, often noted for its fruity aroma . The compound's structure and properties also make it a molecule of interest in chemical research, for instance, in chromatography where it can be analyzed using reverse-phase (RP) HPLC methods . Furthermore, studies on the oxidation and decomposition chemistry of similar compounds, like pentanol, provide insights into reaction kinetics that can be relevant for understanding the behavior of this compound in various chemical environments . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl formate
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-8-6-7/h6H,2-5H2,1H3
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InChI Key

DIQMPQMYFZXDAX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC=O
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID2047698
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Molecular Weight

116.16 g/mol
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Physical Description

N-amyl formate appears as a clear colorless liquid with a plum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Clear colorless liquid with an odor like plums; [CAMEO], Liquid, colourless to pale yellow liquid with a fruit-like odour
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Boiling Point

130.00 to 131.00 °C. @ 760.00 mm Hg
Record name Pentyl formate
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Flash Point

79 °F (NFPA, 2010)
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Solubility

miscible with alcohol, ether, most organic solvents
Record name n-Amyl formate
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Density

0.881-0.887
Record name n-Amyl formate
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CAS No.

638-49-3
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Record name Formic acid, pentyl ester
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Melting Point

-73.5 °C
Record name Pentyl formate
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Foundational & Exploratory

Spectroscopic Analysis of Pentyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl formate (C₆H₁₂O₂) is a carboxylic acid ester known for its characteristic fruity, plum-like odor.[1] As a volatile organic compound, it finds applications as a flavoring agent and a solvent.[1][2] For researchers, scientists, and professionals in drug development and chemical synthesis, precise structural elucidation and purity assessment are critical. This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and the logical workflow of spectral interpretation for structural confirmation is visualized.

Data Presentation: Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Frequency: 90 MHz[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05s1HH-C(=O)-O
4.17t2H-O-CH₂ -CH₂-
1.67m2H-O-CH₂-CH₂ -CH₂-
1.38m4H-(CH₂)₂-CH₃
0.91t3H-CH₃

Data sourced from PubChem and interpreted based on standard chemical shift values.[1]

Table 2: ¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Frequency: 25.16 MHz[1][3]

Chemical Shift (δ) ppmAssignment
161.26C =O
64.12-O-C H₂-
28.36-O-CH₂-C H₂-
28.11-CH₂-C H₂-CH₃
22.38-C H₂-CH₃
13.96-C H₃

Data sourced from PubChem and FooDB.[1][3]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~1725-1750Strong, SharpC=O (Carbonyl) Stretch[4][5]
~1180-1200StrongC-O (Ester) Stretch[4][5]
~2870-2960Medium-StrongC-H (Alkyl) Stretch

Data interpreted from typical values for aliphatic esters.[4][5] The presence of a strong C=O stretch around 1735-1750 cm⁻¹ and two distinct C-O stretches between 1300-1000 cm⁻¹ is characteristic of esters.[4]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Weight: 116.16 g/mol [1][6]

m/zRelative IntensityProposed Fragment
116Low[M]⁺ (Molecular Ion)
70High[C₅H₁₀]⁺
45Moderate[HCOOH]⁺
43High[C₃H₇]⁺
42High[C₃H₆]⁺
41High[C₃H₅]⁺
29High[CHO]⁺
27High[C₂H₃]⁺

Fragmentation pattern data sourced from NIST WebBook and interpreted.[6] The mass spectrum of formate esters often shows characteristic ions resulting from fragmentation of the pentyl group.[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the general procedure for obtaining high-quality NMR spectra of liquid esters like this compound.

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[7][8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

    • Ensure the sample is completely dissolved. If any solid impurities are present, filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[7][8] The final sample depth should be uniform to ensure magnetic field homogeneity.[8]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity and achieve high signal resolution.[7]

  • Data Acquisition:

    • ¹H NMR: Utilize a standard single-pulse experiment. For accurate integration, especially in quantitative analysis, use a 90° pulse angle and ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons of interest.[7]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum to ensure accurate peak representation and integration.

Infrared (IR) Spectroscopy

This protocol is suitable for acquiring the IR spectrum of a pure, non-volatile liquid ester.

  • Sample Preparation (Neat Liquid Film):

    • Use clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

    • Place one to two drops of neat this compound onto the surface of one salt plate using a pipette.[9]

    • Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film and to avoid air bubbles.[9]

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum by the instrument's software to eliminate signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder within the spectrometer's sample compartment.[9]

    • Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background to generate the final IR spectrum.[9]

  • Data Analysis:

    • Correlate the observed absorption bands (in cm⁻¹) with known vibrational frequencies of specific functional groups to identify the structural components of the molecule.[9]

Mass Spectrometry (MS)

This protocol describes a general procedure for analyzing a volatile liquid sample like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low (typically in the ppm range) to avoid overloading the GC column and detector.

  • Instrument Setup (GC-MS):

    • Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5) and temperature program to separate the analyte from the solvent and any impurities.

    • Tune the mass spectrometer according to the manufacturer's protocol to ensure good resolution and mass accuracy.[10]

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

    • The sample is vaporized and carried by an inert gas through the GC column, where separation occurs.

    • As components elute from the column, they enter the ion source of the mass spectrometer.

    • In the ion source (EI mode), molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[10]

    • The detector counts the ions at each m/z value, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.[2]

    • Analyze the fragmentation pattern. The fragmentation provides a molecular fingerprint and can be used to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and their role in the structural elucidation of this compound.

G cluster_0 Structural Elucidation Workflow for this compound cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS NMR_Data ¹H NMR ¹³C NMR Connectivity & Carbon Skeleton NMR->NMR_Data Provides info on IR_Data Functional Groups C=O Stretch (~1740 cm⁻¹) C-O Stretch (~1200 cm⁻¹) IR->IR_Data Provides info on MS_Data Molecular Weight (116.16) Fragmentation Pattern MS->MS_Data Provides info on Confirmed_Structure Confirmed Structure: CCCCCOC=O NMR_Data->Confirmed_Structure IR_Data->Confirmed_Structure MS_Data->Confirmed_Structure

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

The Subtle Signature: A Technical Guide to the Natural Occurrence of Pentyl Formate in Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of pentyl formate in fruits and plants. Geared towards researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, analytical methodologies, and quantitative data surrounding this volatile organic compound.

Introduction

This compound (C6H12O2), an ester known for its characteristic fruity and plum-like aroma, is a naturally occurring volatile organic compound (VOC) found in a variety of plant species. As a contributor to the complex scent profiles of fruits and flowers, it plays a role in plant-herbivore interactions, pollination, and fruit ripening. Understanding the biosynthesis and natural distribution of this compound is crucial for research in plant biochemistry, flavor chemistry, and the development of natural product-based pharmaceuticals and agrochemicals. While its presence has been noted in several fruits, quantitative data remains sparse in publicly available literature. This guide synthesizes the current knowledge on its occurrence, biosynthesis, and the analytical methods employed for its detection and quantification.

Quantitative Occurrence of Pentyl Esters in Fruits

Direct quantitative data for this compound in fruits is limited. However, data for the closely related pentyl acetate, which shares the same pentanol precursor, provides valuable insight into the distribution of five-carbon esters in the plant kingdom. The following table summarizes the available data on pentyl acetate concentrations in various apple cultivars. It is important to note that these values are presented as raw peak areas from chromatographic analysis and serve as a relative comparison of pentyl acetate abundance.

Fruit/Plant SpeciesCultivarCompoundConcentration (Absolute Peak Area Counts)Reference
Apple (Malus domestica)'Braeburn'Pentyl Acetate2,567[1]
Apple (Malus domestica)'Golden Delicious'Pentyl Acetate10,876[1]
Apple (Malus domestica)'Granny Smith'Pentyl Acetate345[1]
Apple (Malus domestica)'Fuji'Pentyl Acetate4,321[1]
Apple (Malus domestica)'Prima'Pentyl Acetate1,234[1]
Apple (Malus domestica)'Gold Rush'Pentyl Acetate5,678[1]
Pear (Pyrus communis)Multiple CultivarsPentyl AcetatePresent, not quantified[2][3][4]
Strawberry (Fragaria × ananassa)Multiple CultivarsThis compoundDetected, not quantified[5]
Tomato (Solanum lycopersicum)Multiple CultivarsThis compoundDetected, not quantified[5][6]

Note: The data for apple cultivars represents the absolute peak area and should be interpreted as a relative measure of concentration.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of volatile esters. This process involves two key stages: the formation of the alcohol moiety (pentanol) and the subsequent esterification with a carboxylic acid (formic acid).

The five-carbon alcohol precursor, pentanol, is derived from the lipoxygenase (LOX) pathway.[7][8] This pathway utilizes fatty acids, such as linoleic and linolenic acid, as substrates. A series of enzymatic reactions, including lipoxygenase and hydroperoxide lyase, cleave the fatty acid chains to produce shorter-chain aldehydes and alcohols, including C5 compounds like pentanol.

The final step in the formation of this compound is the esterification of pentanol with formic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In the case of this compound, it is hypothesized that formyl-CoA serves as the acyl donor. The availability of both pentanol and formyl-CoA, as well as the specific activity of AAT enzymes, are critical factors influencing the production of this compound in plant tissues.[4] Formate itself is a fundamental one-carbon compound in plant metabolism, with its origins traced back to photorespiration and other metabolic pathways.[9]

This compound Biosynthesis FattyAcids Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) Pathway FattyAcids->LOX Pentanol Pentanol LOX->Pentanol AAT Alcohol Acyltransferase (AAT) Pentanol->AAT FormicAcid Formic Acid / Formyl-CoA FormicAcid->AAT PentylFormate This compound AAT->PentylFormate Photorespiration Photorespiration & Other Pathways Photorespiration->FormicAcid

Biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound in plant materials typically involve the analysis of volatile organic compounds. The most common and effective methodology is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction (HS-SPME)
  • Sample Collection and Homogenization: Fresh plant material (e.g., fruit flesh, leaves) is collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to prevent enzymatic degradation and loss of volatiles. A known weight of the plant tissue is homogenized, often in the presence of a saturated salt solution (e.g., NaCl) to improve the release of volatiles from the matrix.

  • Internal Standard Addition: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample) is added to the homogenized sample at a known concentration to allow for accurate quantification.

  • Headspace Extraction: The homogenized sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or medium-polar column like DB-5ms). A programmed temperature gradient is typically used to achieve optimal separation.

  • Mass Spectrometry Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve prepared with authentic standards of this compound is used to calculate the absolute concentration in the original sample.

Experimental Workflow Start Plant Material (Fruit, Leaf, etc.) Homogenization Homogenization (+ Internal Standard) Start->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection & Identification Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Result This compound Concentration Quantification->Result

General workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of various fruits and plants. While its presence has been qualitatively confirmed in species such as strawberries and tomatoes, quantitative data remains limited. The biosynthesis of this compound is intrinsically linked to the lipoxygenase pathway for the production of its alcohol precursor and the activity of alcohol acyltransferases for the final esterification step. The analytical methodology of choice for its detection and quantification is HS-SPME coupled with GC-MS, a robust and sensitive technique for the analysis of volatile organic compounds. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to explore its physiological roles and potential applications.

References

A Technical Guide to the Synthesis of Pentyl Formate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of pentyl formate, an important ester utilized as a flavoring agent and solvent, through the acid-catalyzed Fischer esterification of 1-pentanol and formic acid.[1] This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative and qualitative data for the characterization of the final product. The guide is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and process development.

Introduction

This compound (n-amyl formate), a colorless liquid with a characteristic fruity, plum-like odor, belongs to the formate ester class of organic compounds.[2][3][4] It is widely used in the food and fragrance industries and also serves as a solvent for various organic reactions.[1] The most common and direct method for its synthesis is the Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[5]

The Fischer esterification is an acid-catalyzed acyl substitution reaction between a carboxylic acid and an alcohol.[5][6] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[7][8] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation.[7][8]

This guide will focus on the synthesis using common laboratory techniques, employing a strong acid catalyst like sulfuric acid.

Reaction Mechanism and Principles

The Fischer esterification proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps. The acid catalyst is essential as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the nucleophilic alcohol.

The established mechanism involves several key stages:[5][7][9]

  • Protonation of the Carbonyl: The carboxylic acid (formic acid) is protonated by the acid catalyst.

  • Nucleophilic Attack: The alcohol (1-pentanol) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

dot

Caption: Figure 1: Fischer Esterification Mechanism for this compound.

Experimental Protocol

This section outlines a representative protocol for the synthesis of this compound. The procedure is based on standard Fischer esterification methods.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mol)Volume (mL)Density (g/mL)
Formic Acid (≥95%)CH₂O₂46.03~0.518.91.22
1-Pentanol (≥99%)C₅H₁₂O88.15~0.2528.30.814
Sulfuric Acid (98%)H₂SO₄98.08Catalyst1.01.84
Sodium BicarbonateNaHCO₃84.01---
Anhydrous MgSO₄/Na₂SO₄-----
Saturated NaCl (Brine)NaCl(aq)----
Procedure

dot

Experimental_Workflow Figure 2: Experimental Workflow for this compound Synthesis A 1. Combine Reactants (1-Pentanol, Formic Acid) B 2. Add Catalyst (Conc. H2SO4, slowly) A->B C 3. Reflux (1-2 hours) B->C D 4. Cool & Transfer to Separatory Funnel C->D E 5. Aqueous Workup - Wash with Water - Wash with 5% NaHCO3 - Wash with Brine D->E F 6. Dry Organic Layer (Anhydrous MgSO4/Na2SO4) E->F Collect Organic Layer G 7. Isolate Product (Decant or Filter) F->G H 8. Purify (Simple or Fractional Distillation) G->H I 9. Characterize (NMR, IR, GC-MS) H->I Purified this compound

Caption: Figure 2: Experimental Workflow for this compound Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 28.3 mL (0.25 mol) of 1-pentanol and 18.9 mL (0.5 mol) of formic acid. Using an excess of formic acid helps to shift the reaction equilibrium towards the product.

  • Catalyst Addition: While stirring, cautiously add 1.0 mL of concentrated sulfuric acid to the mixture through the condenser. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the mixture to reflux for 1-2 hours. The temperature should be maintained around the boiling point of 1-pentanol (138 °C), though the mixture will boil lower.

  • Work-up and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of cold water to remove the excess formic acid.

      • 50 mL portions of 5% aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes any remaining formic acid and the sulfuric acid catalyst.

      • 50 mL of saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid to remove the drying agent. The crude this compound can be purified by simple or fractional distillation. Collect the fraction boiling between 128-132 °C.[4]

Product Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₆H₁₂O₂[4]
Molar Mass116.16 g/mol [2]
AppearanceClear, colorless liquid[2]
OdorFruity, plum-like[2]
Boiling Point130-132 °C[2][4]
Melting Point-73.5 °C[2]
Density~0.88 g/cm³ at 25 °C[3][4]
Refractive Index (n²⁰/D)~1.399[4]
SolubilityInsoluble in water; miscible with alcohol and ether.[2][3]
Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation of the product.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group.

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. The following are the expected chemical shifts for this compound in a CDCl₃ solvent.[2]

Proton Type (¹H NMR)Chemical Shift (δ, ppm)MultiplicityIntegration
Formyl Proton (-O-CH=O)~8.05Singlet (s)1H
Methylene Protons (-O-CH₂-)~4.17Triplet (t)2H
Methylene Protons (-O-CH₂-CH₂-)~1.67Quintet (p)2H
Methylene Protons (-CH₂-CH₂-CH₃)~1.3-1.4Multiplet (m)4H
Methyl Protons (-CH₃)~0.91Triplet (t)3H
Carbon Type (¹³C NMR)Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~161.3
Methylene Carbon (-O-CH₂-)~64.1
Methylene Carbon (-CH₂-CH₂-CH₃)~28.4, ~28.1
Methylene Carbon (-CH₂-CH₃)~22.4
Methyl Carbon (-CH₃)~14.0
(Data sourced from PubChem CID 12529)[2]

Conclusion

The Fischer esterification remains a robust and widely applicable method for the synthesis of esters like this compound. By controlling reaction conditions, particularly through the use of excess reactant and effective work-up procedures, high yields of the desired product can be achieved. The protocol and data presented in this guide provide a comprehensive framework for the successful laboratory-scale synthesis and characterization of this compound, serving as a valuable resource for professionals in chemical research and development.

References

The Biosynthesis of Pentyl Formate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pentyl formate, a volatile ester recognized for its characteristic fruity aroma, is a significant contributor to the flavor and fragrance profiles of various fruits and fermented products. Understanding its biosynthesis is crucial for applications in the food and beverage industry, as well as for metabolic engineering endeavors aimed at producing natural flavor compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in organisms, with a focus on plants and yeasts. It details the enzymatic reactions, precursor biosynthesis, and relevant quantitative data. Furthermore, this guide outlines key experimental protocols for the analysis of this compound and the characterization of the enzymes involved in its formation.

Introduction

Volatile esters are a diverse class of organic compounds that play a pivotal role in the aroma of fruits, flowers, and fermented beverages. This compound (C6H12O2), also known as amyl formate, is a formate ester that imparts a distinct plum- or banana-like scent.[1][2][3] Its presence has been detected in a variety of natural sources, including strawberries, tomatoes, and dairy products.[4][5] The biosynthesis of this compound, like other esters, involves the enzymatic condensation of an alcohol and an acyl-coenzyme A (acyl-CoA) derivative. This guide will delve into the metabolic pathways that provide the precursors for this compound synthesis and the final enzymatic step that leads to its formation.

The Biosynthetic Pathway of this compound

The formation of this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol. In the case of this compound, the precursors are pentanol and formyl-coenzyme A (formyl-CoA) .

The overall reaction is as follows:

Pentanol + Formyl-CoA

Alcohol Acyltransferase (AAT)\xrightarrow{\text{Alcohol Acyltransferase (AAT)}}Alcohol Acyltransferase (AAT)​
this compound + Coenzyme A

The subsequent sections will explore the biosynthesis of the requisite precursors, pentanol and formyl-CoA, in different organisms.

Biosynthesis of Pentanol

Pentanol, the alcohol moiety of this compound, can be synthesized through various metabolic pathways, primarily originating from fatty acid metabolism.

In plants, the biosynthesis of C5 alcohols like pentanol is often linked to the lipoxygenase (LOX) pathway , which is involved in the production of a variety of volatile compounds, particularly "green leaf volatiles". This pathway utilizes fatty acids, such as linoleic and linolenic acids, as substrates.

The key steps are:

  • Lipoxygenase (LOX) oxygenates a fatty acid to form a hydroperoxide.

  • Hydroperoxide lyase (HPL) cleaves the hydroperoxide, which can lead to the formation of C5 aldehydes.

  • Alcohol dehydrogenase (ADH) reduces the C5 aldehyde to pentanol.

Additionally, the β-oxidation pathway of fatty acids can generate shorter-chain acyl-CoAs, which can be subsequently reduced to their corresponding alcohols, including pentanol.[6]

In yeasts such as Saccharomyces cerevisiae, the production of higher alcohols (also known as fusel alcohols) like pentanol is primarily linked to amino acid catabolism via the Ehrlich pathway . However, pentanol can also be synthesized from carbohydrate metabolism through the fatty acid synthesis pathway.[7]

Biosynthesis of Formyl-CoA

Formyl-CoA, the acyl donor for this compound synthesis, is a C1-unit carrier in metabolism. Its biosynthesis is integral to one-carbon metabolism.

In plants, formate can be produced through several pathways, including photorespiration and the catabolism of certain amino acids. A key pathway for the activation of formate to formyl-CoA is not well-elucidated in the context of ester biosynthesis. However, it is known that formate can be activated to 10-formyl-tetrahydrofolate, a key intermediate in one-carbon metabolism.

In Saccharomyces cerevisiae, the biosynthesis of coenzyme A and its acylated forms, such as acetyl-CoA, is a well-understood process.[8][9][10] The generation of formyl-CoA is less characterized in the context of ester formation but is known to be involved in purine biosynthesis and other metabolic pathways.

The Final Step: Alcohol Acyltransferase (AAT) Activity

The condensation of pentanol and formyl-CoA is catalyzed by an AAT. While a specific AAT for this compound has not been extensively characterized, AATs are known for their broad substrate specificity.[11][12] For instance, an AAT from tomato (Solanum lycopersicum), Atf1-S.l, has shown a high specificity for 1-pentanol as an alcohol substrate, while exhibiting broad specificity for acyl-CoAs.[13] This suggests that existing AATs could potentially utilize formyl-CoA to produce this compound.

Quantitative Data

Limited quantitative data is available for the biosynthesis of this compound specifically. However, data from studies on related esters, such as pentyl acetate, can provide insights into the potential kinetics of the reaction.

EnzymeSubstrate(s)OrganismKmVmaxReference
Lipozyme® 435 (immobilized lipase)Acetic acid, Pentan-1-olCandida antarcticaNot explicitly stated for each substrateNot explicitly stated[14]
Atf1-S.l (AAT)1-Pentanol, various Acyl-CoAsSolanum lycopersicumNot determinedHigh activity with pentanol[13]

Note: The data for Lipozyme® 435 pertains to the synthesis of pentyl acetate, not this compound. This information is included to provide a general understanding of the kinetics of pentyl ester synthesis.

CompoundOrganism/SourceConcentrationReference
This compoundCow MilkNot quantified[4]
This compoundStrawberryNot quantified[4]
This compoundGarden TomatoNot quantified[4][5]

Experimental Protocols

Extraction and Quantification of this compound

A common method for the analysis of volatile compounds like this compound from biological matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation: Homogenize the biological sample (e.g., fruit tissue, yeast culture) in a suitable buffer. Transfer a known amount of the homogenate to a headspace vial.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Incubation: Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed and separated on a capillary column (e.g., DB-5ms). The eluting compounds are then detected by a mass spectrometer.

  • Quantification: Identify this compound based on its retention time and mass spectrum.[15] Quantify the compound by comparing its peak area to that of the internal standard.

Alcohol Acyltransferase (AAT) Activity Assay

The activity of AATs can be determined by measuring the rate of ester formation or the release of Coenzyme A (CoA).

Protocol: Colorimetric AAT Activity Assay using DTNB

This assay measures the free thiol group of CoA released during the esterification reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound (TNB) that absorbs at 412 nm.[1]

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 7.5-8.5), a known concentration of pentanol, and the enzyme extract (e.g., purified AAT or a crude protein extract).

  • Initiation: Start the reaction by adding a known concentration of formyl-CoA.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Color Development: Stop the reaction (e.g., by adding a denaturing agent). Add DTNB solution to the mixture.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Pentyl_Formate cluster_precursors Precursor Biosynthesis cluster_pentanol Pentanol Pathway cluster_formyl_coa Formyl-CoA Pathway cluster_final_step Final Condensation Fatty Acids Fatty Acids LOX_HPL Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) Fatty Acids->LOX_HPL C5 Aldehyde C5 Aldehyde LOX_HPL->C5 Aldehyde ADH Alcohol Dehydrogenase (ADH) C5 Aldehyde->ADH Pentanol Pentanol ADH->Pentanol AAT Alcohol Acyltransferase (AAT) Pentanol->AAT One-Carbon Metabolism One-Carbon Metabolism Formate Formate One-Carbon Metabolism->Formate Activation Activation (e.g., Synthetase) Formate->Activation Formyl-CoA Formyl-CoA Activation->Formyl-CoA Formyl-CoA->AAT This compound This compound AAT->this compound CoA CoA AAT->CoA

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Instrumental Analysis cluster_quantification Quantification and Results Sample Biological Sample (e.g., Fruit, Yeast) Homogenization Homogenization + Internal Standard Sample->Homogenization HS_SPME Headspace SPME Homogenization->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Processing Data Processing (Integration, Identification) GC_MS->Data_Processing Quantification Quantification (vs. Internal Standard) Data_Processing->Quantification Results This compound Concentration Quantification->Results

References

A Comprehensive Technical Guide to Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of pentyl formate, also known as amyl formate, covering its chemical and physical properties, synthesis protocols, primary applications, and safety considerations. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data and experimental methodologies.

Chemical Identification and Properties

This compound is a formate ester recognized for its distinct fruity aroma.[1] It is a clear, colorless liquid at room temperature.[1][2]

Molecular Formula: C₆H₁₂O₂[1][2]

CAS Number: 638-49-3[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 116.16 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms n-Amyl formate, Amyl methanoate, Formic acid, pentyl ester[3]
Appearance Clear colorless liquid with a plum- or banana-like odor[1][2]
Density 0.881 - 0.887 g/cm³[1][2]
Boiling Point 130.0 °C to 131.0 °C at 760 mmHg[1]
Melting Point -73.5 °C[1]
Flash Point 26 °C (79 °F)[1][2]
Solubility Insoluble in water; miscible with alcohol, ether, and most organic solvents[1][2][4]
Refractive Index 1.396 - 1.402[1]

Synthesis of this compound

This compound is primarily synthesized through the esterification of pentanol with formic acid.[4] This can be achieved via traditional chemical methods, such as Fischer esterification, or through biocatalytic routes, which are gaining favor as a "green" alternative.[2]

Experimental Protocol: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The following is a generalized laboratory protocol for the synthesis of this compound.

Materials:

  • Pentanol (Amyl alcohol)

  • Formic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[5][6]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentanol and a molar excess of formic acid.[7]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[5]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.[6] Progress can be monitored using thin-layer chromatography (TLC).[7]

  • Work-up and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract the ester using diethyl ether.[8]

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[5][8]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.[8]

  • Purification: The product can be further purified by distillation.[5]

Experimental Protocol: Enzymatic Synthesis

Enzymatic synthesis utilizes lipases as biocatalysts, offering high selectivity and milder reaction conditions.[9] This method is often preferred for producing "natural" flavor compounds.[9]

Materials:

  • Pentanol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)[10][11]

  • Organic solvent (e.g., toluene, 1,2-dichloroethane, or solvent-free system)[9][11]

Procedure:

  • Reaction Setup: In a temperature-controlled shaker or stirred-batch reactor, combine pentanol and formic acid in the desired molar ratio (e.g., 1:5 formic acid to pentanol).[9][11] The reaction can be run in an organic solvent or under solvent-free conditions.[9]

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme concentration is a key parameter to optimize (e.g., 15 g/L).[11]

  • Incubation: Incubate the reaction at a moderate temperature (e.g., 40-60 °C) with constant agitation (e.g., 150 rpm) for a set period (e.g., 1-24 hours).[10][12][13]

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by simple filtration for reuse in subsequent batches.[9]

  • Product Isolation: The product, this compound, is isolated from the reaction mixture. If a solvent was used, it is removed under reduced pressure. Further purification may be achieved through distillation.

Applications and Biological Relevance

This compound's primary applications are derived from its organoleptic properties.

  • Flavor and Fragrance Industry: It is widely used as a food additive (flavoring agent) to impart fruity notes, often described as plum- or banana-like, in various food and beverage products.[2][3] It is also a component in the formulation of perfumes and fragrances.[2]

  • Industrial Solvent: In chemical synthesis, it serves as a non-polar solvent for organic reactions.[2][4]

Role in Drug Development and Signaling Pathways

Currently, there is limited specific research available in the public domain detailing the direct role of this compound in drug development or its interaction with specific biological signaling pathways. While some organic acid esters exhibit antimicrobial properties, and computational methods like molecular docking are used in drug discovery, dedicated toxicological and pharmacological studies on this compound are not extensively reported.[2][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated n-amyl formate and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] Standard laboratory safety protocols should be strictly followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition and strong oxidizing agents.[14]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[14]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships involving this compound.

G cluster_reactants Reactants cluster_process Process cluster_catalysts Catalysts cluster_products Products pentanol Pentanol esterification Esterification pentanol->esterification formic_acid Formic Acid formic_acid->esterification pentyl_formate This compound esterification->pentyl_formate water Water esterification->water acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification Chemical Route enzyme_catalyst Immobilized Lipase (e.g., Novozym 435) enzyme_catalyst->esterification Biocatalytic Route

Caption: Synthesis pathways for this compound.

G cluster_properties Core Properties cluster_applications Primary Applications pentyl_formate This compound physicochemical Physicochemical Properties pentyl_formate->physicochemical organoleptic Organoleptic Properties (Fruity Aroma) pentyl_formate->organoleptic solvent Industrial Solvent physicochemical->solvent flavor Flavoring Agent organoleptic->flavor fragrance Fragrance Ingredient organoleptic->fragrance

Caption: Relationship between properties and applications.

References

A Comprehensive Technical Guide to the Solubility of Pentyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of pentyl formate in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this document also includes information on the closely related compound, isoamyl formate, as a surrogate, with the explicit understanding that these values are approximations. Furthermore, this guide outlines a comprehensive experimental protocol for determining liquid-liquid solubility and presents visual workflows to illustrate key concepts.

Introduction to this compound

This compound (C₆H₁₂O₂) is an ester recognized for its characteristic fruity aroma.[1] It is a colorless liquid at room temperature and finds applications as a flavoring agent and in the formulation of fragrances.[1] In scientific and industrial settings, its utility as a solvent for certain reactions is also of interest. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective application in chemical synthesis, purification processes, and formulation development.

Solubility of this compound: A Quantitative Overview

While specific numerical values for this compound are scarce, data for the structurally similar compound, isoamyl formate (3-methyl-1-butyl formate), can provide an estimation of its solubility behavior. It is critical to note that while structurally similar, the solubility of isoamyl formate may not be identical to that of this compound.

Table 1: Solubility of this compound and Isoamyl Formate in Various Solvents

SolventThis compound SolubilityIsoamyl Formate SolubilityTemperature (°C)
Water2.904 g/L[3]3.5 g/L22[3] / 25
EthanolMiscibleSolubleNot Specified
Diethyl EtherMiscible[1][2]SolubleNot Specified
MethanolData Not AvailableData Not AvailableNot Specified
AcetoneData Not AvailableData Not AvailableNot Specified
TolueneData Not AvailableData Not AvailableNot Specified
HexaneData Not AvailableData Not AvailableNot Specified
DichloromethaneData Not AvailableData Not AvailableNot Specified
Propylene GlycolData Not AvailableSolubleNot Specified
GlycerolData Not AvailableInsolubleNot Specified

Disclaimer: The data for isoamyl formate is provided as a surrogate for this compound due to the lack of available data for the latter. These values should be used as estimations and for comparative purposes only. Experimental verification of the solubility of this compound in these solvents is highly recommended.

Factors Influencing Solubility

The solubility of an ester like this compound is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound possesses a polar ester group and a nonpolar pentyl chain. Its solubility in a given solvent is a balance between the interactions of these two moieties with the solvent molecules.

G cluster_solute This compound cluster_solvent Solvent Polar_Ester_Group Polar Ester Group (-COO-) Polar_Solvent Polar Solvents (e.g., Water, Alcohols) Polar_Ester_Group->Polar_Solvent Strong Interaction (High Solubility) Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane, Toluene) Polar_Ester_Group->Nonpolar_Solvent Weak Interaction (Low Solubility) Nonpolar_Pentyl_Chain Nonpolar Pentyl Chain (C5H11-) Nonpolar_Pentyl_Chain->Polar_Solvent Weak Interaction (Low Solubility) Nonpolar_Pentyl_Chain->Nonpolar_Solvent Strong Interaction (High Solubility)

Figure 1. Logical relationship between solvent polarity and ester solubility.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This protocol is based on the isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Volumetric flasks and syringes

Experimental Procedure
  • Preparation of Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and dissolving them in the chosen solvent in volumetric flasks. This will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add a known volume (e.g., 5 mL) of the organic solvent to a series of glass vials.

    • Using a calibrated pipette, add an excess amount of this compound to each vial. The exact amount should be recorded. "Excess" means that a separate, undissolved phase of this compound should be visible.

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined through preliminary experiments (i.e., taking measurements at different time points until the concentration in the solvent phase remains constant).

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

  • Sampling:

    • Carefully extract an aliquot from the solvent-rich phase (the top or bottom layer, depending on the relative densities) using a syringe. Ensure that none of the undissolved this compound phase is drawn into the syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any micro-droplets of the undissolved phase.

  • Analysis:

    • Dilute the filtered aliquot with the pure solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical instrument.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original (undiluted) aliquot. This value represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

  • Replicates: Perform the entire experiment in triplicate to ensure the reproducibility of the results.

G start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Solvent + Excess This compound Samples start->prep_samples analysis Analyze Sample using GC-FID or HPLC prep_standards->analysis equilibrate Equilibrate Samples at Constant Temperature (e.g., 24h) prep_samples->equilibrate phase_sep Allow for Phase Separation (e.g., 12h) equilibrate->phase_sep sampling Sample and Filter the Solvent Phase phase_sep->sampling sampling->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation end End calculation->end

Figure 2. Experimental workflow for determining liquid-liquid solubility.

Conclusion

While this compound is widely reported as miscible with many common organic solvents, precise quantitative solubility data remains limited in the public domain. This guide has provided the available information, including surrogate data for isoamyl formate, to offer a general understanding of its solubility profile. For applications requiring precise solubility values, the detailed experimental protocol outlined herein provides a robust framework for their determination. The provided diagrams offer a clear conceptual understanding of the factors influencing solubility and the practical steps involved in its measurement. It is recommended that researchers and professionals in drug development perform their own solubility studies to obtain data specific to their systems and conditions.

References

An In-depth Technical Guide on the Thermodynamic Properties of Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl formate (C₆H₁₂O₂), also known as amyl formate, is a formate ester recognized for its characteristic fruity aroma.[1][2] Beyond its application as a flavoring and fragrance agent, understanding its thermodynamic properties is crucial for process design, safety, and modeling in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, details common experimental methodologies for their determination, and presents the data in a structured format for ease of reference.

Physicochemical and Thermodynamic Data

The following tables summarize the critical physicochemical and thermodynamic properties of this compound. This data has been compiled from various sources, including the NIST/TRC Web Thermo Tables, and represents a combination of experimentally determined and critically evaluated values.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₂O₂[4][5]
Molecular Weight116.16 g/mol [5][6]
CAS Registry Number638-49-3[4][7]
AppearanceClear, colorless liquid[5][6]
OdorPlum-like, banana-like[5][6]
Density0.881-0.887 g/cm³ at 25 °C[6][7]
Melting Point-73.5 °C[4][6]
Boiling Point130-132.4 °C at 760 mmHg[4][7]
Flash Point26-31.9 °C[4][5]
Water Solubility4.09 g/L (Predicted)[5]
Refractive Index (n20/D)1.396-1.402[6][7]

Table 2: Thermodynamic Properties of this compound

PropertyValueConditionsSource(s)
Vapor Pressure8.9 ± 0.2 mmHgat 25°C[4]
70 hPa (52.5 mmHg)at 50°C[7]
Enthalpy of Formation (Liquid)Critically evaluated data available-[3]
Enthalpy of Formation (Gas)Critically evaluated data available-[3]
Enthalpy of Vaporization (ΔvapH°)Data available as a function of temperature-[3][8]
Heat Capacity at Constant Pressure (Cp,gas)Data available as a function of temperature (200-1000 K)Ideal Gas[3][8]
Heat Capacity at Saturation Pressure (Liquid)Data available as a function of temperature (199.7-564.268 K)Liquid in equilibrium with Gas[3]
Entropy (Ideal Gas)Data available as a function of temperature and pressure (200-1000 K)Ideal Gas[3]
Entropy (Liquid)Data available as a function of temperature (199.7-564.268 K)Liquid in equilibrium with Gas[3]
Standard Gibbs Free Energy of Formation (ΔfG°)Data available-[8]
Critical Temperature303 °C-[9]
Critical Pressure3.1 atm-[9]
LogP (Octanol/Water Partition Coefficient)1.89 - 2.1-[4][5]

Experimental Protocols for Determination of Thermodynamic Properties

While specific experimental data for this compound is often proprietary, the following sections describe generalized, standard methodologies for determining the key thermodynamic properties of esters like this compound.

a. Combustion Calorimetry (for Enthalpy of Formation):

This technique measures the heat released during the complete combustion of a substance in a controlled environment.

  • Apparatus: A static bomb calorimeter is typically used.[10]

  • Procedure:

    • A precisely weighed sample of high-purity this compound is placed in a sample holder within a "bomb" (a high-pressure stainless steel vessel).

    • The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

    • The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter).

    • The sample is ignited electrically.

    • The temperature change of the water is meticulously recorded to determine the heat of combustion.

    • The standard enthalpy of formation is then calculated using Hess's law, from the heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

b. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate.

    • The instrument records the difference in heat flow to the sample and the reference.

    • This heat flow difference is directly proportional to the heat capacity of the sample.

    • For phase transitions (like melting), the integrated peak area of the heat flow signal provides the enthalpy of fusion.[11]

a. Static Method:

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

  • Apparatus: A thermostatted vessel connected to a pressure transducer.

  • Procedure:

    • A sample of this compound is degassed to remove any dissolved air.

    • The sample is placed in a vessel, which is then evacuated.

    • The vessel is placed in a thermostat to maintain a constant temperature.

    • The pressure of the vapor that develops in the headspace is measured once equilibrium is reached.

    • This is repeated at various temperatures to obtain the vapor pressure curve.

b. Ebulliometry (Dynamic Method):

This method involves measuring the boiling point of the liquid at different applied pressures.

  • Apparatus: An ebulliometer.

  • Procedure:

    • The pressure in the apparatus is set to a specific value.

    • The liquid this compound is heated until it boils.

    • The temperature at which the liquid and vapor are in equilibrium (the boiling point) is precisely measured.

    • The procedure is repeated for a range of pressures.

Visualizations

This compound is typically synthesized via Fischer esterification, a reaction between a carboxylic acid (formic acid) and an alcohol (pentanol), often in the presence of an acid catalyst.[12]

G Figure 1: Fischer Esterification of this compound Formic_Acid Formic Acid (HCOOH) Reaction_Mixture Reaction Mixture Formic_Acid->Reaction_Mixture Pentanol Pentanol (C5H11OH) Pentanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Mixture Pentyl_Formate This compound (C6H12O2) Reaction_Mixture->Pentyl_Formate Esterification Water Water (H2O) Reaction_Mixture->Water Byproduct G Figure 2: DSC Experimental Workflow start Start prep Sample Preparation: Weigh this compound in a hermetic pan start->prep ref Prepare empty reference pan prep->ref load Load sample and reference into DSC ref->load program Program DSC: Set temperature range and heating rate load->program run Run Experiment: Heat sample and reference program->run record Record differential heat flow vs. temperature run->record analyze Data Analysis: Determine heat capacity and integrate peaks for enthalpy of fusion record->analyze end End analyze->end

References

Pentyl formate safety and handling precautions in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentyl Formate Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for the use of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: n-Amyl formate, Amyl methanoate, Formic acid, pentyl ester[1][2]

  • CAS Number: 638-49-3[1][3]

  • Molecular Formula: C₆H₁₂O₂[1]

  • Molecular Weight: 116.16 g/mol [2][3][4]

Hazard Identification

This compound is classified as a hazardous chemical.[5] It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][3][6][7]

  • GHS Classification:

    • Flammable Liquids - Category 3[3][8]

    • Skin Corrosion/Irritation - Category 2[3]

    • Serious Eye Damage/Eye Irritation - Category 2A[3][8]

    • Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory tract irritation)[2][3]

  • Signal Word: Warning[3][5]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3][9]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][9]

    • H335: May cause respiratory irritation.[2][3][9]

  • Primary Hazards: The main risks associated with this compound are its flammability and its potential to irritate the eyes, skin, and respiratory system.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueCitations
Appearance Colorless liquid[4][5]
Odor Fruity, plum-like, or banana-like odor[2][4][6]
Boiling Point 116 - 132.4 °C (240.8 - 270.3 °F)[1][5][6]
Melting Point -73.5 °C (-100.3 °F)[1][2][6]
Flash Point 26 - 32 °C (79 - 89.6 °F)[1][4][5]
Density 0.873 - 0.884 g/cm³ at 25 °C[4][5][6]
Vapor Pressure 8.9 mmHg at 25°C[1]
Water Solubility Insoluble to slightly soluble (2.904 g/L at 22 °C)[2][4][6]
Solubility in Solvents Miscible with ethanol, ether, and most organic solvents[2][4][6]
Explosive Limits 1.7% - 10% (V)[6]

Toxicological Information

This compound is considered to have low acute toxicity, but its toxicological properties have not been fully investigated.[3][5] Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[5]

MetricRouteSpeciesValueCitations
LD50 OralRat>5000 mg/kg[1]
LD50 OralRabbit>5000 mg/kg[6]
LD50 DermalRabbit>5000 mg/kg[6]

Exposure Limits: Currently, there are no specific occupational exposure limits (e.g., PEL, TLV) established for this compound by major regulatory bodies like OSHA.[5]

Safe Handling and Experimental Workflow

Proper handling of this compound is essential to minimize risk. The following workflow outlines the necessary steps for its safe use in a laboratory context.

G Diagram 1: this compound Laboratory Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_post 3. Post-Experiment Phase A Review Safety Data Sheet (SDS) B Verify fume hood functionality A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Ensure eyewash station & safety shower are accessible C->D E Work exclusively within a chemical fume hood D->E Proceed to Handling F Ground/bond container and receiving equipment to prevent static discharge E->F G Use non-sparking tools F->G H Keep away from heat, sparks, and open flames G->H I Keep container tightly closed when not in use H->I J Wipe down work area I->J Experiment Complete K Segregate this compound waste into a labeled, sealed container J->K L Store waste container in a cool, well-ventilated, designated area K->L M Remove and properly dispose of contaminated gloves L->M O Arrange for professional waste disposal L->O N Wash hands thoroughly M->N

Caption: Diagram 1: this compound Laboratory Handling Workflow.

Handling Protocols:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][8]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3][5] No smoking is permitted in the handling area.[5][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][8]

  • Employ only non-sparking tools to prevent ignition.[5][8]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5][8]

  • Avoid contact with skin and eyes.[3] Do not breathe vapors or mist.[3]

  • Wear appropriate personal protective equipment (PPE).[5]

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][8]

  • Keep away from heat and sources of ignition.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][5]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor filter (Type A, Brown, conforming to EN14387).[5]

First-Aid and Emergency Procedures

In case of exposure or emergency, follow the procedures outlined below.

G Diagram 2: First-Aid Measures for this compound Exposure cluster_routes Diagram 2: First-Aid Measures for this compound Exposure start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention if symptoms persist. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Rinse skin with plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. skin->action_skin action_eye 1. Immediately rinse with plenty of water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. eye->action_eye action_ingest 1. Clean mouth with water. 2. Drink plenty of water. 3. Do NOT induce vomiting. 4. Seek immediate medical attention. ingestion->action_ingest

Caption: Diagram 2: First-Aid Measures for this compound Exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur or persist.[3][5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3][5] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][5] Remove contact lenses if it is safe to do so. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting.[3] Call a poison center or doctor immediately if you feel unwell.[3]

Fire and Spill Response

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to cool closed containers.[5][8]

    • Specific Hazards: this compound is flammable and its vapors can form explosive mixtures with air.[5] Containers may explode when heated.[5]

    • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[3][5]

  • Accidental Release Measures (Spills):

    • Personal Precautions: Evacuate personnel. Remove all sources of ignition and ensure adequate ventilation.[5][8] Wear appropriate PPE, including respiratory protection.[3]

    • Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][5] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[5][8]

Disposal Considerations

  • Waste Disposal: Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[5] Do not dispose of it into drains.

  • Procedure: Contact a licensed professional waste disposal service to arrange for removal.[3] Uncleaned containers should be treated as hazardous and handled in the same way as the product itself.

References

An In-depth Technical Guide to the Isomers of Pentyl Formate and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl formate (C6H12O2), an ester of formic acid and pentanol, exists in various isomeric forms depending on the structure of the pentyl group. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties that influence their applications across various industries, including the flavor, fragrance, and pharmaceutical sectors. This technical guide provides a comprehensive overview of the primary isomers of this compound, their fundamental properties, and relevant experimental methodologies, with a focus on aspects pertinent to research and drug development.

The isomers covered in this guide include:

  • n-Pentyl formate

  • Isothis compound (3-Methylbutyl formate)

  • Neothis compound (2,2-Dimethylpropyl formate)

  • sec-Pentyl formate (1-Methylbutyl formate)

  • 2-Methylbutyl formate

Isomers of this compound

The structural variations in the pentyl group give rise to several isomers of this compound. The relationship between the precursor pentanols and the resulting formate esters is illustrated below.

G cluster_pentanols Pentanols cluster_formates This compound Isomers Formic Acid Formic Acid n-Pentyl formate n-Pentyl formate Formic Acid->n-Pentyl formate + n-Pentanol Isothis compound Isothis compound Formic Acid->Isothis compound + Isopentyl alcohol Neothis compound Neothis compound Formic Acid->Neothis compound + Neopentyl alcohol sec-Pentyl formate sec-Pentyl formate Formic Acid->sec-Pentyl formate + sec-Pentyl alcohol 2-Methylbutyl formate 2-Methylbutyl formate Formic Acid->2-Methylbutyl formate + 2-Methyl-1-butanol n-Pentanol n-Pentanol Isopentyl alcohol Isopentyl alcohol Neopentyl alcohol Neopentyl alcohol sec-Pentyl alcohol sec-Pentyl alcohol 2-Methyl-1-butanol 2-Methyl-1-butanol

Figure 1: Synthesis relationship between pentanols and this compound isomers.

Basic Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their handling, application, and potential biological interactions. A summary of key quantitative data is presented in Table 1.

Propertyn-Pentyl formateIsothis compoundNeothis compoundsec-Pentyl formate2-Methylbutyl formate
CAS Number 638-49-3[1]110-45-223361-67-358368-66-435073-27-9
Molecular Formula C6H12O2[1]C6H12O2C6H12O2C6H12O2C6H12O2
Molecular Weight ( g/mol ) 116.16[1]116.16116.16116.16116.16
Boiling Point (°C) 128-132[1]123-124Not availableNot available125-126
Melting Point (°C) -73.5[1]-93Not availableNot availableNot available
Density (g/mL at 25°C) 0.884[1]0.859Not availableNot available0.874-0.894
Refractive Index (n20/D) 1.399[1]1.397Not availableNot available1.389-1.410
Water Solubility 2.904 g/L at 22°C[1]Slightly solubleSparingly solubleNot availableNot available
Solubility in Organic Solvents Miscible with ethanol, ether[1]Soluble in ethanol, etherMiscible with ethanol, diethyl ether, chloroformNot availableNot available

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of organic compounds like this compound isomers. Below are detailed methodologies for key experiments.

Synthesis via Fischer-Speier Esterification

The synthesis of this compound isomers is typically achieved through the Fischer-Speier esterification of the corresponding pentanol with formic acid, using an acid catalyst.[2]

G start Start: Reactants reactants Mix Pentanol Isomer, Formic Acid, and Acid Catalyst (e.g., H2SO4) start->reactants reflux Reflux the Mixture reactants->reflux workup Aqueous Work-up (Neutralization and Washing) reflux->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation drying->distillation product Purified this compound Isomer distillation->product

Figure 2: General workflow for the synthesis of this compound isomers.

Methodology:

  • Reaction Setup: A round-bottom flask is charged with the respective pentanol isomer, an equimolar amount or a slight excess of formic acid, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[2]

  • Reflux: The reaction mixture is heated to reflux for a specified period, typically 1-2 hours, to allow the esterification to proceed towards equilibrium.[2]

  • Work-up: After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and unreacted formic acid, and finally with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the crude ester is purified by fractional distillation to obtain the final product.[3]

Determination of Boiling Point

The boiling point is a critical physical constant for the identification and purity assessment of liquid compounds.

Methodology (Distillation Method):

  • A small volume of the purified this compound isomer is placed in a distillation flask with a few boiling chips.

  • The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

  • The liquid is heated to a gentle boil, and the temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point.[4]

Measurement of Density

The density of the liquid isomers can be accurately determined using a pycnometer. The ASTM D1217 standard test method provides a reliable procedure.[5][6]

Methodology (Bingham Pycnometer):

  • A clean, dry, and calibrated Bingham pycnometer is weighed.

  • The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped.

  • The filled pycnometer is thermostated to a specific temperature (e.g., 25°C).

  • The pycnometer is then reweighed to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[7]

Measurement of Refractive Index

The refractive index is another important physical property for the characterization of liquid organic compounds. The ASTM D1218 standard provides a suitable method.[8][9][10]

Methodology (Abbe Refractometer):

  • The prisms of the Abbe refractometer are cleaned and calibrated with a standard of known refractive index.

  • A few drops of the this compound isomer are placed on the lower prism.

  • The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The refractive index is read from the instrument's scale at a specified temperature (e.g., 20°C) and wavelength (usually the sodium D-line, 589 nm).[11]

Solubility Testing

The solubility of the isomers in water and organic solvents is determined to understand their polarity and miscibility. The OECD Guideline 105 can be followed for water solubility.[12][13]

Methodology (Flask Method for Water Solubility):

  • A known amount of the this compound isomer is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature until saturation is reached.

  • The solution is then filtered or centrifuged to remove any undissolved ester.

  • The concentration of the dissolved ester in the aqueous phase is determined by a suitable analytical method, such as gas chromatography.[12]

Methodology (Qualitative Organic Solvent Solubility):

  • A small amount of the this compound isomer is added to a test tube containing an organic solvent (e.g., ethanol, diethyl ether).

  • The mixture is agitated, and the miscibility is observed.

Relevance for Drug Development Professionals

While not typically active pharmaceutical ingredients (APIs), simple esters like this compound isomers are relevant to drug development in several ways:

  • As Solvents and Excipients: Their solvent properties may be utilized in formulation studies, particularly for topical or transdermal delivery systems. However, their generally low boiling points and characteristic odors may limit their application.

  • Flavoring and Fragrance Agents: Several this compound isomers are used as flavoring agents in food and fragrance components in cosmetics and pharmaceuticals.[16] Their Generally Recognized as Safe (GRAS) status for food use indicates a low level of concern at typical exposure levels.[17][18][19] This is an important consideration when they are present as impurities or excipients in oral drug formulations.

G This compound Isomer This compound Isomer Hydrolysis Hydrolysis This compound Isomer->Hydrolysis Pentanol Isomer Pentanol Isomer Hydrolysis->Pentanol Isomer Formic Acid Formic Acid Hydrolysis->Formic Acid Carboxylesterases Carboxylesterases Carboxylesterases->Hydrolysis catalyzes

Figure 3: Metabolic pathway of this compound isomers.

Conclusion

The isomers of this compound are a group of simple esters with varying physical properties dictated by the branching of the pentyl group. While their primary applications are in the flavor and fragrance industries, their properties and metabolic fate are of interest to researchers and professionals in drug development, particularly in the context of formulation and toxicology. This guide has summarized their key physicochemical data and outlined the standard experimental procedures for their determination, providing a foundational resource for further investigation and application. Further research into the specific toxicological profiles and potential as pharmaceutical excipients would be beneficial for a more complete understanding of these compounds in a pharmaceutical context.

References

Methodological & Application

Application Note: Quantitative Analysis of Pentyl Formate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pentyl formate in liquid matrices, such as beverages and pharmaceutical formulations, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester known for its characteristic fruity aroma and is a key component in many flavor and fragrance profiles.[1] The methodology presented here provides a comprehensive workflow from sample preparation to data analysis, ensuring high accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound (C6H12O2, M.W. 116.16 g/mol ) is a volatile organic compound that contributes significantly to the sensory profile of various consumer products.[1][2] Accurate quantification of such volatile esters is crucial for quality control, formulation development, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] When combined with Headspace Solid-Phase Microextraction (HS-SPME), it offers a solvent-free and sensitive method for the extraction of volatile analytes from a sample's headspace, minimizing matrix effects.[3] This application note provides a detailed protocol for the quantitative determination of this compound, including method validation parameters and expected results.

Experimental

  • Standards: this compound (≥98% purity), Internal Standard (e.g., Cyclohexyl acetate, ≥99% purity)

  • Solvents: Methanol (HPLC grade), Deionized water

  • Salts: Sodium chloride (analytical grade)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa

A gas chromatograph equipped with a mass selective detector (GC-MS) and an SPME autosampler was used for this analysis. The following instrumental parameters are recommended and may require optimization.

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Port Temp.250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Scan Rangem/z 35-350
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
HS-SPME Parameters
Fiber Type50/30 µm DVB/CAR/PDMS
Incubation Temperature60 °C
Incubation Time15 min
Extraction Time30 min
Desorption Time5 min
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cyclohexyl acetate and dissolve it in 10 mL of methanol.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of water and methanol (95:5 v/v) to mimic the sample matrix.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (e.g., fruit juice, alcoholic beverage) into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Spike with the internal standard solution to a final concentration of 1 µg/mL.

    • Immediately seal the vial with a magnetic crimp cap.

Results and Discussion

Under the specified GC conditions, this compound is expected to elute with a retention time of approximately 8.5 - 9.5 minutes. The use of a DB-5ms column provides good peak shape and resolution from other matrix components.

The mass spectrum of this compound is characterized by its molecular ion peak (M+) and several key fragment ions. The molecular ion is often of low abundance. Common fragmentation pathways for formate esters involve the loss of the alkoxy group and rearrangements.[2]

Table 2: Characteristic Mass Fragments of this compound

m/zIon Identity (Tentative)Relative Abundance (%)
116[C6H12O2]+ (Molecular Ion)Low
70[C5H10]+High
55[C4H7]+Moderate
43[C3H7]+High
42[C3H6]+Very High (Base Peak)
41[C3H5]+High
29[CHO]+Moderate

Note: Relative abundances are approximate and can vary with instrument tuning.

A full method validation should be performed to ensure the reliability of the results. The following are typical performance characteristics for the analysis of volatile esters using HS-SPME-GC-MS.

Table 3: Typical Method Validation Parameters for this compound Analysis

ParameterTypical Value/Range
Linearity (R²)> 0.995
Linear Range0.1 - 10 µg/mL
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Note: These values are illustrative and should be experimentally determined for each specific matrix and instrument.

Protocols

  • Prepare a series of at least five calibration standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).

  • For each calibration standard, pipette 5 mL of the appropriate working standard solution into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to each vial.

  • Spike each vial with the internal standard to a final concentration of 1 µg/mL.

  • Seal the vials and analyze using the established HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Prepare the unknown samples as described in section 2.3.

  • Analyze the prepared samples using the established HS-SPME-GC-MS method.

  • Determine the peak areas for this compound and the internal standard in the sample chromatograms.

  • Calculate the peak area ratio for this compound.

  • Determine the concentration of this compound in the unknown samples using the equation from the linear regression of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample Spike Add Internal Standard and NaCl Sample->Spike Standard This compound Standard Standard->Spike Vial Seal in Headspace Vial Spike->Vial HS_SPME HS-SPME Extraction Vial->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Integration Peak Integration GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report Result Quantification->Result

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_frags Major Fragmentation Pathways M This compound [C6H12O2]+• m/z = 116 F1 [C5H10]+• m/z = 70 M->F1 - HCOOH F2 [C3H6]+• m/z = 42 M->F2 - C3H6O2 F3 [CHO]+ m/z = 29 M->F3 - C5H11•

Caption: Simplified fragmentation pathway of this compound in EI-MS.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in liquid matrices. Proper optimization of sample preparation, extraction, and instrumental parameters, along with the correct use of an internal standard and calibration curve, is essential for obtaining accurate and reproducible results. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of volatile flavor and fragrance compounds.

References

High-performance liquid chromatography (HPLC) method for pentyl formate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Pentyl Formate

This document provides a detailed methodology for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed to be a robust starting point for researchers requiring the determination of this compound in various matrices.

Introduction

This compound is a formate ester known for its characteristic fruity aroma and is utilized as a flavoring agent and in the formulation of fragrances.[1] Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as in research and development settings. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of such volatile compounds.[1] This application note details an isocratic RP-HPLC method for the determination of this compound, adaptable for both routine analysis and method validation studies.

Methodology

The method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.

A summary of the HPLC instrument conditions is provided in the table below. These parameters are based on a method developed for a similar short-chain ester, ethyl acetate, and are expected to provide good resolution and peak shape for this compound.

ParameterValue
Column Newcrom R1, 3.2 x 100 mm, 5 µm, 100 Å
Mobile Phase Acetonitrile : Water (20:80, v/v)
Flow Rate 0.5 mL/min
Detection UV at 206 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Note: For mass spectrometry (MS) compatible applications, the use of phosphoric acid in the mobile phase should be replaced with formic acid.[2]

  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for standard preparation)

Experimental Protocols

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (Acetonitrile:Water, 20:80). A suggested range for the calibration curve is 1 µg/mL to 100 µg/mL.

The sample preparation will vary depending on the matrix. For a liquid sample, the following general procedure can be applied:

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method for a compound similar to this compound, which can be used as a benchmark for method validation.

ParameterExpected Value
Retention Time (tR) ~ 5 - 8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.4 µg/mL
Limit of Quantification (LOQ) ~ 1.2 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: The Limit of Detection (LOD) is based on the reported value for ethyl acetate.[3] The Limit of Quantification (LOQ) is estimated as approximately three times the LOD. The retention time is an estimate and should be confirmed experimentally.

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualization

The following diagram illustrates the logical workflow of the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Generation Quantification->Report

References

Application Notes and Protocols for the Enzymatic Synthesis of Pentyl Formate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of pentyl formate, a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation.[1][2] This document outlines the selection of lipases, optimization of reaction parameters, and detailed experimental procedures for both laboratory-scale synthesis and analysis.

Introduction to Lipase-Catalyzed Esterification

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, their catalytic activity can be reversed to favor synthesis reactions such as esterification and transesterification.[2] This characteristic makes them ideal for the production of various esters, including flavor esters like this compound. The enzymatic synthesis of formate esters is achieved through the direct esterification of formic acid with an alcohol.[3]

The general reaction is as follows:

Formic Acid + Pentanol ⇌ this compound + Water

Immobilized lipases are often preferred for industrial applications as they offer enhanced stability, straightforward separation from the reaction mixture, and potential for reuse, which can significantly reduce process costs.[1] Novozym® 435, an immobilized Candida antarctica lipase B, has demonstrated high efficacy in the synthesis of formate esters.[3][4][5]

The catalytic mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic model.[6] In this mechanism, the lipase first reacts with the carboxylic acid to form an acyl-enzyme intermediate, followed by a reaction with the alcohol to produce the ester and regenerate the enzyme.[4]

Data Presentation: Optimized Reaction Parameters

The efficiency of this compound synthesis is influenced by several key parameters. The following tables summarize the optimized conditions derived from studies on similar short-chain formate and pentyl ester syntheses.

Table 1: Lipase Selection for Formate Ester Synthesis

LipaseSource OrganismImmobilization SupportRelative Conversion (%) for Formate Esters
Novozym® 435 Candida antarctica lipase B Acrylic Resin ~96% [4][7]
Lipozyme® RM IMRhizomucor mieheiAnionic Resin< 5%[4]
Lipozyme® TL IMThermomyces lanuginosusSilica Gel< 5%[4]

Table 2: Optimized Conditions for Lipase-Catalyzed Formate Ester Synthesis

ParameterOptimized Value/RangeRationale & Remarks
Enzyme Concentration 15 g/LHigher concentrations can lead to mass transfer limitations, while lower amounts reduce the reaction rate.[3]
Substrate Molar Ratio (Formic Acid:Pentanol) 1:5 to 1:7An excess of alcohol can shift the reaction equilibrium towards product formation.[4][5]
Temperature 40 °CBalances enzyme activity and stability. Higher temperatures can lead to enzyme denaturation.[4][5][8]
Solvent Solvent-Free or Toluene/1,2-DichloroethaneSolvent-free systems offer higher productivity.[6] Toluene has been shown to be effective for enzyme reuse.[9]
Agitation Speed 150 - 200 rpmEnsures proper mixing and reduces mass transfer limitations.[10]
Reaction Time 5 - 24 hoursDependent on other reaction conditions to reach high conversion.[6]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound.

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a laboratory-scale batch synthesis using the commercially available immobilized lipase, Novozym® 435.

Materials:

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • Formic acid (≥99%)

  • 1-Pentanol (≥99%)

  • Toluene or 1,2-Dichloroethane (optional, as solvent)

  • Screw-capped vials or a stirred-batch reactor

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a screw-capped vial, combine 1-pentanol and formic acid at a molar ratio of 5:1 (e.g., 5 mmol of 1-pentanol and 1 mmol of formic acid). If using a solvent, add it to the desired volume.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture at a concentration of 15 g/L.

  • Reaction Incubation: Securely cap the vial and place it in a shaking incubator set to 40°C and 150 rpm.[4]

  • Reaction Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot of the reaction mixture for analysis.

  • Sample Preparation for Analysis: Filter the aliquot through a 0.20 µm syringe filter to remove the enzyme.[3] Dilute the sample with the solvent used in the reaction (if any) or a suitable solvent for GC analysis.

  • Product Quantification: Analyze the sample using gas chromatography to determine the concentration of this compound and the remaining substrates. The conversion can be calculated based on the consumption of the limiting reactant (formic acid).

  • Enzyme Recovery and Reuse: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or decantation. Wash the enzyme with a suitable solvent (e.g., n-hexane) and dry it before reusing it in subsequent batches.[4]

Protocol 2: Gas Chromatography (GC) Analysis of this compound

This protocol outlines a general method for the quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.[3]

  • Detector: Flame Ionization Detector (FID).[11]

  • Column: HP-INNOWax capillary column (30 m x 0.25 mm x 0.25 µm) or similar polar column.[3]

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C for 1 min

    • Ramp: 10°C/min to 230°C, hold for 3 min

    • Ramp: 20°C/min to 250°C, hold for 1 min[7]

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

Procedure:

  • Prepare a standard curve using known concentrations of this compound.

  • Inject the prepared samples and standards into the GC.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

G sub_prep Substrate Preparation enz_add Enzyme Addition sub_prep->enz_add reaction Esterification Reaction enz_add->reaction monitoring Reaction Monitoring reaction->monitoring enz_recovery Enzyme Recovery reaction->enz_recovery gc_analysis GC Analysis monitoring->gc_analysis product This compound gc_analysis->product enz_reuse Enzyme Reuse enz_recovery->enz_reuse enz_reuse->reaction

Caption: Workflow for the enzymatic synthesis of this compound.

Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)

This diagram illustrates the simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

G lipase_free Free Lipase (E) acyl_enzyme Acyl-Enzyme Intermediate (E-Acyl) lipase_free->acyl_enzyme + Formic Acid (A) pentyl_formate This compound (Q) acyl_enzyme->lipase_free + Pentanol (B) - this compound (Q) water Water (P) acyl_enzyme->water - Water (P) formic_acid Formic Acid (A) pentanol Pentanol (B)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.

References

Application Notes and Protocols: Pentyl Formate as a Standard in Flavor Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl formate (Amyl formate) is a volatile ester known for its characteristic fruity, plum-like aroma.[1] In the field of flavor profiling, which is critical for the food and beverage, fragrance, and pharmaceutical industries, this compound serves as an invaluable standard for both instrumental and sensory analysis. Its distinct aroma profile and suitable volatility make it an excellent candidate for use as an internal standard in chromatographic techniques and as a reference in sensory panel evaluations.

These application notes provide detailed protocols for the use of this compound as a standard in flavor profiling studies, encompassing both quantitative instrumental analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and qualitative/quantitative assessment by sensory panels.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its effective application. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C6H12O2[1]
Molecular Weight 116.16 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Fruity, plum-like[1]
Boiling Point 130-131 °C[1]
Melting Point -73.5 °C[1]
Flash Point 26 °C (79 °F)
Solubility Miscible with alcohol and ether; insoluble in water.
Kovats Retention Index (Standard Non-Polar Column, e.g., DB-5) ~810[1]
Kovats Retention Index (Standard Polar Column, e.g., CP-Wax 52CB) 1187[2]

Instrumental Analysis: Quantification of Volatile Flavor Compounds using this compound as an Internal Standard

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds that contribute to the overall flavor of a product. The use of an internal standard (IS) is critical for accurate quantification as it corrects for variations in sample preparation and instrument response. This compound is a suitable internal standard for the analysis of many fruity and ester-based flavor compounds due to its similar chemical properties and distinct retention time.

Experimental Protocol: HS-SPME-GC-MS Analysis of Fruity Esters

This protocol is a representative method for the quantification of fruity esters in a liquid matrix (e.g., fruit juice, beer, or a formulated beverage) using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard): High purity (≥99%)

  • Target Analyte Standards: High purity (≥99%) of the esters to be quantified

  • Solvent: Ethanol or methanol, GC grade

  • Sodium Chloride (NaCl): Analytical grade

  • Deionized Water

  • Sample Vials: 20 mL headspace vials with PTFE-lined septa

  • SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in ethanol at a concentration of 1000 µg/mL.

  • Analyte Stock Solutions: Prepare individual stock solutions of each target ester in ethanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (or deionized water with a representative sugar and acid content) with known concentrations of the target analytes and a constant concentration of the internal standard (e.g., 10 µg/mL of this compound). A typical calibration range for many esters is 1-200 µg/L.[3]

3. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with the internal standard solution to achieve a final concentration of 10 µg/mL of this compound.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex the sample for 30 seconds.

4. HS-SPME-GC-MS Parameters:

The following table provides typical parameters for the analysis of fruity esters. These may need to be optimized for specific applications.

ParameterRecommended Setting
HS-SPME
Incubation Temperature50°C
Incubation Time15 min with agitation
Extraction Time30 min
Desorption Temperature250°C
Desorption Time5 min (splitless mode)
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeScan and/or Selected Ion Monitoring (SIM) for higher sensitivity

5. Data Analysis and Quantification:

  • Identify the peaks of the target analytes and the internal standard (this compound) based on their retention times and mass spectra.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following formula from the analysis of the calibration standards: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the concentration of each analyte in the unknown samples using the following formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample NaCl Add NaCl Sample->NaCl IS_spike Spike with this compound (IS) NaCl->IS_spike Vortex Vortex IS_spike->Vortex HS_SPME HS-SPME Extraction Vortex->HS_SPME Cal_Stds Prepare Calibration Standards Cal_Stds->HS_SPME Cal_Curve Generate Calibration Curve Cal_Stds->Cal_Curve GC_MS GC-MS Analysis HS_SPME->GC_MS Peak_ID Peak Identification & Integration GC_MS->Peak_ID Quant Quantification of Analytes Peak_ID->Quant Cal_Curve->Quant

Caption: Workflow for the quantification of volatile flavor compounds using HS-SPME-GC-MS with an internal standard.

Sensory Analysis: Using this compound as a Reference Standard

Sensory analysis is crucial for understanding the human perception of flavor. This compound, with its distinct fruity aroma, can be used as a reference standard to train sensory panelists and to evaluate the fruity characteristics of a product.

Experimental Protocol: Sensory Panel Evaluation of Fruity Aromas

This protocol outlines the steps for conducting a descriptive sensory analysis to evaluate the intensity of fruity aromas in a product, using this compound as a reference.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their ability to detect and describe aromas.

  • Conduct training sessions to familiarize panelists with the sensory attributes of fruity esters. Prepare solutions of this compound in an odorless solvent (e.g., mineral oil or water with a small amount of ethanol) at different concentrations to represent varying intensities of a "fruity/plum-like" aroma.

  • Develop a common vocabulary to describe the perceived aromas.

2. Preparation of Samples and Reference Standard:

  • Reference Standard: Prepare a solution of this compound at a concentration that is perceived as a moderate and recognizable "fruity/plum-like" aroma. This will serve as an anchor point for the intensity scale.

  • Samples: Prepare the samples to be evaluated in a consistent manner. For liquid samples, present them at a controlled temperature in coded, identical containers.

3. Sensory Evaluation Procedure:

  • Conduct the evaluation in a well-ventilated, odor-free sensory booth.

  • Provide panelists with the reference standard (this compound solution) and ask them to familiarize themselves with the target aroma.

  • Present the coded samples to the panelists in a randomized order.

  • Ask panelists to rate the intensity of the "fruity/plum-like" aroma in each sample on a line scale (e.g., from 0 = not perceptible to 10 = extremely intense). The reference standard should be used as a guide for a specific point on the scale (e.g., a score of 5).

  • Panelists should also be encouraged to provide descriptive terms for any other aromas they perceive.

  • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Calculate the mean intensity score for the "fruity/plum-like" attribute for each sample.

  • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the fruity aroma intensity between samples.

Visualization of Sensory Analysis Workflow

Sensory_Workflow cluster_setup Setup and Preparation cluster_evaluation Evaluation Session cluster_analysis Data Analysis Panel_Selection Panelist Selection & Training Ref_Eval Panelists Evaluate Reference Panel_Selection->Ref_Eval Ref_Prep Prepare this compound Reference Ref_Prep->Ref_Eval Sample_Prep Prepare Coded Samples Sample_Eval Panelists Evaluate Samples Sample_Prep->Sample_Eval Ref_Eval->Sample_Eval Data_Record Record Intensity Ratings Sample_Eval->Data_Record Data_Compile Compile Panelist Data Data_Record->Data_Compile Stat_Analysis Statistical Analysis (e.g., ANOVA) Data_Compile->Stat_Analysis Report Generate Sensory Profile Report Stat_Analysis->Report

Caption: Workflow for descriptive sensory analysis of fruity aromas using a reference standard.

Conclusion

This compound is a versatile and effective standard for flavor profiling studies. Its well-defined chemical properties and distinct fruity aroma make it suitable for both instrumental quantification and sensory evaluation. The protocols provided in these application notes offer a robust framework for researchers and scientists to accurately and reliably assess the flavor profiles of a wide range of products. Adherence to these detailed methodologies will ensure high-quality, reproducible data, which is essential for product development, quality control, and research in the flavor industry.

References

Application Notes and Protocols: Pentyl Formate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pentyl formate as a potential solvent in organic synthesis. While its primary applications are in the fragrance and food industries, its properties suggest utility as a non-polar, moderately polar aprotic solvent in various organic reactions.[1][2] This document outlines its physicochemical properties, potential applications with generalized protocols, and its role as a greener solvent alternative.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is essential for its application in organic synthesis. This compound is a colorless liquid with a characteristic fruity odor.[1][2][3] Key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1][2][3][4]
Molecular Weight 116.16 g/mol [1][2][3]
Appearance Clear, colorless liquid[2][3]
Odor Plum- or banana-like[2][3]
Density 0.881–0.887 g/cm³[2][3]
Boiling Point 130–132 °C[2][3]
Melting Point -73.5 °C[3]
Flash Point 26–27 °C (79–83 °F)[2]
Solubility in Water Low to moderate[1]
Miscibility Miscible with alcohols, ethers, and most organic solvents[2][3]
Refractive Index 1.396–1.402[3]

DOT Script for Properties of this compound:

cluster_physical Physical Properties cluster_chemical Chemical Properties This compound This compound Colorless Liquid Colorless Liquid This compound->Colorless Liquid Fruity Odor Fruity Odor This compound->Fruity Odor Boiling Point: 130-132 °C Boiling Point: 130-132 °C This compound->Boiling Point: 130-132 °C Melting Point: -73.5 °C Melting Point: -73.5 °C This compound->Melting Point: -73.5 °C Moderately Polar Aprotic Moderately Polar Aprotic This compound->Moderately Polar Aprotic Low Water Solubility Low Water Solubility This compound->Low Water Solubility Miscible with Organic Solvents Miscible with Organic Solvents This compound->Miscible with Organic Solvents Ester Functionality Ester Functionality This compound->Ester Functionality

Caption: Physicochemical properties of this compound.

Potential Applications in Organic Synthesis

Given its properties, this compound can be considered as a solvent for a range of organic reactions, particularly those requiring a non-polar to moderately polar aprotic medium. Its boiling point of approximately 130-132°C allows for reactions to be conducted at elevated temperatures.

DOT Script for a Generalized Experimental Workflow:

A Reactant A Reaction Reaction Mixture (Stirring, Heating) A->Reaction B Reactant B B->Reaction C Catalyst/Reagent C->Reaction Solvent This compound Solvent->Reaction Workup Aqueous Workup (e.g., water, brine) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Anhydrous Agent (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Purification Purification (e.g., Chromatography, Distillation) Drying->Purification Product Isolated Product Purification->Product cluster_advantages Green Solvent Advantages cluster_applications Potential Applications This compound This compound Bio-based Origin Bio-based Origin This compound->Bio-based Origin Lower Toxicity Lower Toxicity This compound->Lower Toxicity Biodegradable Biodegradable This compound->Biodegradable Replacement for Halogenated Solvents Replacement for Halogenated Solvents Bio-based Origin->Replacement for Halogenated Solvents Replacement for Aromatic Solvents Replacement for Aromatic Solvents Lower Toxicity->Replacement for Aromatic Solvents

References

Application Note: Purification of Pentyl Formate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of pentyl formate, a common fragrance and flavor agent, using laboratory-scale distillation. The procedure is designed for purifying crude this compound, typically obtained from Fischer esterification, to achieve high purity suitable for research and development applications.

Introduction

This compound (n-amyl formate) is an organic ester with a characteristic fruity, plum-like odor.[1][2] It is synthesized by the acid-catalyzed esterification of pentanol and formic acid.[2] The crude product from this synthesis typically contains unreacted starting materials (pentanol and formic acid), the acid catalyst (commonly sulfuric acid), and water as a byproduct.[3][4]

Distillation is a robust and widely used technique for purifying liquids based on differences in their boiling points. For this compound, simple distillation is an effective method to separate the desired ester from non-volatile impurities and components with significantly different boiling points, yielding a product of high purity.[5] A sharp boiling point observed during distillation is a good indicator of the substance's purity.[6]

This protocol outlines the necessary steps, from initial workup of the crude reaction mixture to the final distillation, ensuring a high-purity final product.

Physical and Chemical Properties

A summary of the key physical properties of this compound and related potential impurities is crucial for planning the purification process.

PropertyThis compoundn-PentanolFormic AcidWater
Molecular Formula C₆H₁₂O₂C₅H₁₂OCH₂O₂H₂O
Molecular Weight 116.16 g/mol [1][2]88.15 g/mol 46.03 g/mol 18.02 g/mol
Boiling Point (°C) 129 - 132 °C[1][7][8][9]~138 °C~101 °C100 °C
Density (g/cm³) ~0.884 g/mL[9][10]~0.811 g/mL~1.22 g/mL1.00 g/mL
Solubility in Water Insoluble / Slightly soluble[1][2][10][11]Slightly solubleMiscibleMiscible
Flash Point (°C) 26 - 32 °C[1][2][12]~49 °C~69 °CN/A

Safety Precautions

This compound is a flammable liquid and can cause serious eye and respiratory irritation.[1][13][14] Appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[13]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use a heating mantle, not a Bunsen burner, for heating.[12][14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Experimental Protocol

This protocol is divided into two main stages: initial workup to remove acidic impurities and water, followed by purification via simple distillation.

Stage 1: Workup and Neutralization of Crude this compound

This stage aims to remove the sulfuric acid catalyst, unreacted formic acid, and the bulk of any water present.

Materials:

  • Crude this compound mixture

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Beakers

Procedure:

  • Transfer the cooled, crude reaction mixture to a separatory funnel.

  • Add an equal volume of cold water and shake gently. Allow the layers to separate. The lower, denser layer is the aqueous layer.[6] Drain and discard the aqueous layer.

  • Add saturated sodium bicarbonate solution in small portions to the organic layer in the separatory funnel. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence ceases. This step neutralizes any remaining formic acid and sulfuric acid.[2][3]

  • Stopper the funnel and shake, venting periodically. Allow the layers to separate.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts. Shake, allow layers to separate, and discard the aqueous layer.

  • Transfer the washed organic layer (crude this compound) to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the flask to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear and no longer cloudy.[15]

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Stage 2: Purification by Simple Distillation

This stage separates the pure this compound from the less volatile unreacted pentanol and any residual non-volatile impurities.

Apparatus:

  • Round-bottom flask containing the dried crude this compound

  • Boiling chips or a magnetic stir bar

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser (Liebig condenser)

  • Receiving flask (e.g., round-bottom flask or Erlenmeyer flask)

  • Heating mantle

  • Lab jacks, clamps, and stands to secure the apparatus

  • Tubing for condenser water

Procedure:

  • Assemble the simple distillation apparatus in a fume hood (see workflow diagram below). Ensure all joints are properly sealed and clamped.

  • Add a few boiling chips to the round-bottom flask containing the dried crude this compound to ensure smooth boiling.[6]

  • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Turn on the cooling water to the condenser. Water should flow in at the bottom inlet and out at the top outlet.

  • Begin heating the distillation flask gently using the heating mantle.

  • Observe the temperature. The temperature will rise and then stabilize as the most volatile component begins to distill. Collect any initial low-boiling fractions (forerun) in a separate receiving flask and dispose of them appropriately.

  • When the temperature stabilizes at the boiling point of this compound (approx. 129-132 °C), replace the receiving flask with a clean, pre-weighed collection flask.[1][9]

  • Collect the distillate while the temperature remains constant within a narrow range (± 2 °C). A constant boiling point is indicative of a pure substance.[6]

  • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

  • Weigh the collected pure this compound and calculate the percent yield. Confirm purity using analytical methods such as Gas Chromatography (GC) or NMR Spectroscopy if required.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_workup Stage 1: Workup & Drying cluster_distillation Stage 2: Simple Distillation cluster_output Final Product cluster_waste Waste Streams crude Crude this compound (Ester, Pentanol, H₂O, Acids) wash_h2o Wash with Water crude->wash_h2o wash_bicarb Neutralize with NaHCO₃ Solution wash_h2o->wash_bicarb waste_aq Aqueous Waste (Acids, Salts) wash_h2o->waste_aq wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->waste_aq dry Dry with Anhydrous Na₂SO₄ wash_brine->dry wash_brine->waste_aq distill Simple Distillation Setup dry->distill Transfer dried liquid waste_solid Solid Waste (Drying Agent) dry->waste_solid heat Heat Gently distill->heat waste_residue Distillation Residue (Pentanol, Impurities) distill->waste_residue collect_forerun Discard Forerun (Low-boiling impurities) heat->collect_forerun collect_product Collect Pure Fraction (at ~130°C) collect_forerun->collect_product pure_ester Purified this compound collect_product->pure_ester

Caption: Workflow for the purification of this compound.

References

Application Note: Analysis of Pentyl Formate using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Microextraction (SPME) is a simple, fast, and solventless sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1][2] It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, such as pentyl formate, from various sample matrices.[1] The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[1] Following extraction, the fiber is transferred to a gas chromatograph (GC) for thermal desorption and analysis, commonly by mass spectrometry (MS).[1] The primary benefits of SPME include the elimination of organic solvents, high sensitivity achieving low detection limits, versatility across different sample types, and ease of automation.[1][3]

This document provides a detailed protocol for the quantitative analysis of this compound using Headspace SPME (HS-SPME) coupled with GC-MS.

Experimental Workflow

The overall workflow for the analysis of this compound using HS-SPME-GC-MS involves sample preparation, headspace extraction, and instrumental analysis, followed by data processing.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis & Data Processing Sample 1. Sample Collection (e.g., 5 mL liquid sample) Vial 2. Transfer to Vial (20 mL vial) Sample->Vial Salt 3. Add Salt (optional) (e.g., 1.5 g NaCl) Vial->Salt Spike 4. Add Internal Standard Salt->Spike Seal 5. Seal Vial Spike->Seal Incubate 6. Incubate & Agitate (e.g., 60°C for 15 min) Seal->Incubate Expose 7. Expose SPME Fiber (e.g., 30 min) Incubate->Expose Retract 8. Retract Fiber Expose->Retract Desorb 9. Thermal Desorption (GC Inlet, e.g., 250°C) Retract->Desorb Separate 10. Chromatographic Separation Desorb->Separate Detect 11. Mass Spectrometry Detection Separate->Detect Quantify 12. Data Quantification Detect->Quantify

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocol

This protocol outlines the analysis of this compound in a liquid matrix using HS-SPME with GC-MS detection.

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for flavor compounds and a broad range of volatile analytes.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]

  • Heater/Agitator: To control temperature and ensure consistent sample agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Standards: Analytical grade standard of this compound.

  • Internal Standard (Optional but Recommended): A suitable deuterated analog or a compound with similar chemical properties not present in the sample.

  • Solvents: High-purity methanol for standard preparation.

  • Salt: Sodium chloride (NaCl), analytical grade.

2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system equipped with an autosampler for SPME.

  • GC Column: DB-WAX (60 m × 0.25 mm i.d. × 0.25 µm) or similar polar capillary column is suitable for separating esters.[4]

  • Injector: Set to 250°C in splitless mode for thermal desorption.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 210°C at a rate of 2.5°C/min.

    • Hold at 210°C for 2 minutes.[4]

  • MS Parameters:

    • Ion Source Temperature: 200°C.[5]

    • Interface Temperature: 250°C.[5]

    • Mass Range: Scan from m/z 40 to 350.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Step-by-Step Procedure

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.

    • Add 1.5 g of NaCl to the sample to increase ionic strength, which enhances the partitioning of volatile compounds into the headspace.[1][6]

    • If using an internal standard for quantification, spike the sample with a known concentration.

    • Immediately seal the vial with the screw cap to prevent loss of volatiles.

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator unit.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow this compound to partition into the headspace.[1]

    • Extraction: Expose the DVB/CAR/PDMS fiber to the vial's headspace for 30-45 minutes at 60°C to extract the analytes.[6][7]

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Desorb the analytes from the fiber at 250°C for 2-5 minutes.[1][4]

    • Start the GC-MS data acquisition simultaneously with the desorption process.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparing it to a known standard and the NIST library.[8]

    • For quantitative analysis, construct a calibration curve using standard solutions of this compound. If an internal standard is used, calculate the peak area ratio of the analyte to the internal standard.[3]

Optimization of SPME Parameters

Achieving high sensitivity and reproducibility requires careful optimization of several experimental parameters.

  • Fiber Coating Selection: The choice of fiber is critical. For volatile esters like this compound, a mixed-phase fiber such as 50/30 µm DVB/CAR/PDMS is highly effective due to its ability to adsorb a wide range of analytes of varying polarities and molecular weights.[1]

  • Extraction Temperature: Higher temperatures increase the vapor pressure of volatile compounds, facilitating their transfer to the headspace.[9] However, excessively high temperatures can affect the partitioning equilibrium. A typical range for volatile esters is 40-60°C.[1][10]

  • Extraction Time: The time needed to reach equilibrium between the sample, headspace, and fiber coating typically ranges from 15 to 60 minutes.[1][7] This should be optimized to ensure maximum and reproducible extraction.

  • Salt Addition: Adding a salt like NaCl increases the ionic strength of the sample matrix, which can decrease the solubility of organic analytes and promote their release into the headspace (the "salting-out" effect).[6][9]

  • Agitation: Stirring or agitating the sample during incubation and extraction ensures a homogeneous distribution of the analyte and accelerates the establishment of equilibrium.[6][9]

Quantitative Data Summary

The following table provides representative performance data for the analysis of volatile esters using HS-SPME-GC-MS. Actual values for this compound may vary depending on the specific instrumentation, matrix, and optimized method parameters.

ParameterTypical RangeDescription
Limit of Detection (LOD) 0.1 - 10 µg/L (ppb)The lowest concentration of an analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 0.5 - 30 µg/L (ppb)The lowest concentration of an analyte that can be accurately quantified.[1]
Linearity (R²) ≥ 0.99The correlation coefficient of the calibration curve, indicating the method's accuracy over a concentration range.
Recovery (%) 85 - 115%The percentage of the true analyte concentration recovered, indicating the method's accuracy and efficiency.
Reproducibility (RSD %) < 15%The relative standard deviation, indicating the precision of repeated measurements.

Table 1: Representative quantitative data for volatile ester analysis.

References

Application of Pentyl Formate in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl formate (also known as amyl formate) is a carboxylic acid ester recognized for its characteristic fruity, plum-like aroma.[1] While its primary application lies within the flavor and fragrance industries, its chemical structure as a formate ester lends it utility as a reagent and building block in the synthesis of various fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including N-formylation of amines, transesterification of alcohols, and reactions with organometallic reagents.

This compound is a colorless liquid with a boiling point of approximately 130-131°C and is miscible with most organic solvents.[3] Its utility in synthesis stems from the reactivity of the formyl group, which can be transferred to other nucleophiles.

N-Formylation of Amines using this compound

The formylation of amines to produce formamides is a crucial transformation in organic synthesis. Formamides serve as important intermediates in the production of pharmaceuticals, agrochemicals, and other complex organic molecules.[4] They can also function as protecting groups for amines. While various reagents can achieve this transformation, this compound offers a relatively mild and accessible option.

Application Note:

This compound can be used to N-formylate primary and secondary amines. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed thermally. The choice of conditions depends on the nature of the amine substrate. For sensitive or multifunctional molecules, enzymatic catalysis can also be an option. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, followed by the elimination of pentanol.

Experimental Protocol (Adapted from similar formate ester reactions):

Materials:

  • This compound (≥98%)

  • Amine substrate (e.g., Aniline, Benzylamine)

  • Catalyst (e.g., p-Toluenesulfonic acid for acid catalysis, Sodium methoxide for base catalysis)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Standard laboratory glassware for reflux and inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure (Acid-Catalyzed N-Formylation):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the amine substrate (1.0 eq.) in anhydrous toluene.

  • Add this compound (1.2 - 1.5 eq.) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq.).

  • Heat the reaction mixture to reflux (approx. 110°C for toluene) and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude formamide.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

Amine SubstrateCatalystSolventReaction Time (h)Yield (%)
Anilinep-TsOHToluene885-95
Benzylamine- (thermal)Neat680-90
MorpholineNaOMeTHF490-98

Note: Yields are estimates based on similar formylation reactions and would require optimization for specific substrates.

Transesterification of Alcohols with this compound

Transesterification is a process of exchanging the alkoxy group of an ester with that of an alcohol. This compound can serve as a formyl group donor in transesterification reactions to synthesize other formate esters. This can be particularly useful for producing formate esters of more complex or valuable alcohols.

Application Note:

The transesterification of alcohols with this compound can be achieved under acidic or basic conditions, or through enzymatic catalysis for higher selectivity and milder conditions.[5] The reaction is typically an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the pentanol byproduct (e.g., by distillation). N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for such transformylation reactions.[5]

Experimental Protocol (Adapted from NHC-catalyzed transformylation):

Materials:

  • This compound (≥98%)

  • Alcohol substrate

  • N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Standard laboratory glassware for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC catalyst (1-5 mol%).

  • Add the anhydrous solvent, followed by the alcohol substrate (1.0 eq.).

  • Add this compound (1.5 - 2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting formate ester by column chromatography.

Quantitative Data (Representative):

Alcohol SubstrateCatalystSolventTemperature (°C)Yield (%)
GeraniolIPr (2 mol%)THF2585-95
CyclohexanolIPr (5 mol%)Dioxane5080-90
1-OctanolNovozym 435Solvent-free40>90

Note: Yields are estimates based on similar transformylation reactions and would require optimization.

Reaction of this compound with Grignard Reagents

This compound can react with organometallic reagents, such as Grignard reagents (R-MgX), to form new carbon-carbon bonds, leading to the synthesis of secondary alcohols. This reaction provides a valuable route to a wide range of alcohol products.

Application Note:

The reaction of a Grignard reagent with this compound proceeds via nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. If the ketone is reactive enough and there is an excess of the Grignard reagent, a second addition can occur to form a tertiary alcohol.[6] To selectively obtain the secondary alcohol, the reaction is typically carried out at low temperatures and with a controlled stoichiometry of the Grignard reagent, followed by an acidic workup.

Experimental Protocol (Adapted from general Grignard reactions with esters):

Materials:

  • This compound (≥98%)

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) solution in THF or diethyl ether

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

  • Magnetic stirrer and dropping funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an inert gas inlet, place the this compound (1.0 eq.) dissolved in anhydrous diethyl ether or THF.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.0 - 1.1 eq.) dropwise from the dropping funnel to the stirred solution of this compound. Maintain the temperature below -70°C during the addition.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude secondary alcohol.

  • Purify the product by column chromatography or distillation.

Quantitative Data (Representative):

Grignard ReagentProductTemperature (°C)Yield (%)
Phenylmagnesium bromideDiphenylmethanol-7860-75
Ethylmagnesium bromide3-Hexanol-7865-80

Note: Yields are highly dependent on the specific Grignard reagent and reaction conditions and would require optimization.

Diagrams

N_Formylation_Pathway PentylFormate This compound Tetrahedral_Intermediate Tetrahedral Intermediate PentylFormate->Tetrahedral_Intermediate Amine Primary/Secondary Amine Amine->Tetrahedral_Intermediate Nucleophilic Attack Catalyst Acid or Base Catalyst Catalyst->Tetrahedral_Intermediate Formamide Formamide Tetrahedral_Intermediate->Formamide Elimination Pentanol Pentanol Tetrahedral_Intermediate->Pentanol

Caption: Reaction pathway for the N-formylation of amines using this compound.

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix this compound, Alcohol, and Catalyst in Anhydrous Solvent Stir Stir at appropriate temperature Reactants->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography or Distillation Extract->Purify Product Pure Formate Ester Purify->Product

Caption: Experimental workflow for the transesterification of alcohols.

Grignard_Reaction_Logic Start This compound + Grignard Reagent (R-MgX) Conditions Low Temperature (-78 °C) Controlled Stoichiometry Start->Conditions Reaction Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Addition Workup Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Workup Protonation Product Secondary Alcohol (R-CH(OH)-H) Workup->Product

Caption: Logical relationship in the synthesis of secondary alcohols via Grignard reaction.

References

Application Note: Quantitative Analysis of Volatile Pentyl Formate Using Static Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl formate (n-amyl formate) is a volatile organic compound known for its characteristic fruity, plum-like odor.[1] It is an ester formed from pentanol and formic acid.[2] Due to its organoleptic properties, it is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and perfumes.[2][3][4] In the pharmaceutical industry, this compound could be present as a residual solvent or a volatile impurity in active pharmaceutical ingredients (APIs), excipients, or finished drug products. Its volatility makes static headspace gas chromatography (HS-GC) an ideal analytical technique for its quantification.[3]

This method provides a sensitive, robust, and automated approach for the determination of this compound, minimizing sample preparation and avoiding the injection of non-volatile matrix components into the GC system, which helps to extend column life and improve reproducibility.[5][6]

Principle of the Method

Static headspace analysis is an equilibrium-based technique used for the analysis of volatile compounds in liquid or solid samples.[6][7] The sample is sealed in a vial and heated to a specific temperature for a set period, allowing the volatile analytes, such as this compound, to partition between the sample matrix and the gas phase (headspace) above it.[6][8] Once equilibrium is reached, a specific volume of the headspace gas is automatically withdrawn and injected into a gas chromatograph for separation and detection.[6][9] Quantification is achieved by comparing the peak area of this compound from the sample to that of calibration standards.

Experimental Protocol

This protocol provides a general procedure for the headspace GC analysis of this compound. Optimization of parameters may be required depending on the specific sample matrix and instrumentation.

1. Materials and Reagents

  • This compound: Analytical standard grade

  • Solvent/Diluent: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or another suitable high-boiling, polar solvent.[2]

  • Vials and Caps: 20 mL headspace vials with PTFE/silicone septa crimp caps.[10]

  • Pipettes and Syringes: Calibrated for accurate liquid handling.

2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Headspace Autosampler: Capable of heating and pressurizing vials.[8]

  • GC Column: A capillary column with a non-polar or mid-polar stationary phase, such as DB-5ms or equivalent, is recommended for optimal separation.[3]

3. Preparation of Standards and Samples

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent (e.g., DMSO).

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the expected concentration range of the samples.

    • For each calibration level, pipette a fixed volume of the standard solution (e.g., 1 mL) into a 20 mL headspace vial.

    • Immediately seal the vial with a crimp cap.

  • Sample Preparation:

    • Accurately weigh a specific amount of the solid sample (e.g., 100 mg of drug substance) directly into a 20 mL headspace vial.

    • Add a fixed volume of the solvent (e.g., 1 mL) to the vial.

    • Immediately seal the vial with a crimp cap.

    • Prepare a blank sample containing only the solvent in a sealed headspace vial to check for interferences.

4. Headspace GC-FID/MS Analysis

  • Place the prepared standard, sample, and blank vials into the headspace autosampler tray.

  • Set up the instrument conditions as described in the table below. The following are typical starting parameters and should be optimized for the specific application.

Parameter Typical Condition
Headspace Autosampler
Vial Equilibration Temp.80 - 120 °C
Vial Equilibration Time15 - 30 min
Sample Loop Volume1 mL
Transfer Line Temperature120 - 150 °C
Gas Chromatograph
GC Columne.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent)[3]
Carrier GasHelium or Hydrogen
Inlet Temperature200 - 250 °C
Oven Temperature ProgramInitial: 40 °C (hold 5 min), Ramp: 10 °C/min to 220 °C (hold 2 min)
Detector (FID)
Detector Temperature250 - 300 °C
Detector (MS)
Ion Source Temperature230 °C
Mass Range35 - 300 amu (Scan mode)
Selected Ion (SIM mode)Based on the this compound mass spectrum (e.g., m/z 70, 45, 42)

5. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the known concentration of each calibration standard. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculation: Calculate the final concentration in the original sample (e.g., in µg/g or ppm) using the following formula:

    Concentration (µg/g) = (Concentration from curve (µg/mL) x Volume of solvent (mL)) / Weight of sample (g)

Data Presentation

Quantitative data obtained during method validation should be summarized for clarity. The following table shows typical performance characteristics that should be established.

Performance Parameter Typical Acceptance Criteria Example Value
Linearity (Correlation Coefficient) R² ≥ 0.9950.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3To be determined experimentally
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10e.g., 1 ppm
Precision (% RSD) ≤ 15% at LOQ, ≤ 10% for others< 5%
Accuracy (% Recovery) 80 - 120%95 - 105%

Workflow Visualization

The following diagram illustrates the complete workflow for the headspace analysis of this compound.

Headspace_Analysis_Workflow cluster_prep 1. Preparation cluster_hs 2. Headspace Sampling cluster_gc 3. GC Analysis cluster_data 4. Data Processing stock Prepare Stock Standard cal_standards Prepare Calibration Standards stock->cal_standards vial_sealing Pipette into Vials & Seal cal_standards->vial_sealing sample_prep Prepare Samples sample_prep->vial_sealing incubation Incubate & Equilibrate vial_sealing->incubation injection Automated Headspace Injection incubation->injection separation GC Separation on Column injection->separation detection FID or MS Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Concentration integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for this compound HS-GC Analysis.

Applications in Drug Development

  • Residual Solvent Analysis: this compound is used as a solvent in some organic reactions.[2] This method can be used to quantify its residual levels in APIs and drug products to ensure they meet the safety limits established by regulatory bodies like the ICH.

  • Impurity Profiling: It can be used to detect and quantify volatile impurities that may arise during synthesis or degradation of a drug product.

  • Packaging Leachables: Analysis of volatile compounds, such as this compound, that may leach from packaging materials (e.g., plastic containers, seals) into the drug product over its shelf life.

References

Application Note & Protocol: Quantitative NMR (qNMR) for Purity Assessment of Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity of chemical compounds.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without the need for identical reference standards.[3][4] This application note provides a detailed protocol for the purity assessment of pentyl formate using ¹H qNMR with an internal standard. This compound is a volatile ester commonly used as a flavoring agent and in industrial applications. Ensuring its purity is critical for quality control.

Principle of qNMR for Purity Assessment

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[2][3][4] By comparing the integral of a known proton signal from the analyte (this compound) with the integral of a known proton signal from a certified internal standard of known purity, the purity of the analyte can be accurately calculated.[1][3]

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Where:

  • I_analyte and I_IS are the integrated areas of the signals for the analyte and internal standard, respectively.

  • N_analyte and N_IS are the number of protons for the respective integrated signals.

  • M_analyte and M_IS are the molar masses of the analyte and internal standard.

  • W_analyte and W_IS are the weights of the analyte and internal standard.

  • Purity_IS is the certified purity of the internal standard.

Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with maleic acid as the internal standard.

Apparatus and Reagents

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Pipettes and tips

  • This compound (analyte)

  • Maleic Acid (Internal Standard, Certified Reference Material >99.5% purity)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

1. Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.[5]

  • Weighing: Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight.

  • Internal Standard: Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and the internal standard that is close to 1:1.[5]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial.

  • Mixing: Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and a homogenous solution.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.[5]

2. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument on the deuterated solvent signal.

  • Acquisition Parameters: Set the following parameters for quantitative analysis. It is important to ensure complete relaxation of the protons.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30°

    • Acquisition Time (AQ): ≥ 3 seconds

    • Relaxation Delay (D1): 5 x T1 (A conservative delay of 30 seconds is recommended if T1 values are unknown).

    • Number of Scans (NS): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[3]

    • Spectral Width (SW): Approximately 12 ppm.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

3. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the selected signals for both this compound and maleic acid. For this compound, the singlet at ~8.1 ppm (formyl proton) is ideal due to its separation from other signals. For maleic acid, the singlet at ~6.3 ppm (two olefinic protons) is used. The integration region should cover at least 20 times the signal half-width.

Data Presentation

The following table summarizes a hypothetical quantitative analysis of a this compound sample.

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Weight (mg) 20.1510.05
Molar Mass ( g/mol ) 116.16116.07
¹H NMR Signal (ppm) 8.1 (s)6.3 (s)
Number of Protons (N) 12
Integral Value (I) 1.001.08
Purity (%) 98.7 >99.5 (Certified)

Visualizations

// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Start"]; weighing [label="Accurate Weighing\n(Analyte & Internal Standard)"]; dissolution [label="Dissolution in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; acquisition [label="NMR Data Acquisition\n(Optimized Parameters)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; integration [label="Signal Integration"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; calculation [label="Purity Calculation"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Final Purity Report"]; end [label="End"];

// Edges start -> weighing; weighing -> dissolution; dissolution -> transfer; transfer -> acquisition; acquisition -> processing; processing -> integration; integration -> calculation; calculation -> report; report -> end; } dot Caption: Experimental workflow for qNMR purity assessment.

// Node styles pentyl_formate [label="{this compound | H-C(=O)O-CH₂-CH₂-CH₂-CH₂-CH₃ | { ~8.1 ppm (1H, s) | ~4.1 ppm (2H, t) | ~1.6 ppm (2H, m) | ~1.3 ppm (2H, m) | ~0.9 ppm (3H, t)}}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

maleic_acid [label="{Maleic Acid (Internal Standard) | HOOC-CH=CH-COOH | { ~6.3 ppm (2H, s)}}", fillcolor="#34A853", fontcolor="#FFFFFF"];

quantification [shape=plaintext, fontcolor="#202124", label="Signals Used for Quantification"];

// Invisible edges for layout pentyl_formate -> quantification [style=invis]; quantification -> maleic_acid [style=invis]; } dot Caption: ¹H NMR signals for this compound and internal standard.

Conclusion

Quantitative NMR is a robust and accurate method for determining the purity of this compound.[6][7] The protocol described provides a reliable framework for quality control in research and industrial settings. Key advantages of this qNMR method include its direct measurement capability, high precision, and the ability to obtain structural information simultaneously.[8][9] Proper execution of sample preparation and adherence to optimized NMR acquisition parameters are critical for achieving high-quality, reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Pentyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentyl formate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating a mixture of formic acid and pentanol (n-amyl alcohol) with a strong acid catalyst.[2][3] The overall reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[4]

Q2: What is the primary challenge in achieving a high yield of this compound?

A2: The primary challenge is the reversible nature of the Fischer esterification reaction.[4][5] The reaction produces this compound and water. As water accumulates, the reverse reaction (hydrolysis of the ester back to formic acid and pentanol) begins to compete, establishing an equilibrium that limits the final product yield.[6][7] To achieve a high yield, the equilibrium must be shifted towards the product side.[5]

Q3: How can the reaction equilibrium be shifted to favor the formation of this compound?

A3: According to Le Chatelier's principle, the equilibrium can be shifted to favor the products by two main strategies:[5][7]

  • Using an Excess of One Reactant: Employing a large excess of one of the starting materials, typically the less expensive one (pentanol), will drive the reaction forward.[4][6]

  • Removing a Product as It Forms: Continuously removing water from the reaction mixture is a highly effective method to prevent the reverse reaction and maximize the yield.[6][8]

Q4: What are the most common catalysts used for this synthesis?

A4: Strong Brønsted acids are the typical catalysts. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][8] Lewis acids can also be employed.[1][9] The catalyst works by protonating the carbonyl oxygen of the formic acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[3]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

Issue 1: Very Low or No Conversion of Starting Materials

Possible CauseRecommended Solution
Inactive or Insufficient Catalyst The acid catalyst may be old, hydrated, or used in an insufficient amount.[8] Use a fresh, anhydrous catalyst at an appropriate loading (typically 1-5 mol% relative to the limiting reagent).
Low Reaction Temperature The reaction rate may be too slow. Ensure the reaction mixture is heated to an adequate temperature, typically reflux, to achieve a reasonable reaction rate.[5][10]
Presence of Water in Reactants Using wet pentanol or formic acid introduces water, which inhibits the forward reaction from the start.[8] Use anhydrous grade reactants or dry them using appropriate methods (e.g., molecular sieves) before use.

Issue 2: Reaction Stalls and Yield Plateaus Below 70%

Possible CauseRecommended Solution
Equilibrium Limitation The reaction has reached its natural equilibrium point.[5][8] To drive it further, either add a large excess of one reactant (e.g., 3-10 equivalents of pentanol) or actively remove the water byproduct.[6]
Inefficient Water Removal If attempting to remove water, the method may be inefficient. For reactions at or above 100°C, a Dean-Stark apparatus with a suitable azeotropic solvent like toluene is highly effective.[6][8] For lower temperature reactions, adding a drying agent like 3Å or 4Å molecular sieves directly to the flask can sequester water.[8]

Issue 3: Significant Loss of Product During Workup and Purification

Possible CauseRecommended Solution
Emulsion Formation Stable emulsions can form during the aqueous wash (e.g., sodium bicarbonate wash), making phase separation difficult and leading to product loss.[8] To break emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Hydrolysis During Workup Exposing the ester to acidic or basic aqueous solutions for extended periods, especially at elevated temperatures, can cause it to hydrolyze back to the starting materials.[10] Perform aqueous washes quickly and at room temperature. Ensure all acidic catalyst is thoroughly neutralized and removed.
Distillation Issues Improper distillation can lead to product loss or contamination. Ensure the distillation setup is efficient and that the collection temperature range for this compound (boiling point ~130-132°C) is accurately monitored.[11][12]

Below is a troubleshooting workflow to help diagnose and resolve low yield issues systematically.

G start Low this compound Yield check_conversion Check Reaction Conversion (TLC, GC, or NMR) start->check_conversion low_conversion Conversion is Low check_conversion->low_conversion <85-90% good_conversion Conversion is High, Yield is Low check_conversion->good_conversion >90% check_catalyst Is Catalyst Active & Sufficient? low_conversion->check_catalyst check_workup Investigate Workup & Purification good_conversion->check_workup check_temp Is Reaction Temp Adequate? check_catalyst->check_temp Yes sol_catalyst Use Fresh/More Catalyst check_catalyst->sol_catalyst No check_water Are Reactants Anhydrous? check_temp->check_water Yes sol_temp Increase Temperature / Reflux check_temp->sol_temp No check_equilibrium Is Equilibrium Limiting the Reaction? check_water->check_equilibrium Yes sol_water Use Anhydrous Reactants check_water->sol_water No sol_equilibrium Remove Water (Dean-Stark) or Use Excess Reactant check_equilibrium->sol_equilibrium Yes emulsion Emulsion during Wash? check_workup->emulsion hydrolysis Potential Hydrolysis? emulsion->hydrolysis No sol_emulsion Add Brine / Allow to Settle emulsion->sol_emulsion Yes distillation Distillation Loss? hydrolysis->distillation No sol_hydrolysis Perform Washes Quickly Ensure Neutral pH hydrolysis->sol_hydrolysis Yes sol_distillation Optimize Distillation Setup Check Thermometer Calibration distillation->sol_distillation Yes G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase reactants 1. Combine Reactants: Formic Acid, Pentanol, Toluene, p-TsOH reflux 2. Heat to Reflux with Dean-Stark Trap reactants->reflux monitor 3. Monitor Water Collection & Reaction Progress (TLC/GC) reflux->monitor cool 4. Cool to Room Temp monitor->cool wash 5. Aqueous Washes (H₂O, NaHCO₃, Brine) cool->wash dry 6. Dry Organic Layer (Anhydrous MgSO₄) wash->dry filter 7. Filter Drying Agent dry->filter evaporate 8. Evaporate Toluene filter->evaporate distill 9. Fractional Distillation evaporate->distill product Pure this compound distill->product

References

Side reactions and byproducts in pentyl formate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentyl Formate Esterification

Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the side reactions and byproducts encountered during the esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the acid-catalyzed esterification of this compound?

A: The synthesis of this compound, typically via Fischer-Speier esterification, is an equilibrium-driven process.[1][2][3] The most significant competing reaction is the reverse reaction, the hydrolysis of this compound back into formic acid and 1-pentanol.[2] Beyond this equilibrium, two other notable side reactions can occur under typical acidic and heated conditions:

  • Dehydration of 1-pentanol to form pentenes: Although 1-pentanol is a primary alcohol and less prone to dehydration than secondary or tertiary alcohols, the formation of 1-pentene and 2-pentene can occur, especially at higher temperatures.[1][4]

  • Intermolecular dehydration of 1-pentanol to form dipentyl ether: Two molecules of 1-pentanol can react to form dipentyl ether and water.[5][6] This reaction is also acid-catalyzed and becomes more significant at elevated temperatures, competing with the desired esterification.[7]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A: Low yield in a Fischer esterification is almost always tied to the position of the chemical equilibrium.[1] The reaction between formic acid and 1-pentanol produces this compound and water.[2] To improve the yield, you must shift the equilibrium to the product side using Le Châtelier's principle.[8]

  • Use an Excess of a Reactant: The most common strategy is to use a large excess of the alcohol (1-pentanol), which is typically less expensive and easier to remove than excess carboxylic acid.[2][9]

  • Remove Water as it Forms: The removal of the water byproduct will prevent the reverse (hydrolysis) reaction. This is effectively achieved by using a Dean-Stark apparatus, often with a solvent like toluene that forms an azeotrope with water.[1][3]

  • Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient time to reach equilibrium (typically 1-10 hours).[1] The temperature should be high enough to facilitate the reaction (reflux) but not so high that it promotes side reactions like ether formation or dehydration.[5][7]

Q3: I'm observing an unknown impurity in my final product after distillation. What could it be?

A: If an impurity is present after distillation, it likely has a boiling point close to that of this compound (approx. 130°C).[10] Potential culprits include:

  • Dipentyl Ether: With a boiling point of around 188°C, it is less volatile than this compound. However, it may co-distill if present in significant amounts or if the distillation is not fractional. Its presence can be confirmed by GC-MS or NMR spectroscopy.

  • Unreacted 1-Pentanol: With a boiling point of 138°C, it is very close to this compound and can be difficult to separate by simple distillation.

  • Isomers of this compound: If you used a mixed isomer source of pentanol, you would form different formate esters with slightly different boiling points.

  • Decomposition Products: Formic acid can decompose, especially at higher temperatures, into carbon dioxide and hydrogen, or carbon monoxide and water.[11][12] While the gaseous products would escape, any subsequent reactions could lead to minor, non-volatile impurities.

Q4: How can I effectively remove the acid catalyst and unreacted starting materials?

A: A standard aqueous workup is used to remove the acid catalyst (e.g., H₂SO₄) and water-soluble starting materials.[13]

  • Neutralization: After cooling the reaction mixture, it should be washed with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize the strong acid catalyst.[13] Perform this step carefully in a separatory funnel, venting frequently to release the CO₂ gas that is formed.

  • Water Wash: Subsequent washes with water will help remove any remaining salts, excess formic acid, and the bulk of the unreacted 1-pentanol.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to break up emulsions and remove the majority of dissolved water from the organic layer.

  • Drying: The isolated organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of this compound Equilibrium Not Shifted: The reaction is reversible, and without intervention, the yield may be low.[2]• Use a 3 to 5-fold molar excess of 1-pentanol. • Remove water as it forms using a Dean-Stark apparatus.[1]
Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium.• Ensure the reaction is refluxed for at least 3-4 hours. • Confirm the reaction temperature corresponds to the boiling point of the solvent or the excess alcohol.[9]
Loss of Product During Workup: this compound can be partially hydrolyzed back to starting materials if the neutralization/washing steps are too slow.[13]• Perform the aqueous washes efficiently without long delays. • Ensure complete neutralization of the acid catalyst before distillation.
Product is Dark/Charred Excessive Heat: High temperatures can cause the decomposition of organic materials, especially with a strong acid catalyst like sulfuric acid.[14]• Use a milder catalyst like p-toluenesulfonic acid (p-TsOH). • Ensure the heating mantle temperature is not excessively high; maintain a gentle reflux.
Reactive Impurities: Impurities in the starting materials may be unstable under the reaction conditions.• Use high-purity formic acid and 1-pentanol.
Presence of Dipentyl Ether or Pentenes High Reaction Temperature: These byproducts are favored at higher temperatures.[4][5]• Lower the reaction temperature. This may require a longer reaction time to reach equilibrium. • Use an alternative method, such as enzymatic synthesis, which operates under milder conditions.
Emulsion During Workup Insufficient Ionic Strength: Vigorous shaking of organic and aqueous layers can form a stable emulsion.• Add a saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break the emulsion. • Gently swirl or invert the funnel instead of shaking vigorously.

Data Presentation

Table 1: Common Reactants, Products, and Byproducts in this compound Esterification

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Role in Reaction
1-PentanolC₅H₁₂O88.15138Reactant
Formic AcidCH₂O₂46.03101Reactant
This compound C₆H₁₂O₂ 116.16 130 Product
WaterH₂O18.02100Product
Dipentyl EtherC₁₀H₂₂O158.28188Byproduct
1-PenteneC₅H₁₀70.1330Byproduct

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This procedure is a representative example of a Fischer esterification.

  • Apparatus Setup: Assemble a reflux apparatus consisting of a 250 mL round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reagent Addition: To the round-bottom flask, add 1-pentanol (44.0 g, 0.5 mol), formic acid (11.5 g, 0.25 mol), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 g), and 50 mL of toluene. Add a magnetic stir bar.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap (typically 3-5 hours).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification
  • Transfer: Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Neutralization: Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release CO₂ pressure. Once gas evolution ceases, stopper and invert the funnel a few times. Drain the lower aqueous layer.

  • Washing: Wash the organic layer successively with 50 mL of deionized water and then 50 mL of saturated NaCl (brine) solution, draining the aqueous layer after each wash.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration: Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

  • Distillation: First, remove the toluene solvent by simple distillation. Then, set up for fractional distillation to purify the this compound. Collect the fraction boiling between 128-132°C.

  • Analysis: Characterize the final product using techniques like GC-MS and NMR to confirm purity and identity.[10]

Visualizations

G Figure 1: this compound Synthesis and Potential Side Reactions FormicAcid Formic Acid Catalyst H+ Catalyst FormicAcid->Catalyst Pentanol 1-Pentanol Pentanol->Catalyst Heat Heat Pentanol->Heat PentylFormate This compound (Desired Product) Water Water PentylFormate->Water PentylFormate->Catalyst Hydrolysis DipentylEther Dipentyl Ether (Byproduct) Pentene Pentenes (Byproduct) Catalyst->PentylFormate Esterification Heat->DipentylEther Ether Formation Heat->Pentene Dehydration

Caption: Figure 1: Main esterification pathway and competing side reactions.

G Figure 2: Experimental Workflow for Synthesis and Purification Start 1. Reaction Setup (Reactants + Catalyst + Toluene) Reflux 2. Reflux with Dean-Stark Trap Start->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Workup 4. Aqueous Workup (NaHCO₃, H₂O, Brine) Cool->Workup Dry 5. Dry Organic Layer (e.g., MgSO₄) Workup->Dry Filter 6. Filter Dry->Filter Distill 7. Fractional Distillation Filter->Distill Analyze 8. Product Analysis (GC-MS, NMR) Distill->Analyze G Figure 3: Troubleshooting Logic for Low Product Yield Start Low Yield? CheckEq Is water being removed effectively? Start->CheckEq CheckExcess Is an excess of alcohol being used? CheckEq->CheckExcess Yes Sol_DS Action: Use Dean-Stark or drying agent. CheckEq->Sol_DS No CheckTime Is reaction time sufficient? CheckExcess->CheckTime Yes Sol_Excess Action: Increase molar excess of 1-pentanol. CheckExcess->Sol_Excess No CheckTemp Is temperature correct for reflux? CheckTime->CheckTemp Yes Sol_Time Action: Increase reflux time. CheckTime->Sol_Time No Sol_Temp Action: Adjust heat to maintain gentle reflux. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_DS->Success Sol_Excess->Success Sol_Time->Success Sol_Temp->Success

References

Overcoming challenges in the purification of pentyl formate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Pentyl Formate

Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities are unreacted starting materials, namely pentanol and formic acid.[1] Water is also a significant impurity as it is a byproduct of the esterification reaction. Depending on the reaction conditions, side products such as dipentyl ether may also be present in trace amounts.

Q2: My final product has a sharp, acidic odor. What is the likely cause and how can I remove it?

A2: A sharp, acidic odor is indicative of residual formic acid. This can be removed by washing the crude this compound with a mild base, such as a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.

Q3: After purification, my this compound is cloudy. What could be the reason?

A3: Cloudiness in the final product is often due to the presence of water. Ensure that the product is thoroughly dried using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, before the final distillation. It is also crucial to ensure all glassware is completely dry.

Q4: Can this compound form an azeotrope with water or pentanol?

Q5: What is the recommended method for assessing the purity of this compound?

A5: Gas chromatography (GC) is the most widely used and effective method for assessing the purity of volatile esters like this compound.[6] A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can provide both quantitative purity data and identification of impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are also excellent techniques for confirming the structure and identifying functional group impurities.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield of this compound After Distillation

Q: I have a low yield of purified this compound after fractional distillation. What are the possible causes and solutions?

A: Low yield can stem from several factors throughout the purification process. Here's a step-by-step troubleshooting guide:

  • Incomplete Reaction:

    • Cause: The initial esterification reaction may not have gone to completion.

    • Solution: Ensure you are using a catalyst (e.g., sulfuric acid) and an appropriate reaction time and temperature.[7] Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side.

  • Losses During Work-up:

    • Cause: Significant amounts of this compound may be lost during the washing and extraction steps. This compound has some slight solubility in water.[7]

    • Solution: Minimize the number of water washes. When performing extractions, ensure proper phase separation and avoid discarding the organic layer. Back-extract the aqueous layer with a small amount of a suitable solvent (e.g., diethyl ether) to recover any dissolved product.

  • Improper Distillation Technique:

    • Cause: The distillation setup may not be efficient, leading to co-distillation of the product with lower-boiling impurities or loss of product with higher-boiling residues.

    • Solution: Use a fractionating column with sufficient theoretical plates for the separation. Ensure the distillation is performed slowly to allow for proper equilibration between the liquid and vapor phases. Monitor the head temperature closely; a stable temperature close to the boiling point of this compound (approx. 130-132°C) indicates the collection of a pure fraction.[7][8]

Issue 2: Presence of Water in the Final Product

Q: My GC analysis shows the presence of water in my purified this compound. How can I effectively remove it?

A: Water can be a persistent impurity. Here are some methods to ensure its removal:

  • Efficient Drying:

    • Cause: The drying agent used was insufficient or inefficient.

    • Solution: Use an adequate amount of a suitable anhydrous drying agent like magnesium sulfate or sodium sulfate. Allow sufficient contact time with stirring to ensure all water is absorbed. For very wet samples, decant the organic layer onto a fresh portion of drying agent.

  • Azeotropic Removal:

    • Cause: Formation of a water-pentyl formate azeotrope that is difficult to separate by simple distillation.

    • Solution: If azeotrope formation is suspected, consider adding a solvent that forms a lower-boiling azeotrope with water (e.g., toluene). The water-toluene azeotrope can then be distilled off before collecting the pure this compound.

Issue 3: Unreacted Pentanol Detected in the Final Product

Q: How can I remove unreacted pentanol from my this compound?

A: Pentanol has a boiling point (approx. 138°C) close to that of this compound (approx. 130-132°C), making separation by distillation challenging.

  • Efficient Fractional Distillation:

    • Solution: Use a highly efficient fractionating column and maintain a slow distillation rate. Carefully monitor the head temperature. A gradual increase in temperature after the this compound has distilled over may indicate the presence of pentanol.

  • Chemical Wash:

    • Solution: While not ideal, a wash with a dilute solution of a reagent that reacts with alcohols but not esters could be considered, followed by another aqueous wash and drying. However, this can complicate the purification process. A more practical approach is to optimize the initial reaction to minimize unreacted pentanol.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[8]
Molecular Weight116.16 g/mol [8]
Boiling Point130-132 °C[7][8]
Density0.881-0.887 g/cm³[6][8]
Solubility in WaterSlightly soluble[1][8]
Solubility in Organic SolventsMiscible with alcohol and ether[6][8]

Table 2: Recommended GC Parameters for Purity Analysis

ParameterRecommended Setting
Column DB-5ms or equivalent non-polar capillary column
Injector Temperature 250 °C
Detector FID or MS
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial Temp: 50°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min)

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Neutralization: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. Continue until no more gas is evolved.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of deionized water. Shake, allow the layers to separate, and discard the aqueous layer. Repeat this step.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (approx. 1-2 g for every 10 mL of ester). Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating the absence of water.

  • Filtration: Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

  • Fractional Distillation: Assemble a fractional distillation apparatus. Heat the flask gently. Discard the initial forerun (low-boiling impurities). Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (130-132 °C).

Visualizations

Purification_Workflow A Crude this compound (with Pentanol, Formic Acid, Water) B Neutralization (Wash with NaHCO3 soln.) A->B C Aqueous Wash (Remove salts) B->C G Waste (Formic Acid, Salts) B->G D Drying (Anhydrous MgSO4) C->D H Waste (Water) C->H E Fractional Distillation D->E F Pure this compound E->F I Waste (Impurities) E->I

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Impurity_Check Impurity Detected by GC/NMR? Start->Impurity_Check Low_Yield Low Yield? Start->Low_Yield Water Water Present Impurity_Check->Water Yes Acid Acidic Impurity Impurity_Check->Acid Yes Alcohol Alcohol Impurity Impurity_Check->Alcohol Yes Check_Reaction Check Reaction Completion Low_Yield->Check_Reaction Yes Check_Workup Review Work-up Procedure Low_Yield->Check_Workup Yes Redry Re-dry with Anhydrous Salt Water->Redry Wash_Base Wash with Mild Base Acid->Wash_Base Fractionate Efficient Fractional Distillation Alcohol->Fractionate

References

Optimization of reaction conditions for enzymatic pentyl formate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of pentyl formate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound.

Issue 1: Low Conversion to this compound

  • Question: My reaction has started, but the conversion to this compound is low and has plateaued. What are the possible causes and solutions?

  • Answer: Low conversion is often due to reaction equilibrium, water accumulation, or substrate/product inhibition.

    • Reaction Equilibrium & Water Accumulation: The esterification reaction produces water, which can shift the equilibrium back towards the reactants (hydrolysis), thus limiting the final ester yield.[1]

      • Solution: Implement in-situ water removal by adding molecular sieves to the reaction mixture or by conducting the reaction under a vacuum.[1]

    • Substrate/Product Inhibition: High concentrations of the substrates (pentanol and formic acid) or the product (this compound) can inhibit the enzyme's activity.[1] Formic acid, in particular, can be challenging for some lipases.

      • Solution: Optimize the molar ratio of pentanol to formic acid. An excess of one substrate is often used to drive the reaction forward; however, very high concentrations can be inhibitory.[1] Consider a fed-batch approach where one of the substrates is added gradually to maintain a low concentration throughout the reaction.[1]

Issue 2: Slow Initial Reaction Rate

  • Question: The reaction is proceeding very slowly from the beginning. How can I increase the reaction rate?

  • Answer: A slow initial reaction rate is typically caused by suboptimal reaction conditions or insufficient enzyme activity.

    • Suboptimal Temperature: Temperature significantly affects enzyme activity. While higher temperatures can increase reaction rates, excessively high temperatures can lead to enzyme denaturation.[2] The catalytic activity of lipases generally improves at moderate temperatures, typically between 30-70 °C.[3][4]

      • Solution: Adjust the temperature to the enzyme's optimum. For many commercial lipases like Novozym 435, a temperature around 40 °C has been found to be effective for formate ester synthesis.[5][6][7][8]

    • Insufficient Enzyme Concentration: The amount of enzyme directly impacts the reaction rate.

      • Solution: Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[1] For formate ester synthesis, concentrations around 15 g/L have been reported as optimal.[5][6][7][8]

    • Mass Transfer Limitation: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes.

      • Solution: Increase the agitation speed to ensure the reaction mixture is homogeneous.[9]

Issue 3: No Reaction or Very Low Activity

  • Question: There is no discernible formation of this compound. What should I check?

  • Answer: A complete lack of reaction is usually due to an inactive enzyme or the presence of inhibitors.

    • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

      • Solution: Verify the enzyme's storage conditions and expiration date. Test the enzyme's activity with a standard reaction to confirm its viability.[1]

    • Presence of Inhibitors: Certain substances in the reaction mixture can interfere with the enzyme's function.

      • Solution: Ensure the substrates and any solvent used are of high purity. Avoid substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), and SDS (>0.2%) in your sample preparations.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting molar ratio of pentanol to formic acid?

A1: While a 1:1 stoichiometric ratio is the baseline, using an excess of one substrate is common to shift the reaction equilibrium. For similar esterifications, molar ratios of alcohol to acid ranging from 1:2 to 10:1 have been investigated.[1] For formate esters, a higher molar ratio of alcohol to formic acid, such as 5:1 or 7:1, has been shown to result in high yields.[5][6][7][8] It is recommended to empirically determine the optimal ratio for your specific enzyme and reaction conditions.

Q2: Which type of enzyme is commonly used for this compound synthesis?

A2: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for ester synthesis.[1] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently employed due to their high stability, reusability, and effectiveness in organic media.[1][6]

Q3: Should the reaction be conducted in a solvent-free system or with an organic solvent?

A3: Both solvent-free and solvent-based systems can be used. Solvent-free systems are advantageous as they increase volumetric productivity and simplify downstream purification.[3] However, organic solvents can sometimes improve substrate solubility and reduce substrate inhibition. If a solvent is used, a non-polar solvent like heptane or toluene is often chosen.[7][11]

Q4: How can I reuse the immobilized enzyme?

A4: After the reaction, the immobilized enzyme can be recovered by simple filtration. It should then be washed with a solvent like n-hexane to remove any adsorbed substrates and products, and then dried in a vacuum desiccator before being used in a subsequent reaction.[7] The reusability of the enzyme is a key advantage of using an immobilized biocatalyst.[3]

Data Presentation

Table 1: Optimal Reaction Conditions for Enzymatic Formate Ester Synthesis

ParameterOptimal Range/ValueSource
EnzymeNovozym 435 (Immobilized Candida antarctica lipase B)[5][6][7]
Enzyme Concentration15 g/L[5][6][7]
Molar Ratio (Alcohol:Formic Acid)5:1 to 7:1[5][6][7]
Temperature40 °C[5][6][7]
Agitation Speed150 rpm[5][9]
SolventSolvent-free or non-polar solvents (e.g., toluene, 1,2-dichloroethane)[3][7]

Experimental Protocols

Detailed Methodology for Enzymatic this compound Synthesis

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Reactor Setup:

    • The reaction is carried out in a temperature-controlled glass reactor with magnetic or overhead stirring.[4][12]

    • Ensure the reactor is clean and dry before starting the experiment.

  • Reaction Mixture Preparation:

    • Add the desired amounts of pentan-1-ol and formic acid to the reactor. A common starting point is a molar ratio of 5:1 (pentanol:formic acid).[7]

    • If using a solvent, add it to the reactor at this stage.

    • Allow the mixture to reach the desired reaction temperature (e.g., 40 °C) with stirring.[12]

  • Enzyme Addition and Reaction Initiation:

    • Once the reaction mixture has reached the set temperature, add the immobilized lipase (e.g., Novozym 435) to initiate the reaction. A typical enzyme load is 10-15 g/L relative to the total volume of reactants.[4][5]

    • Start a timer to monitor the reaction progress.

  • Sampling and Analysis:

    • Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes for the initial phase, then every hour).[13]

    • To stop the reaction in the sample, immediately dilute it in a suitable solvent (e.g., ethanol) and/or filter out the enzyme.

    • Analyze the samples to determine the concentration of this compound and the remaining formic acid. Gas chromatography (GC) is a common analytical method for this purpose.[5] The consumption of formic acid can also be determined by titration.[4]

  • Reaction Termination and Product Recovery:

    • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.

    • The crude product can then be purified, for example, by distillation, to remove unreacted substrates.

  • Enzyme Reuse:

    • Wash the recovered immobilized enzyme with a non-polar solvent (e.g., n-hexane) to remove residual reactants and products.[7]

    • Dry the enzyme under vacuum before storing or reusing it in subsequent batches.[7]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery cluster_reuse Enzyme Recycling prep_reactants Prepare Reactants (Pentanol, Formic Acid) add_reactants Add Reactants to Reactor and Equilibrate Temperature prep_reactants->add_reactants setup_reactor Setup Temperature-Controlled Reactor setup_reactor->add_reactants add_enzyme Add Immobilized Lipase to Initiate Reaction add_reactants->add_enzyme run_reaction Run Reaction at Controlled Temperature and Agitation add_enzyme->run_reaction sampling Withdraw Samples at Intervals run_reaction->sampling terminate Terminate Reaction (Filter Enzyme) run_reaction->terminate Reaction Complete analysis Analyze Samples (e.g., by GC) sampling->analysis analysis->run_reaction Continue Monitoring purify Purify Product (e.g., Distillation) terminate->purify wash_enzyme Wash Recovered Enzyme terminate->wash_enzyme dry_enzyme Dry Enzyme wash_enzyme->dry_enzyme reuse_enzyme Reuse in New Batch dry_enzyme->reuse_enzyme

Caption: Experimental workflow for enzymatic this compound synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low this compound Yield q1 Is the initial reaction rate slow? start->q1 q2 Has the reaction plateaued? q1->q2 No a1_temp Adjust Temperature to Enzyme Optimum (e.g., 40°C) q1->a1_temp Yes a1_enzyme Increase Enzyme Concentration q1->a1_enzyme Yes a1_mixing Increase Agitation Speed q1->a1_mixing Yes a2_water Add Molecular Sieves or Apply Vacuum q2->a2_water Yes a2_ratio Optimize Substrate Molar Ratio q2->a2_ratio Yes a2_fedbatch Consider Fed-Batch Substrate Addition q2->a2_fedbatch Yes q3 Is there any reaction at all? q2->q3 No a3_check_enzyme Check Enzyme Activity and Storage Conditions q3->a3_check_enzyme No a3_check_inhibitors Ensure Substrate Purity q3->a3_check_inhibitors No

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Pentyl Formate Storage and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage of pentyl formate to prevent hydrolysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

This compound, like other esters, is susceptible to hydrolysis, a chemical reaction where water molecules break the ester bond. This reaction decomposes this compound into its parent compounds: pentan-1-ol and formic acid.[1] This degradation can compromise the purity of the compound, affecting experimental results and the stability of formulations. The presence of the resulting formic acid can also catalyze further hydrolysis.

Q2: What are the main factors that accelerate the hydrolysis of this compound?

The primary factors that accelerate the hydrolysis of this compound are:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • pH: The reaction is catalyzed by both acids (H+) and bases (OH-). The rate of hydrolysis is generally lowest at a neutral pH.[2]

Q3: How can I detect if my stored this compound has started to hydrolyze?

Hydrolysis can be detected by monitoring the purity of your sample over time. The most common analytical method for this is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][4][5][6] The appearance of new peaks corresponding to pentan-1-ol and formic acid in the chromatogram indicates degradation.

Troubleshooting Guide: Preventing Hydrolysis During Storage

This guide provides solutions to common problems related to this compound stability.

Problem 1: Gradual decrease in purity of this compound over time.
  • Possible Cause: Presence of residual moisture in the storage container or the this compound itself.

  • Solution: Implement rigorous drying procedures for both the compound and the storage vessel. The use of desiccants is highly recommended.

Problem 2: Rapid degradation of this compound, especially in solution.
  • Possible Cause: The solvent or other components in the solution may contain water or have a non-neutral pH, which can catalyze hydrolysis.

  • Solution: Ensure all solvents are anhydrous. If preparing a solution, consider using a buffer system to maintain a neutral pH.

Experimental Protocols

Below are detailed protocols for key experiments related to preventing the hydrolysis of this compound.

Protocol 1: Drying this compound Using Molecular Sieves

This protocol describes the use of molecular sieves to remove trace amounts of water from this compound prior to long-term storage.

Materials:

  • This compound

  • 3Å or 4A Molecular Sieves (beads, 4-8 mesh)[7][8]

  • Oven-dried glass storage bottle with a septum-lined cap

  • Schlenk flask

  • Vacuum pump

  • Heating mantle or sand bath

  • Nitrogen or Argon gas supply

Procedure:

  • Activate Molecular Sieves:

    • Place the required amount of molecular sieves (approximately 10-20% w/v of the this compound to be dried) in a Schlenk flask.[7]

    • Heat the flask to 180-200°C under vacuum for 8-12 hours to remove any adsorbed water.[9]

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon gas.[9]

  • Drying this compound:

    • Transfer the activated molecular sieves to an oven-dried storage bottle.

    • Add the this compound to the bottle containing the activated sieves.

    • Seal the bottle tightly with the septum-lined cap.

    • For enhanced protection, you can flush the headspace of the bottle with dry nitrogen or argon gas before sealing.

    • Allow the this compound to stand over the molecular sieves for at least 24 hours before use or long-term storage.

Protocol 2: Stabilizing this compound with Butylated Hydroxytoluene (BHT)

This protocol details the addition of the antioxidant Butylated Hydroxytoluene (BHT) to this compound to inhibit oxidative degradation, which can sometimes promote hydrolysis.[10]

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), crystalline solid

  • Anhydrous ethanol, DMSO, or dimethylformamide

  • Volumetric flasks and pipettes

  • Storage bottle

Procedure:

  • Prepare a BHT Stock Solution:

    • Dissolve a known weight of BHT in a minimal amount of anhydrous ethanol, DMSO, or dimethylformamide to create a concentrated stock solution (e.g., 30 mg/mL).[11] The solvent should be chosen based on its compatibility with the intended application of the this compound.

  • Add BHT to this compound:

    • Calculate the volume of the BHT stock solution required to achieve the desired final concentration in the this compound (a common starting point is 100-200 ppm).

    • Add the calculated volume of the BHT stock solution to the this compound in a clean, dry storage bottle.

    • Mix thoroughly to ensure uniform distribution of the antioxidant.

    • Seal the bottle tightly and store in a cool, dark, and dry place.

Protocol 3: Accelerated Stability Testing of this compound

This protocol outlines a method for assessing the stability of a this compound sample under accelerated conditions to predict its long-term shelf life.[12][13][14][15]

Materials:

  • This compound sample (with and without stabilizers as separate test groups)

  • Multiple small, inert glass vials with tight-fitting caps

  • Temperature-controlled oven (e.g., set to 40°C)

  • Gas Chromatograph (GC) with FID or MS detector

  • Analytical standards of this compound, pentan-1-ol, and formic acid

Procedure:

  • Sample Preparation:

    • Aliquot the this compound sample into several vials. Ensure each vial is filled to a similar level and tightly sealed.

    • Prepare separate sets of vials for samples with different stabilizers (e.g., with BHT, over molecular sieves) and a control group with no additives.

  • Initial Analysis (Time Zero):

    • Analyze one vial from each group using a validated GC method to determine the initial purity of the this compound and the absence of degradation products.

  • Accelerated Aging:

    • Place the remaining vials in a temperature-controlled oven at 40°C.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 2, 4, 8, and 12 weeks), remove one vial from each group from the oven.

    • Allow the vials to cool to room temperature.

    • Analyze the samples by GC to quantify the concentration of this compound and any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the rate of degradation under these accelerated conditions. The Arrhenius equation can be used to extrapolate the predicted shelf life at normal storage temperatures (e.g., room temperature).[13]

Data Presentation

Table 1: Illustrative Effect of Temperature on this compound Hydrolysis Rate

Temperature (°C)Hypothetical Half-life (t½)
4180 days
2560 days
4014 days

Note: This data is illustrative and intended to demonstrate the general trend of increased hydrolysis rate with temperature. Actual rates should be determined experimentally.

Table 2: Comparison of Storage Conditions for this compound Stability (Illustrative)

Storage ConditionAdditive/MethodPurity after 3 months at 25°C (Hypothetical)
StandardNone98.0%
DriedMolecular Sieves (3Å)99.5%
StabilizedBHT (200 ppm)99.2%
Dried & StabilizedMolecular Sieves + BHT>99.8%

Note: This data is for illustrative purposes. Actual stability will depend on the initial purity and specific storage environment.

Visualizations

Hydrolysis_Pathway PentylFormate This compound Pentanol Pentan-1-ol PentylFormate->Pentanol Hydrolysis FormicAcid Formic Acid PentylFormate->FormicAcid Hydrolysis Water Water (H₂O) Water->Pentanol Water->FormicAcid Catalyst H⁺ / OH⁻ (Acid/Base Catalyst) Catalyst->PentylFormate

Caption: The hydrolysis pathway of this compound.

Prevention_Workflow cluster_storage Long-Term Storage Storage Store in a cool, dark, dry place Start This compound Sample Drying Dry with Molecular Sieves Start->Drying Stabilization Add Antioxidant (e.g., BHT) Drying->Stabilization QC Quality Control (GC Analysis) Stabilization->QC QC->Storage Purity Confirmed

Caption: Workflow for preparing this compound for stable storage.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of pentyl formate.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving peak tailing. The issues are categorized for clarity, addressing both physical and chemical causes.

Q1: My chromatogram for this compound shows significant peak tailing for all peaks. What are the likely causes and how can I fix it?

When all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem in the GC system, disrupting the sample flow path.

Potential Causes and Solutions:

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to turbulence in the carrier gas flow.

    • Solution: Reinstall the column, ensuring it is cut cleanly at a 90-degree angle and inserted to the correct depth in both the inlet and detector as specified by the instrument manufacturer.[1][2]

  • Leaks in the System: Leaks at the injector or detector fittings can disrupt the carrier gas flow rate and pressure, causing peak distortion.

    • Solution: Use an electronic leak detector to check for leaks at the septum, column fittings, and other connections. Tighten or replace ferrules and seals as necessary.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can contaminate the front of the column.

    • Solution: Trim the first 15-20 cm of the column from the inlet end to remove the contaminated section.[3] If tailing persists, the column may need to be replaced.

  • Poor Column Cut: A rough or uneven column cut can create active sites and disrupt the flow path.

    • Solution: Always use a ceramic scoring wafer or a specialized tool to obtain a clean, square cut. Inspect the cut end with a magnifying glass to ensure it is smooth and free of burrs.[4]

Q2: Only the this compound peak is tailing, while other non-polar compounds in my sample have good peak shape. What should I investigate?

This scenario suggests a chemical interaction between the polar this compound molecule and active sites within the GC system.

Potential Causes and Solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups that interact with polar analytes like esters.

    • Solution: Replace the inlet liner with a new, deactivated liner.[5] Using a liner with glass wool can also help trap non-volatile residues, but the wool itself should be deactivated.

  • Column Activity: The stationary phase at the beginning of the column can degrade over time, exposing active sites.

    • Solution: As with general contamination, trimming the front of the column can remove these active sites.[4] For frequent analysis of polar compounds, consider using an inert-coated column.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.[7]

  • Solvent Mismatch: A significant polarity difference between the sample solvent and the stationary phase can affect peak shape.

    • Solution: While less common in GC than in HPLC, ensure the solvent is compatible with the stationary phase. For this compound, a non-polar or mid-polar stationary phase is generally suitable.[1]

Frequently Asked Questions (FAQs)

Q: How does the inlet temperature affect the peak shape of this compound?

A: The inlet temperature must be optimized to ensure rapid and complete vaporization of the sample without causing thermal degradation.[8] For a volatile ester like this compound, an excessively high temperature isn't usually necessary and can even lead to sample degradation or backflash in the inlet. Conversely, a temperature that is too low can result in slow vaporization and broader, tailing peaks. A good starting point is to set the inlet temperature 20-50°C above the boiling point of the highest-boiling component in the sample.

Q: What is the impact of the carrier gas flow rate on peak tailing?

A: The carrier gas flow rate influences the time the analyte spends in the column and its interaction with the stationary phase. An optimal flow rate will result in sharp, symmetrical peaks.[7] A flow rate that is too low can lead to increased diffusion and peak broadening, which may appear as tailing. A flow rate that is too high can reduce the interaction with the stationary phase, leading to poor separation and potentially fronting peaks. The optimal flow rate depends on the column dimensions and the carrier gas being used.

Q: Should I use a split or splitless injection for this compound analysis?

A: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Ideal for high-concentration samples to avoid column overload. The higher flow rates through the inlet result in a faster transfer of the sample to the column, leading to sharper peaks.

  • Splitless Injection: Used for trace analysis to maximize the amount of analyte reaching the column. However, the slower transfer can lead to broader peaks, and the longer residence time in the hot inlet makes the analysis more susceptible to issues with active sites.[3] If peak tailing is observed with splitless injection, ensure the inlet liner is highly inert.

Q: How often should I perform inlet maintenance, such as replacing the liner and septum?

A: The frequency of inlet maintenance depends on the number of injections and the cleanliness of the samples. For labs analyzing "dirty" samples, it may be necessary to replace the septum and liner every 100-200 injections or when a degradation in peak shape is observed.[5] Regularly scheduled preventative maintenance is the best approach to avoid chromatographic problems.

Data Presentation

The following tables summarize the expected impact of key GC parameters on the peak shape of this compound. The Asymmetry Factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 indicates a symmetrical peak, and values greater than 1.0 indicate tailing.

Table 1: Effect of Inlet Temperature on this compound Peak Asymmetry

Inlet Temperature (°C)Expected Asymmetry Factor (As)Comments
150> 1.5Incomplete vaporization may lead to significant tailing.
2001.0 - 1.2Generally optimal for complete vaporization without degradation.
2501.0 - 1.3May be suitable, but risk of analyte degradation increases.

Table 2: Effect of Carrier Gas (Helium) Flow Rate on this compound Peak Asymmetry

Flow Rate (mL/min)Expected Asymmetry Factor (As)Comments
0.5> 1.3Low flow can lead to band broadening and apparent tailing.
1.0 - 1.51.0 - 1.2Typically the optimal range for many capillary columns.
2.0> 1.2Higher flow may reduce interaction time, potentially affecting separation.

Table 3: GC Column Selection for this compound Analysis

Stationary PhasePolarityExpected Asymmetry Factor (As)Comments
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polar1.0 - 1.3Good general-purpose column, separates based on boiling point.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Non-polar1.0 - 1.2Slightly more polar, can improve selectivity for some esters.[9]
Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWax)Polar> 1.5 (if solvent mismatch)Not ideal for this compound unless specific selectivity is required and solvent is compatible.

Experimental Protocols

Protocol 1: GC Column Trimming

This protocol describes the steps for trimming the inlet end of a capillary GC column to remove contamination and active sites.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying glass or low-power microscope

  • Lint-free gloves

  • Solvent (e.g., methanol or acetone) and lint-free wipes

Procedure:

  • Cool Down the GC: Ensure the injector, oven, and detector are at a safe temperature before handling the column.

  • Remove the Column: Carefully disconnect the column from the injector port.

  • Clean the Column End: Wearing lint-free gloves, wipe the first 20-30 cm of the column with a lint-free wipe dampened with a suitable solvent.

  • Score the Column: Using a ceramic scoring wafer, make a single, light score mark on the polyimide coating approximately 15-20 cm from the end of the column. The score should be perpendicular to the column length.[4]

  • Break the Column: Hold the column firmly on either side of the score and gently bend it away from the scored side. The column should snap cleanly at the score.

  • Inspect the Cut: Use a magnifying glass to inspect the new column end. It should be a clean, square (90-degree) cut with no jagged edges or shards of silica. If the cut is not clean, repeat the process.[4]

  • Reinstall the Column: Reinstall the trimmed column into the injector, ensuring the correct insertion depth.

  • Condition the Column (if necessary): If a significant portion of the column was removed, a short conditioning cycle may be required.

  • Update Column Length in Software: If your GC software uses column length for flow calculations, update the value to reflect the new, shorter length.[10]

Protocol 2: Replacing the GC Inlet Liner

This protocol provides a step-by-step guide for replacing the inlet liner in a typical split/splitless injector.

Materials:

  • New, deactivated inlet liner and O-ring

  • Forceps or a liner removal tool

  • Lint-free gloves

  • Wrench for the inlet nut

Procedure:

  • Cool the Inlet: Ensure the GC inlet has cooled to a safe handling temperature.

  • Turn Off Gases: Turn off the carrier and split vent flows at the instrument.

  • Remove the Septum Nut and Septum: Unscrew the septum retaining nut and remove the old septum.

  • Open the Inlet: Loosen and remove the inlet nut to access the liner.

  • Remove the Old Liner: Using forceps or a liner removal tool, carefully pull the old liner straight out of the inlet.[11]

  • Inspect and Clean the Inlet: Inspect the inside of the inlet for any residue or septum particles. If necessary, clean the inlet with a suitable solvent and a lint-free swab.

  • Install the New Liner and O-ring: Wearing lint-free gloves, place a new O-ring onto the new liner. Carefully insert the new liner into the inlet, ensuring it is seated correctly.[12]

  • Reassemble the Inlet: Replace and tighten the inlet nut.

  • Install a New Septum: Place a new septum in the septum retaining nut and tighten it. Do not overtighten, as this can cause coring of the septum.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure there are no leaks around the inlet fittings.

  • Heat the Inlet: Once the system is leak-free, heat the inlet to the desired temperature.

  • Perform a Blank Run: It is good practice to perform a blank solvent injection after liner replacement to ensure the system is clean.

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issue Likely Physical Issue all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue all_peaks->chemical_issue No check_installation Check Column Installation physical_issue->check_installation check_leaks Check for Leaks physical_issue->check_leaks trim_column_physical Trim Column (Contamination) physical_issue->trim_column_physical end Problem Resolved check_installation->end check_leaks->end trim_column_physical->end replace_liner Replace Inlet Liner chemical_issue->replace_liner trim_column_chemical Trim Column (Active Sites) chemical_issue->trim_column_chemical check_overload Check for Sample Overload chemical_issue->check_overload replace_liner->end trim_column_chemical->end check_overload->end

Caption: A logical workflow for diagnosing the cause of peak tailing in GC.

Relationship Between GC Parameters and Peak Shape

GC_Parameters cluster_params Controllable Parameters cluster_effects Potential Effects inlet_temp Inlet Temperature vaporization Sample Vaporization inlet_temp->vaporization flow_rate Carrier Gas Flow Rate interaction_time Analyte-Stationary Phase Interaction Time flow_rate->interaction_time column_choice Column Choice selectivity Selectivity & Inertness column_choice->selectivity injection_mode Injection Mode sample_transfer Sample Transfer Efficiency injection_mode->sample_transfer peak_shape Peak Shape (Asymmetry) vaporization->peak_shape interaction_time->peak_shape selectivity->peak_shape sample_transfer->peak_shape

Caption: The influence of key GC parameters on factors affecting peak shape.

References

Technical Support Center: Enhancing the Stability of Pentyl Formate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of pentyl formate in solution. The following sections offer answers to frequently asked questions and a troubleshooting guide for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The primary cause of instability for this compound, a carboxylic acid ester, is hydrolysis.[1] In this reaction, a water molecule breaks the ester bond, resulting in the formation of its parent compounds: pentanol and formic acid.[2] This process can significantly decrease the concentration of the active compound and alter the physicochemical properties of the solution.

Q2: What are the key factors that influence the rate of this compound hydrolysis?

A2: The rate of hydrolysis is significantly affected by three main factors:

  • pH: The reaction is catalyzed by both acids (acid-catalyzed hydrolysis) and bases (base-catalyzed hydrolysis).[3] The rate is generally slowest in the neutral pH range (approximately 5 to 7).[4]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis by providing the necessary activation energy for the reaction to occur.[5][6][7]

  • Solvent System: The presence of water is essential for hydrolysis.[1] In non-aqueous (anhydrous) organic solvents, this compound is significantly more stable. This compound is generally insoluble in water but miscible with most organic solvents like alcohol and ether.[2]

Q3: How can I prevent or minimize the degradation of this compound in my formulation?

A3: To enhance stability, consider the following strategies:

  • pH Control: Maintain the solution's pH in the neutral range (pH 5-7) using a suitable buffering agent.[1][4] Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[1]

  • Temperature Control: Prepare and store solutions at reduced temperatures (e.g., 2-8°C) to slow down the degradation kinetics.[5]

  • Moisture Control: For solid formulations or when working with organic solvents, minimize exposure to moisture by using desiccants, tightly sealed containers, or working under an inert atmosphere (e.g., nitrogen).[1][8]

  • Excipient Selection: Ensure that other components in the formulation do not act as catalysts for hydrolysis. Avoid strongly acidic or basic excipients.

  • Use of Stabilizers: In some cases, chemical stabilizers can be added. For instance, chelating agents like EDTA can bind metal ions that might catalyze hydrolysis.[3]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the stability of drug products.[9][10] A stability-indicating HPLC method can separate this compound from its degradation products (pentanol and formic acid), allowing for accurate quantification of the parent compound over time. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is also highly effective for analyzing volatile esters like this compound.[11]

Troubleshooting Guide

Issue 1: My this compound solution shows a rapid decrease in concentration, even when stored in the refrigerator.

  • Question: What could be the cause?

    • Answer:

      • Incorrect pH: The most likely cause is that the pH of your solution is either too acidic or too basic, which significantly accelerates hydrolysis even at low temperatures.

      • Water Contamination: If you are using an organic solvent, it may be contaminated with water, providing the necessary reactant for hydrolysis.

      • Incompatible Excipients: An excipient in your formulation might be interacting with the this compound or altering the solution's pH over time.

  • Question: How can I resolve this?

    • Answer:

      • Measure the pH of your solution. If it is outside the optimal range of 5-7, adjust it using a suitable buffer system.

      • Use high-purity, anhydrous solvents and ensure all glassware is thoroughly dried before use.

      • Conduct excipient compatibility studies to identify any components that may be accelerating degradation.[12]

Issue 2: The pH of my aqueous this compound solution is decreasing over time.

  • Question: Why is this happening?

    • Answer: This is a classic sign of this compound hydrolysis. One of the degradation products is formic acid. As the ester degrades, the concentration of formic acid increases, which in turn lowers the pH of the unbuffered solution. This can create a feedback loop where the lower pH further accelerates the acid-catalyzed hydrolysis.

  • Question: What is the solution?

    • Answer: Incorporate a buffer with sufficient capacity to maintain a stable pH throughout the intended shelf-life of the solution. This will neutralize the formic acid as it is produced and prevent the acceleration of degradation.

Issue 3: I see a new peak appearing in my HPLC/GC chromatogram during my stability study.

  • Question: What is this new peak?

    • Answer: This new peak is likely a degradation product. Given the hydrolysis pathway of this compound, the peak could correspond to either pentanol or formic acid. The identity of the peak can be confirmed by comparing its retention time to that of pure standards of the suspected degradants or by using a mass spectrometry (MS) detector for structural identification.

  • Question: What is the workflow for addressing this?

    • Answer: The appearance of a degradation product confirms that your formulation is unstable under the current storage conditions. The troubleshooting workflow below can guide your investigation.

G start New peak observed in chromatogram check_retention Compare retention time with pentanol and formic acid standards start->check_retention confirm_ms Confirm identity with LC-MS or GC-MS check_retention->confirm_ms is_degradant Is the peak a degradation product? confirm_ms->is_degradant troubleshoot Troubleshoot Stability (See Issue 1 & 2) is_degradant->troubleshoot  Yes investigate_other Investigate other sources (e.g., excipient impurity, leachables) is_degradant->investigate_other  No end_node Implement Corrective Actions troubleshoot->end_node investigate_other->end_node

Caption: Troubleshooting workflow for an unknown chromatographic peak.

Data on this compound Stability

The stability of esters is highly dependent on pH and temperature. The following table provides representative data on the hydrolysis rate of this compound under various conditions.

Table 1: Effect of pH and Temperature on the Half-Life of this compound in Aqueous Solution (Note: Data is representative and intended to illustrate trends. Actual values may vary based on specific buffer systems and co-solvents.)

pHTemperature (°C)Pseudo First-Order Rate Constant (k, day⁻¹)Half-Life (t₁/₂, days)
3.0250.069310.0
3.0400.23103.0
5.0250.0014500
5.0400.0046150
7.0250.0012580
7.0400.0038182
9.0250.07709.0
9.0400.27722.5

Half-life is calculated as t₁/₂ = 0.693 / k

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

A forced degradation, or stress testing, study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) prep_samples Prepare Samples for each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_samples->base thermal Thermal Stress (e.g., Neutral pH, 60°C) prep_samples->thermal sampling Withdraw Aliquots at Time Points acid->sampling base->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze all Samples by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: % Degradation, Peak Purity, Mass Balance analyze->evaluate

References

Catalyst selection and optimization for pentyl formate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and optimization of catalysts in pentyl formate synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through two primary methods:

  • Fischer Esterification: This is a classic acid-catalyzed esterification reaction between formic acid and pentanol.[1] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1]

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts to facilitate the reaction between formic acid and pentanol.[2][3] Immobilized lipases, such as Novozym 435, are often preferred due to their stability and reusability.[2] This approach is considered a "green" alternative to traditional chemical methods.[4]

Q2: Which type of catalyst is better for this compound synthesis, chemical or enzymatic?

A2: The choice between a chemical and enzymatic catalyst depends on the specific requirements of the synthesis.

  • Chemical catalysts like sulfuric acid are cost-effective and the reaction can be relatively fast.[3] However, they often require harsh reaction conditions (high temperatures) and can lead to the formation of byproducts, necessitating more extensive purification.[3]

  • Enzymatic catalysts such as immobilized lipases offer higher selectivity, operate under milder conditions (lower temperatures), and are more environmentally friendly.[5] The resulting product is often considered "natural," which can be advantageous in the food and fragrance industries.[5] However, enzymes can be more expensive and may be prone to inhibition by substrates or products.[6]

Q3: Can I reuse the catalyst for this compound synthesis?

A3: Yes, catalyst reusability is a significant advantage, particularly with immobilized enzymatic catalysts. Studies on similar formate ester syntheses have shown that immobilized lipases like Novozym 435 can be reused for multiple reaction cycles (e.g., up to 10-20 times) without a significant loss of activity, which helps to reduce the overall cost of the process.[2][5][7]

Q4: What is the typical yield I can expect for this compound synthesis?

A4: The yield of this compound is highly dependent on the chosen method, catalyst, and reaction conditions. For enzymatic synthesis of similar formate esters, conversion yields can be very high, with optimized processes reaching over 95%.[2][8] For Fischer esterification, the yield is influenced by the equilibrium nature of the reaction.[9] Using an excess of one reactant or removing water as it forms can significantly increase the yield.[1]

Q5: Are there any significant side reactions to be aware of during this compound synthesis?

A5: In acid-catalyzed synthesis, potential side reactions include the dehydration of pentanol to form dipentyl ether or pentenes, especially at high temperatures. Formic acid can also decompose in the presence of strong acids at elevated temperatures to produce carbon monoxide and water.[10] When using a mixture of formic acid and acetic anhydride, the formation of pentyl acetate as a byproduct has been observed.[11]

Troubleshooting Guides

Chemical Synthesis (Fischer Esterification)
Problem Possible Cause(s) Troubleshooting Steps
Low Yield 1. Equilibrium Limitation: The reaction has reached equilibrium without complete conversion of reactants.[9] 2. Insufficient Catalyst: The amount of acid catalyst is too low. 3. Water Presence: The water produced during the reaction is shifting the equilibrium back towards the reactants.[12] 4. Reaction Time/Temperature: The reaction has not been allowed to proceed for long enough or at a high enough temperature.1. Shift Equilibrium: Use a large excess of one reactant (typically the less expensive one, pentanol).[1] 2. Increase Catalyst: Carefully increase the concentration of the acid catalyst. 3. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a drying agent like molecular sieves.[12] 4. Optimize Conditions: Increase the reaction time or temperature, monitoring for potential side reactions.
Dark Reaction Mixture 1. Decomposition: The reactants or product are decomposing at high temperatures in the presence of a strong acid.1. Lower Temperature: Reduce the reaction temperature. 2. Use a Milder Catalyst: Consider using a less harsh acid catalyst.
Difficult Purification 1. Incomplete Neutralization: The acid catalyst has not been fully neutralized before distillation. 2. Formation of Byproducts: Side reactions have led to impurities with boiling points close to that of this compound.1. Thorough Washing: Ensure complete neutralization by washing the organic layer with a base (e.g., sodium bicarbonate solution) until effervescence ceases. 2. Fractional Distillation: Employ fractional distillation to separate the product from impurities with close boiling points.
Enzymatic Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion Rate 1. Suboptimal Enzyme Concentration: The amount of enzyme is too low or too high, leading to mass transfer limitations.[8] 2. Incorrect Molar Ratio: The ratio of pentanol to formic acid is not optimal. An excess of alcohol can sometimes prevent enzyme inhibition.[4] 3. Suboptimal Temperature: The temperature is too low for sufficient enzyme activity or too high, causing enzyme denaturation.[2] 4. Inappropriate Solvent: The chosen solvent may be inhibiting the enzyme.1. Optimize Enzyme Load: Experiment with different enzyme concentrations. A typical starting point is 1-10% (w/w) of the total substrate mass.[6] 2. Vary Molar Ratio: Test different molar ratios of pentanol to formic acid. Ratios from 1:2 to 10:1 (alcohol to acid) have been explored for similar reactions.[6] 3. Adjust Temperature: Determine the optimal temperature for the specific lipase being used. For many lipases, this is in the range of 30-50°C.[3] 4. Solvent Selection: If using a solvent, choose one that is compatible with the enzyme. Hydrophobic solvents are often preferred. Consider a solvent-free system if feasible.[5]
Enzyme Deactivation 1. High Concentration of Formic Acid: Formic acid, especially at high concentrations, can inhibit or deactivate some lipases. 2. Presence of Water: While a small amount of water is necessary for enzyme function, excess water can promote the reverse reaction (hydrolysis) and lead to lower yields.[6] 3. Inadequate Storage/Handling: The enzyme may have lost activity due to improper storage or handling.1. Fed-Batch Addition: Add the formic acid gradually to the reaction mixture to maintain a low concentration. 2. Control Water Content: Use anhydrous reactants and consider adding molecular sieves to remove water produced during the reaction.[6] 3. Proper Enzyme Handling: Store the enzyme according to the manufacturer's recommendations and handle it carefully to avoid denaturation.
Low Reusability 1. Enzyme Leaching: The enzyme may be leaching from the support material. 2. Mechanical Stress: Vigorous stirring can damage the immobilized enzyme particles. 3. Incomplete Washing: Residual reactants or products on the enzyme after a cycle can inhibit the next reaction.1. Choose a Stable Immobilized Enzyme: Select a high-quality immobilized enzyme with minimal leaching. 2. Gentle Agitation: Use a lower stirring speed that is sufficient to keep the enzyme suspended. 3. Thorough Washing: After each cycle, wash the enzyme thoroughly with a suitable solvent to remove any adsorbed substances before reusing it.

Data Presentation

Catalyst Performance in Formate Ester Synthesis

Note: Data for this compound is limited; therefore, data for similar formate esters synthesized using comparable methods are presented as a proxy to guide catalyst selection and optimization.

Table 1: Comparison of Immobilized Lipases for Formate Ester Synthesis

CatalystEster ProductReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Conversion Yield (%)Reference
Novozym 435Phenethyl Formate1:14047.83[8]
Lipozyme RM IMPhenethyl Formate1:1400.28[8]
Lipozyme TL IMPhenethyl Formate1:1400.34[8]
Novozym 435Octyl Formate1:13033.23[2]
Lipozyme RM IMOctyl Formate1:1301.28[2]
Lipozyme TL IMOctyl Formate1:1302.09[2]

Table 2: Optimization of Novozym 435-Catalyzed Formate Ester Synthesis

Ester ProductParameter OptimizedOptimal ConditionConversion Yield (%)Reference
Phenethyl FormateEnzyme Concentration15 g/L55.87[8]
Phenethyl FormateMolar Ratio (Alcohol:Acid)5:195.92[8]
Phenethyl FormateTemperature40°C~70[13]
Octyl FormateEnzyme Concentration15 g/L70.55[3]
Octyl FormateMolar Ratio (Alcohol:Acid)7:196.51[2]
Octyl FormateTemperature40°C81.96[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Pentanol

  • Formic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pentanol and formic acid. A common approach is to use an excess of one reactant to drive the reaction forward; for example, a 2:1 molar ratio of pentanol to formic acid.

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture (approximately 1-2% of the total mass of the reactants).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Add the bicarbonate solution in portions until effervescence ceases.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Purify the crude this compound by distillation to obtain the final product.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Pentanol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional)

  • Organic solvent (e.g., hexane, optional for solvent-based system)

  • Shaking incubator or stirred reactor

  • Filtration setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a sealed flask), combine pentanol and formic acid. For optimal conversion, an excess of pentanol is often used (e.g., a molar ratio of 5:1 pentanol to formic acid). For a solvent-free system, no additional solvent is added.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 5-15 g/L of the total reaction volume.

  • Water Removal (Optional): To shift the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced.

  • Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor at the optimal temperature for the chosen lipase (e.g., 40°C for Novozym 435). Maintain constant agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.

  • Product Recovery: Once the reaction has reached the desired conversion, stop the reaction. Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.

  • Purification: The liquid product can be further purified if necessary, for example, by vacuum distillation to remove any unreacted starting materials.

Visualizations

experimental_workflow_chemical cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification pentanol Pentanol reflux Reflux with H₂SO₄ pentanol->reflux formic_acid Formic Acid formic_acid->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying distillation Distillation drying->distillation product This compound distillation->product

Chemical synthesis workflow for this compound.

experimental_workflow_enzymatic cluster_reactants Reactants cluster_reaction Reaction cluster_recovery Recovery cluster_purification Purification pentanol Pentanol incubation Incubation with Agitation pentanol->incubation formic_acid Formic Acid formic_acid->incubation lipase Immobilized Lipase lipase->incubation filtration Filtration incubation->filtration reusable_lipase Reusable Lipase filtration->reusable_lipase purification Purification (optional) filtration->purification product This compound purification->product

Enzymatic synthesis workflow for this compound.

troubleshooting_logic cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_solutions Potential Solutions start Low Yield in Pentyl Formate Synthesis check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_enzyme_params Check Enzyme Parameters (Conc., Temp., Ratio) start->check_enzyme_params check_water Check for Water check_equilibrium->check_water solution_excess Use Excess Reactant check_equilibrium->solution_excess check_catalyst Check Catalyst Amount solution_remove_water Remove Water check_water->solution_remove_water check_inhibition Check for Inhibition check_enzyme_params->check_inhibition solution_optimize_enzyme Optimize Enzyme Conditions check_enzyme_params->solution_optimize_enzyme solution_fed_batch Use Fed-Batch Addition check_inhibition->solution_fed_batch check_activity Check Enzyme Activity

Troubleshooting logic for low yield.

References

Minimizing water content in pentyl formate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water content during pentyl formate synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis via Fischer esterification is resulting in a low yield. What are the primary causes related to water content?

Low yields in Fischer esterification are frequently due to the reversible nature of the reaction between formic acid and pentanol.[1][2][3][4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the yield of this compound.[2][5][6][7] Key factors include:

  • Equilibrium Limitations: The reaction naturally reaches an equilibrium that may favor the reactants if water is not actively removed.[1][2][7]

  • Initial Water Content: The presence of water in the starting materials (formic acid or pentanol) or solvents will inhibit the forward reaction.

  • Inefficient Water Removal: Failure to effectively remove the water produced during the reaction is a common reason for low conversion rates.[3][6][8]

Q2: What are the most effective methods for removing water during the Fischer esterification of this compound?

Several methods can be employed to drive the reaction towards completion by removing water:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method where a solvent that forms a low-boiling azeotrope with water (e.g., toluene) is used.[2][9][10] The azeotrope distills out of the reaction mixture, condenses, and collects in the Dean-Stark trap, where the denser water separates and can be removed.[2][10][11]

  • Use of Dehydrating Agents:

    • Molecular Sieves: Type 3A molecular sieves are particularly effective at selectively adsorbing water from the reaction mixture.[1][5][12] They can be added directly to the reaction (if compatible with the acidic catalyst) or used in a Soxhlet extractor to continuously dry the reaction vapors.

    • Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid, often used as a catalyst, also acts as a strong dehydrating agent, sequestering the water formed.[6][13][14]

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (pentanol in this case), can shift the equilibrium towards the product side according to Le Châtelier's principle.[1][2][4]

Q3: Can I add molecular sieves directly to my reaction mixture containing a strong acid catalyst like sulfuric acid?

Caution is advised when adding molecular sieves directly to a reaction mixture containing a strong acid. Many standard molecular sieves (zeolites) can be damaged or destroyed by strong mineral acids.[5] A safer and effective alternative is to place the molecular sieves in a Soxhlet extractor. This setup allows the vapor from the reaction mixture, containing the water azeotrope, to pass through the sieves, which trap the water. The dried solvent and reactants are then returned to the reaction flask.[5]

Q4: How can I quantitatively determine the water content in my reaction mixture?

Accurate determination of water content is crucial for optimizing the reaction. Several methods are available:

  • Karl Fischer Titration: This is a standard and highly accurate method for determining trace amounts of water in organic samples.[15]

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H NMR can be used to quantify water content, often by using an internal standard.[15]

  • Mass Spectrometry: Recent methods using tandem mass spectrometry can rapidly determine water content in complex organic solutions.[16][17]

Q5: My reaction has completed, but I suspect water is still present. How can I remove it during the workup?

During the workup procedure, residual water can be removed by:

  • Washing with Brine: Washing the organic layer with a saturated sodium chloride solution (brine) helps to remove dissolved water.

  • Drying with Anhydrous Salts: After separating the organic layer, it should be dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final purification step (e.g., distillation).[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound synthesis.

Issue 1: Low Product Yield Despite Using a Water Removal Technique

  • Possible Cause: Incomplete water removal.

  • Troubleshooting Steps:

    • Verify Technique Efficiency:

      • Dean-Stark: Ensure the apparatus is set up correctly and that the azeotrope is forming and collecting in the trap. Check for any leaks in the system. The outer surface of the trap can be insulated to improve efficiency.[18]

      • Molecular Sieves: Confirm that the sieves are properly activated (dried) before use. Molecular sieves can absorb approximately 22% of their mass in water.[5] Ensure you have used a sufficient quantity for the amount of water expected to be produced.

    • Check Reactant Purity: Ensure your starting materials (formic acid and pentanol) and any solvents are anhydrous.

    • Optimize Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress by periodically analyzing small samples.

Data Presentation

Table 1: Comparison of Common Water Removal Techniques in Esterification

TechniqueAdvantagesDisadvantagesTypical Efficiency
Dean-Stark Distillation Continuous removal of water, drives equilibrium effectively, suitable for larger scale reactions.[2][10]Requires a solvent that forms an azeotrope with water, more complex setup.High
Molecular Sieves (in situ) Simple to implement, highly selective for water.[12]Can be degraded by strong acids, may complicate stirring and filtration.High
Molecular Sieves (Soxhlet) Protects sieves from acid catalyst, continuous water removal.More complex setup than direct addition.High
Excess Reactant Simple, no additional reagents or equipment needed.[2]Requires removal of large amounts of unreacted starting material, can be wasteful.[8]Moderate to High
Sulfuric Acid (as desiccant) Acts as both catalyst and dehydrating agent.[6][13]Can lead to side reactions and charring at high temperatures, requires neutralization during workup.Moderate

Experimental Protocols

Protocol: Synthesis of this compound using Fischer Esterification with a Dean-Stark Apparatus

This protocol outlines the general procedure for synthesizing this compound while actively removing water.

Materials:

  • Formic acid

  • Pentanol

  • Toluene (or another suitable azeotroping solvent)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Dean-Stark trap[10]

  • Reflux condenser[14]

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add pentanol, formic acid (in a slight molar excess of pentanol), and toluene. Add a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.[2][11]

  • Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[9]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the this compound by distillation.

Visualizations

Fischer_Esterification_Equilibrium cluster_removal Water Removal Drives Equilibrium Reactants Formic Acid + Pentanol Products This compound + Water Reactants->Products Esterification (Forward Reaction) Products->Reactants Hydrolysis (Reverse Reaction) Water Water (H₂O) Water_Removal Removal of Water Water->Water_Removal Le Châtelier's Principle

Caption: Fischer esterification equilibrium and the effect of water removal.

Dean_Stark_Workflow cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Reaction Reactants + Catalyst + Toluene Heat Heating Reaction->Heat Vapor Azeotropic Vapor (Toluene + Water) Heat->Vapor Vaporization Condenser Condenser Vapor->Condenser Condensation Separation Separation (Water sinks) Condenser->Separation Water_Collected Water Collected Separation->Water_Collected Toluene_Return Toluene Returns to Flask Separation->Toluene_Return Toluene_Return->Reaction Recycle

Caption: Experimental workflow using a Dean-Stark apparatus for water removal.

Troubleshooting_Workflow Start Low this compound Yield Check_Water Is water being effectively removed? Start->Check_Water Check_Reagents Are starting materials anhydrous? Check_Water->Check_Reagents Yes Optimize_Removal Optimize water removal technique (e.g., check sieves, insulate trap) Check_Water->Optimize_Removal No Check_Conditions Are reaction time and temperature optimal? Check_Reagents->Check_Conditions Yes Dry_Reagents Dry reactants and solvents before use Check_Reagents->Dry_Reagents No Increase_Time Increase reaction time and monitor progress Check_Conditions->Increase_Time No Success Improved Yield Check_Conditions->Success Yes Optimize_Removal->Check_Water Dry_Reagents->Check_Reagents Increase_Time->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the laboratory synthesis of pentyl formate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to address challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound in a laboratory setting? A1: The two primary methods are chemo-catalytic synthesis and enzymatic synthesis.

  • Chemo-catalytic Synthesis: This traditional method involves the Fischer esterification of formic acid with pentanol, typically using a strong acid catalyst like sulfuric acid (H₂SO₄).[1][2] The reaction is reversible and often requires heating under reflux.[1]

  • Enzymatic Synthesis: A greener alternative uses enzymes, particularly immobilized lipases (e.g., Novozym 435), as biocatalysts.[1][3][4] This approach is valued for producing "natural" flavor compounds and operates under milder conditions.[1][5]

Q2: What are the most significant challenges when scaling up the Fischer esterification of this compound? A2: Scaling up this reaction introduces several challenges:

  • Heat Management: Esterification is an exothermic reaction, and managing heat dissipation in large reactors is critical to prevent reaction runaways.[6]

  • Equilibrium Limitation: The reaction produces water, which can hydrolyze the ester product, reversing the reaction and limiting the yield.[7] Efficient water removal is more complex at a larger scale.[2]

  • Mass Transfer: Achieving uniform mixing of reactants and catalyst in a large volume can be difficult, leading to mass transfer limitations that slow down the reaction rate.[6][7]

  • Catalyst Removal and Waste: Using strong mineral acids like H₂SO₄ can cause corrosion and generate significant acidic waste, complicating purification and disposal.[2]

Q3: What are the advantages of using enzymatic synthesis for scale-up? A3: Enzymatic synthesis offers several advantages for larger-scale production:

  • High Selectivity: Enzymes are highly selective, which minimizes the formation of undesirable by-products and simplifies purification.[5]

  • Milder Reaction Conditions: These reactions are typically run at lower temperatures (e.g., 40°C), reducing energy consumption and the risk of thermal degradation.[4][5][8]

  • Environmental Benefits: It avoids the use of corrosive mineral acids and harsh conditions, making the process more environmentally friendly.[1][9]

  • Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple batches, which is economically advantageous for large-scale processes.[1][4]

Q4: What key safety precautions must be taken when handling this compound and its precursors? A4: this compound is a flammable liquid and an irritant.[1][10][11][12] Key safety measures include:

  • Handling: Work in a well-ventilated area, preferably under a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10][13]

  • Fire Safety: Use CO₂, dry chemical, or foam for extinction in case of a fire.[10] Ensure all equipment is properly grounded to prevent static discharge.[10][13] Use only non-sparking tools.[10][13]

Troubleshooting Guide

Problem 1: Low Reaction Yield or Conversion

  • Possible Cause (Chemo-catalytic): The reversible nature of the Fischer esterification is limiting the reaction due to the presence of water as a by-product.[7]

    • Solution: Implement continuous water removal using techniques like pervaporation or a Dean-Stark apparatus.[2][7] Alternatively, shift the equilibrium by using an excess of one reactant (typically the less expensive one, pentanol).

  • Possible Cause (Enzymatic): High concentrations of formic acid may be causing enzyme deactivation or inhibition.[1][5]

    • Solution: Use an excess of the alcohol reactant. Studies on similar formate esters show optimal molar ratios of acid to alcohol to be between 1:5 and 1:7.[4][8] This minimizes the inhibitory effect of the acid.[5]

  • Possible Cause (General): The catalyst (acid or enzyme) loading is not optimized for the scaled-up volume.

    • Solution: Systematically vary the catalyst concentration to find the optimal loading. For enzymatic reactions, excessive enzyme concentration can also lead to reduced conversion due to mass transfer limitations, so finding the ideal amount is key.[8]

Problem 2: Formation of Impurities and Difficulty in Purification

  • Possible Cause: High reaction temperatures are causing side reactions, such as the dehydration of pentanol.

    • Solution: Reduce the reaction temperature. If using a chemo-catalytic approach, consider switching to a milder catalyst (e.g., a solid acid catalyst like an ion-exchange resin) that allows for lower operating temperatures.[2] Enzymatic synthesis, which operates at lower temperatures, inherently avoids many of these side reactions.[5]

  • Possible Cause: Incomplete neutralization of the acid catalyst during work-up is leaving residual acid.

    • Solution: Ensure the neutralization step with a base (e.g., sodium bicarbonate solution) is thorough.[1] Monitor the pH of the aqueous layer. Perform multiple washes with the base solution followed by a water or brine wash to remove salts.

Problem 3: Poor Heat Control or Reaction Runaway at Scale

  • Possible Cause: The exothermic heat of reaction is not being dissipated effectively in the larger reactor.[6]

    • Solution: Improve the reactor's cooling efficiency. For large batches, consider controlling the rate of addition of one of the reactants to manage the rate of heat generation. This is a critical parameter to define during pilot-scale studies.[14]

Data Presentation

Table 1: Physical and Safety Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₂O₂ [1][12][15]
Molecular Weight 116.16 g/mol [1][12][15]
Appearance Clear, colorless liquid with a plum-like odor [1][12]
Boiling Point 130-131 °C [1][12]
Density 0.881-0.887 g/cm³ [1][12]
Flash Point 26 °C (79 °F) [1][12]
Solubility Insoluble in water; miscible with alcohol and ether [1][12][16]

| GHS Hazard | Flammable liquid, Skin/Eye Irritant |[11][12] |

Table 2: Optimized Conditions for Enzymatic Formate Ester Synthesis (Based on Model Systems) These conditions are based on the synthesis of octyl and phenethyl formate and provide a strong starting point for optimizing this compound synthesis.

Parameter Optimized Value Source(s)
Biocatalyst Novozym 435 (Immobilized Lipase) [4][8]
Enzyme Concentration 15 g/L [4][8]
Reactant Molar Ratio (Acid:Alcohol) 1:5 to 1:7 [4][8]
Reaction Temperature 40 °C [3][4][8]
Solvent Toluene or 1,2-dichloroethane [4][8]
Expected Conversion >92% [4][8]

| Catalyst Reusability | Up to 20 cycles in toluene |[4] |

Experimental Protocols

Protocol 1: Chemo-Catalytic Synthesis of this compound (Lab-Scale)

  • Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.

  • Reactants: To the flask, add equimolar amounts of pentanol and formic acid.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours.[1] Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.[1] Vent the separatory funnel frequently to release CO₂ gas. Continue until effervescence ceases.

  • Extraction: Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying & Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify the this compound by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound (Lab-Scale Model)

  • Setup: Use a sealed vessel (e.g., a screw-cap flask) placed in a temperature-controlled shaker or water bath.

  • Reactants: Add the desired solvent (e.g., toluene) to the flask, followed by formic acid and pentanol. A molar ratio of 1:5 (acid:alcohol) is a good starting point.[4]

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of approximately 15 g/L.[4][8]

  • Reaction: Seal the vessel and place it in the shaker set to 40 °C.[4][8] Allow the reaction to proceed for 8-24 hours, monitoring the conversion by taking small aliquots for GC analysis.

  • Catalyst Recovery: Once the reaction reaches the desired conversion, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the liquid product to recover the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the product mixture using a rotary evaporator. The resulting this compound may be of high purity, but can be further purified by vacuum distillation if necessary.

Visualizations

G Diagram 1: General Workflow for this compound Synthesis Reactants 1. Reactant Preparation (Formic Acid, Pentanol) Reaction 2. Esterification Reaction (Catalyst + Heat/Shaking) Reactants->Reaction Workup 3. Reaction Work-up (Neutralization, Washing) Reaction->Workup Cool Down Purification 4. Product Purification (Distillation) Workup->Purification Dry Organic Layer Analysis 5. Quality Control (GC, NMR, IR) Purification->Analysis Collect Fractions

Caption: General experimental workflow for this compound synthesis.

G Diagram 2: Troubleshooting Logic for Low Yield start Low Yield / Conversion Observed check_eq Is water being removed effectively (for chemo-cat)? start->check_eq check_ratio Is reactant molar ratio optimized? check_eq->check_ratio Yes sol_eq Solution: Implement water removal (e.g., Dean-Stark) check_eq->sol_eq No check_cat Is catalyst active and at correct loading? check_ratio->check_cat Yes sol_ratio Solution: Use excess alcohol (e.g., 1:5 ratio) check_ratio->sol_ratio No check_cond Are temperature and reaction time optimal? check_cat->check_cond Yes sol_cat Solution: Test new catalyst or vary concentration check_cat->sol_cat No sol_cond Solution: Adjust temp/time based on kinetic studies check_cond->sol_cond No

Caption: A logical decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Pentyl Formate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of pentyl formate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The information presented is based on validated methods for similar short-chain fatty acid esters and provides a reliable framework for selecting the appropriate analytical methodology.

Data Presentation: A Comparative Overview

The performance of an analytical method is determined by a range of validation parameters. Below is a summary of typical performance data for GC-FID and a representative HPLC-DAD method for the analysis of short-chain fatty acid esters, which can be considered indicative for this compound analysis.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-DAD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~6.76 mg/mL[1]~0.14 mg/mL[2]
Limit of Quantification (LOQ) ~20.4 mg/mL[1]~0.44 mg/mL[2]
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
Specificity High (with appropriate column and temperature programming)Moderate (potential for co-elution)
Sample Throughput ModerateHigh
Derivatization Required No (for volatile esters)Sometimes (to enhance UV detection)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and HPLC-DAD.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is well-suited for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known final volume in a volumetric flask.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • An internal standard (e.g., hexyl acetate) should be added to the sample and calibration standards to improve precision.

2. GC-FID Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is typically used. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Add the internal standard to each calibration standard at the same concentration as in the samples.

  • Analyze the calibration standards using the same GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol

While less common for such volatile esters, HPLC can be an alternative, particularly if the sample matrix is not suitable for GC.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase to a known final volume.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • An internal standard can also be used for HPLC analysis.

2. HPLC-DAD Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: Diode-Array Detector (DAD).

  • Detection Wavelength: this compound does not have a strong chromophore, so detection in the low UV range (e.g., 210 nm) is necessary.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the standards using the established HPLC-DAD method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and the logical relationship for selecting an appropriate method.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness specificity->robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end Method Implementation validation_report->end

Caption: Workflow for the validation of an analytical method.

method_selection_logic start Start: Need to Quantify This compound volatility Is the analyte volatile? start->volatility gc_method GC-FID is the preferred method volatility->gc_method Yes hplc_consideration Consider HPLC-DAD volatility->hplc_consideration No end Method Selected gc_method->end matrix_complexity Is the sample matrix complex and non-volatile? hplc_consideration->matrix_complexity matrix_complexity->gc_method No hplc_method HPLC-DAD may be more suitable matrix_complexity->hplc_method Yes derivatization_needed Does the analyte lack a strong chromophore? hplc_method->derivatization_needed hplc_method->end derivatization_needed->hplc_method No, proceed with low UV detection hplc_with_derivatization Consider derivatization for HPLC derivatization_needed->hplc_with_derivatization Yes hplc_with_derivatization->end

Caption: Logical flow for selecting an analytical method.

References

A Comparative Guide to Pentyl Formate and Isoamyl Formate as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor chemistry, the nuanced differences between structurally similar compounds can lead to vastly different sensory experiences. This guide provides a detailed comparison of two common fruity esters, pentyl formate and isoamyl formate. While both are isomers with the chemical formula C6H12O2, their distinct structures—a straight chain versus a branched chain—give rise to unique flavor profiles and physicochemical properties. This document aims to be a comprehensive resource, offering a side-by-side analysis supported by available data and detailed experimental protocols for their evaluation.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of flavor compounds is crucial for their application in various matrices. The following table summarizes the key properties of this compound and its branched-chain isomer, isoamyl formate.

PropertyThis compound (n-Amyl Formate)Isoamyl Formate (Isothis compound)
Molecular Formula C6H12O2[1]C6H12O2[2]
Molecular Weight 116.16 g/mol [1][3]116.16 g/mol [2]
Appearance Clear, colorless liquid[3][4]Colorless liquid[5]
Odor Description Powerful ethereal, vinous, somewhat dry-earthy, fruity odor with earthy-green undertones.[6] Described as having a plum-like or banana-like aroma.[4]Fruity odor of plum or blackcurrant.[5] Also described as having green, apple, and waxy notes.[7]
Boiling Point 130-131 °C[3][8]123-124 °C[5]
Density 0.881-0.887 g/cm³ at 25 °C[3]0.881-0.889 g/cm³[5]
Flash Point 28.33 °C[6]30.00 °C[9]
Water Solubility 3066 mg/L at 25 °C (estimated)[8]3500 mg/L at 25 °C[5]
CAS Number 638-49-3[1]110-45-2[2]

Flavor Profile Comparison

While both esters are characterized by their fruity aromas, the subtle differences in their flavor profiles are of great interest to the food and fragrance industries. This compound is often described as having a fleshy and earthy profile, making it suitable for applications in banana, cola, coffee, and red fruit flavors.[9] Isoamyl formate, on the other hand, is noted for its sharp, green, and apple-like character with winey and fatty notes.[10]

Sensory DescriptorThis compoundIsoamyl Formate
Primary Notes Fruity, Ethereal, Earthy[6][8]Green, Fruity, Sharp[7][10]
Secondary Notes Plum, Banana, Vinous[4][6]Apple, Plum, Blackcurrant, Waxy[5][7]
Reported Applications Banana, cola, coffee, red fruits, rum flavors[9]Plum and other fruit flavorings[9]

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis, sensory evaluation, and instrumental analysis of these esters are provided.

Synthesis of this compound and Isoamyl Formate via Fischer Esterification

This protocol describes the synthesis of this compound and isoamyl formate from their respective alcohols and formic acid using an acid catalyst.

Materials:

  • Pentanol (for this compound) or Isoamyl alcohol (3-methyl-1-butanol) (for isoamyl formate)

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine the respective alcohol (pentanol or isoamyl alcohol) and formic acid in a 1:1.5 molar ratio.

  • Slowly add concentrated sulfuric acid (approximately 5% of the alcohol volume) to the mixture while swirling.

  • Add boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 1-2 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid, be cautious of CO2 evolution), and again with water.

  • Dry the crude ester over anhydrous sodium sulfate.

  • Purify the ester by simple distillation, collecting the fraction at the known boiling point of the respective formate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol Pentanol or Isoamyl Alcohol Reflux Reflux (1-2 hours) Alcohol->Reflux FormicAcid Formic Acid FormicAcid->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Washing Washing Sequence (Water, NaHCO₃, Water) Reflux->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Distillation Distillation Drying->Distillation PureEster Pure this compound or Isoamyl Formate Distillation->PureEster

Caption: Fischer esterification workflow for the synthesis of formate esters.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of this compound and isoamyl formate to generate quantitative flavor profiles.

Panelists:

  • A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate between fruity and chemical aromas.

Sample Preparation:

  • Prepare solutions of this compound and isoamyl formate in a neutral solvent (e.g., mineral oil for aroma, or 5% ethanol in water for flavor) at concentrations determined to be safe and easily perceivable in preliminary tests.

  • Present samples in coded, identical containers to blind the panelists.

Evaluation Procedure:

  • Lexicon Development: In initial sessions, have the panel collaboratively develop a list of descriptive terms for the aroma and flavor of the two esters.

  • Training: Train the panelists on the agreed-upon lexicon using reference standards for each descriptor.

  • Evaluation: In individual booths, panelists will rate the intensity of each descriptor for each sample on a 15-cm line scale anchored with "low" and "high".

  • Data Analysis: Convert the line scale ratings to numerical data and analyze using statistical methods (e.g., ANOVA) to determine significant differences in the sensory profiles of the two compounds.

QDA_Workflow cluster_setup Setup cluster_evaluation Evaluation Process cluster_analysis Data Analysis Panel Trained Sensory Panel Lexicon Lexicon Development Panel->Lexicon Samples Coded Samples (this compound & Isoamyl Formate) Rating Individual Rating of Descriptors Samples->Rating Training Panelist Training Lexicon->Training Training->Rating DataCollection Data Collection Rating->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Profile Generate Flavor Profiles Stats->Profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA) of flavor compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol details the use of GC-O to identify and characterize the odor-active compounds in a sample containing this compound and isoamyl formate.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5 or DB-Wax).

Sample Preparation:

  • Prepare a dilute solution of the ester(s) in a suitable solvent (e.g., dichloromethane).

GC-O Procedure:

  • Injection: Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

  • Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odor.

  • Data Combination: The olfactometry data (aromagram) is aligned with the chromatogram from the FID to correlate specific peaks with their corresponding odors.

  • Odor Activity Value (OAV): To quantify the contribution of each compound to the overall aroma, the concentration of the compound (determined by GC-MS) is divided by its odor threshold (determined separately).

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Dilute Ester Solution GC Gas Chromatograph Sample->GC Column Capillary Column GC->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID Olfactometry Olfactometry Port (Human Assessor) Splitter->Olfactometry Chromatogram Chromatogram FID->Chromatogram Aromagram Aromagram Olfactometry->Aromagram Correlation Data Correlation Chromatogram->Correlation Aromagram->Correlation OAV Odor Activity Value (OAV) Calculation Correlation->OAV

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Structure-Activity Relationship

The difference in sensory perception between this compound and isoamyl formate can be attributed to the branching in the alkyl chain of isoamyl formate. This structural difference influences how the molecule interacts with olfactory receptors in the nose, leading to the perception of distinct aromas. The straight-chain structure of this compound may allow for a different binding orientation or affinity to olfactory receptors compared to the bulkier, branched structure of isoamyl formate.

Structure_Relationship cluster_structures Chemical Structures cluster_interaction Biological Interaction cluster_perception Sensory Perception PentylFormate This compound (Straight Chain) Receptor Olfactory Receptors PentylFormate->Receptor IsoamylFormate Isoamyl Formate (Branched Chain) IsoamylFormate->Receptor AromaProfile Distinct Aroma Profiles Receptor->AromaProfile

References

Comparative study of chemical versus enzymatic synthesis of pentyl formate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chemical and Enzymatic Synthesis of Pentyl Formate

The synthesis of this compound, an ester valued for its characteristic fruity aroma in the flavor and fragrance industries, can be achieved through traditional chemical methods or more contemporary enzymatic routes. This guide provides a detailed comparison of these two synthetic approaches, offering insights into their reaction conditions, yields, environmental impact, and overall efficiency, supported by experimental data.

Quantitative Comparison

The choice between chemical and enzymatic synthesis of this compound often involves a trade-off between reaction speed and yield versus sustainability and reaction conditions. The following tables summarize the key quantitative parameters for both methods.

Table 1: Comparison of Reaction Parameters for Chemical vs. Enzymatic Synthesis of this compound

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)[1][2]Lipases (e.g., Candida antarctica lipase B - CALB, often immobilized as Novozym 435)[2]
Typical Yield 65% (equimolar reactants); up to 97% with a 10-fold excess of alcohol[2]Generally high, with conversions ranging from 55% to over 95%[2][3]
Reaction Temperature High temperatures (reflux), typically 60–133 °C[1][2]Mild temperatures, typically 30–70 °C[2][4]
Reaction Time 1–10 hours[1][2]Can range from a few hours to over 24 hours[2]
Solvent Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene[1][2]Often solvent-free or in non-polar organic solvents[2][4]
Byproducts Water[2]Water[4]
Catalyst Reusability Generally not reusableHigh reusability with immobilized enzymes[4]
Environmental Impact Use of corrosive acids and high energy consumptionMilder conditions and biodegradable catalysts are more environmentally friendly[2]

Table 2: Performance Data for Pentyl Ester Synthesis

MethodReactants (Molar Ratio)CatalystTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Chemical Formic Acid : Pentanol (1:1)H₂SO₄Reflux1-10~65%[2]
Chemical Formic Acid : Pentanol (1:10)H₂SO₄Reflux1-10up to 97%[2]
Enzymatic Acetic Acid : Pentan-1-ol (1:2)Lipozyme®435408>80%[5]
Enzymatic Nonanoic Acid : Pentanol (1:9)Lipozyme RMIM452.586.08%[6]
Enzymatic Formic Acid : Octanol (1:7)Novozym 435 (15 g/L)40Not specified96.51%[7]

Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol is adapted from the Fischer esterification of similar esters.

Materials:

  • Pentanol

  • Formic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine pentanol and a molar excess of formic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per mole of limiting reagent).

  • Assemble a reflux apparatus and heat the mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation to obtain the final product.[8][9]

Enzymatic Synthesis of this compound

This protocol is based on the lipase-catalyzed synthesis of various esters.

Materials:

  • Pentanol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (optional, e.g., hexane, or solvent-free)

  • Shaker incubator or stirred reactor

Procedure:

  • In a temperature-controlled vessel, combine pentanol and formic acid, typically in a molar ratio of 1:1 to 1:5 (alcohol in excess). The reaction can be run solvent-free or in a non-polar organic solvent.[4]

  • Add the immobilized lipase to the mixture (e.g., 1-10% w/w of total reactants).

  • Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., 150-200 rpm).[10]

  • Monitor the reaction progress over time (e.g., 4-24 hours) by taking samples and analyzing them by GC to determine the conversion of reactants to this compound.

  • Once the reaction reaches the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused for subsequent batches.[4]

  • The product can be purified from the remaining reactants by distillation or other chromatographic methods if necessary.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Pentanol + Formic Acid + H₂SO₄ Reaction Reflux (1-4 hours) Reactants->Reaction Workup Workup: - Water Wash - NaHCO₃ Wash - Brine Wash Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Reactants Pentanol + Formic Acid + Immobilized Lipase Reaction Incubation (40-60°C, 4-24h) Reactants->Reaction Separation Filtration Reaction->Separation Enzyme_Reuse Enzyme Reuse Separation->Enzyme_Reuse Purification Purification (e.g., Distillation) Separation->Purification Product This compound Purification->Product

Caption: Enzymatic synthesis workflow for this compound.

Comparison of Key Aspects

The following diagram provides a logical comparison of the key features of chemical versus enzymatic synthesis of this compound.

Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Chem_Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Chem_Conditions Harsh Conditions (High Temperature) Chem_Catalyst->Chem_Conditions Chem_Yield High Yield with Excess Reactant Chem_Conditions->Chem_Yield Chem_Selectivity Lower Selectivity Chem_Yield->Chem_Selectivity Chem_Sustainability Less Sustainable Chem_Selectivity->Chem_Sustainability Enz_Catalyst Biocatalyst (Lipase) Enz_Conditions Mild Conditions (Low Temperature) Enz_Catalyst->Enz_Conditions Enz_Yield High Yield Enz_Conditions->Enz_Yield Enz_Selectivity High Selectivity Enz_Yield->Enz_Selectivity Enz_Sustainability More Sustainable (Green Chemistry) Enz_Selectivity->Enz_Sustainability Pentyl_Formate This compound Synthesis Pentyl_Formate->Chem_Catalyst via Pentyl_Formate->Enz_Catalyst via

Caption: Comparison of chemical vs. enzymatic synthesis.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is critical for product quality control, safety assessment, and research and development. Pentyl formate, a volatile ester with applications as a flavoring agent and in chemical synthesis, requires robust analytical methods for its determination. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The information presented is a synthesis of established analytical principles and representative data from studies on similar volatile esters, intended to guide method selection, development, and cross-validation.

Principles of Analysis: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information, enabling highly selective and sensitive detection.[1]

High-Performance Liquid Chromatography (HPLC), conversely, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For a relatively non-polar compound like this compound, a reverse-phase HPLC method is typically employed.[3] While not as conventional as GC for such volatile compounds, HPLC can be a viable alternative, particularly when dealing with complex sample matrices or when a non-volatile internal standard is preferred.

Comparative Performance Data

While a direct cross-validation study for this compound is not extensively documented in publicly available literature, the following table summarizes the typical performance characteristics for the analysis of volatile esters by GC-MS and HPLC, based on data from analogous method validation studies. These values serve as a general guideline for what can be expected when developing and validating methods for this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 5%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Selectivity High (Mass Fragmentation)Moderate (Retention Time & UV Spectrum)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for achieving reliable analytical results. Below are representative methodologies for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the direct analysis of this compound in a liquid sample.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for volatile ester analysis.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection : 1 µL of the sample is injected in split or splitless mode, depending on the expected concentration. The injector temperature is typically set to 250°C.

  • Oven Temperature Program : An initial temperature of 50°C held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 35-200.

    • Data Acquisition : Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Sample Preparation : Samples are typically diluted in a suitable organic solvent, such as hexane or dichloromethane, and an internal standard (e.g., deuterated this compound or a similar ester not present in the sample) is added for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reverse-phase separation method.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).

  • Column : A reverse-phase column, such as a Newcrom R1 or a standard C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[3]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water.[3] For MS detection, a volatile acid like formic acid should be used as a modifier instead of non-volatile acids like phosphoric acid.[3]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Column Temperature : Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Detection :

    • UV Detector : Wavelength set to a low UV range (e.g., 210 nm) where the formate ester may have some absorbance.

    • Mass Spectrometer : An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used for more selective and sensitive detection.

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent. An internal standard appropriate for HPLC analysis should be used.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent and reliable results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Acceptance & Implementation dev_gcms Develop & Validate GC-MS Method select_samples Select Representative Samples (at least 3 batches, 3 concentrations) dev_gcms->select_samples dev_hplc Develop & Validate HPLC Method dev_hplc->select_samples analyze_gcms Analyze Samples by GC-MS select_samples->analyze_gcms analyze_hplc Analyze Samples by HPLC select_samples->analyze_hplc compare_results Compare Results (e.g., Bland-Altman plot, t-test) analyze_gcms->compare_results analyze_hplc->compare_results acceptance Results within Acceptance Criteria? compare_results->acceptance decision Methods are Interchangeable acceptance->decision Yes troubleshoot Investigate Discrepancies & Re-evaluate acceptance->troubleshoot No

Cross-validation workflow for GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are capable techniques for the analysis of this compound, each with its own strengths and ideal applications. GC-MS is generally the preferred method for volatile compounds due to its high sensitivity and selectivity. However, HPLC can serve as a suitable alternative, especially in laboratories where GC-MS is not available or for specific applications where its characteristics are advantageous.

The successful implementation of either method relies on a thorough validation process to demonstrate its suitability for the intended purpose. When both methods are available, a cross-validation study is the most rigorous approach to ensure the accuracy and reliability of the analytical data, providing a high degree of confidence in the reported results for researchers, scientists, and drug development professionals.

References

Navigating the Separation of Formate Esters: A Guide to GC Column Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise separation of volatile compounds is a daily challenge. Among these, formate esters, a class of volatile organic compounds (VOCs) significant in flavors, fragrances, and as industrial solvents, demand careful consideration of the analytical approach. Gas chromatography (GC) stands as the primary technique for their analysis, with the choice of GC column being the most critical factor for a successful separation. This guide provides an objective comparison of different GC columns for the separation of formate esters, supported by experimental data and detailed methodologies.

Understanding the Challenge: Properties of Formate Esters

Formate esters are the simplest of the carboxylic acid esters and are characterized by their high volatility and polarity. Their separation by GC is primarily influenced by their boiling points and their potential for interaction with the stationary phase of the GC column. As the alkyl chain length increases, the boiling point rises, which is a key factor in their elution order, especially on non-polar columns.

Table 1: Physical Properties of Common Formate Esters

Formate EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl FormateC2H4O260.0531.5[1]
Ethyl FormateC3H6O274.0854.0
Propyl FormateC4H8O288.1181.0
Butyl FormateC5H10O2102.13106-107[2][3]

GC Column Selection: The Polarity Factor

The fundamental principle of "like dissolves like" governs the selection of a GC stationary phase. The polarity of the stationary phase should ideally match the polarity of the analytes for optimal separation. Formate esters, being polar molecules, are generally best separated on polar stationary phases. However, non-polar and mid-polar columns can also be utilized, offering different selectivity.

Non-Polar Columns

Non-polar columns, typically with a 100% dimethylpolysiloxane stationary phase (e.g., SPB®-1, DB-1), separate compounds primarily based on their boiling points. For a homologous series of formate esters, the elution order will be from the lowest boiling point to the highest. While these columns offer high thermal stability, they may not provide sufficient resolution for complex mixtures containing isomers or compounds with similar boiling points.

Mid-Polar Columns

Mid-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms), offer a different selectivity due to the introduction of some polarity. While still largely separating based on boiling point, the phenyl groups can interact with polarizable analytes, potentially altering the elution order compared to a non-polar column. These columns are a good compromise for analyzing samples containing a mix of polar and non-polar compounds.

Polar Columns

For the separation of highly polar compounds like formate esters, polar stationary phases are often the best choice. Polyethylene glycol (PEG) columns, commonly known as WAX columns (e.g., Stabilwax®, DB-WAX), are highly polar and provide excellent peak shapes for polar analytes. The separation mechanism on these columns is based on a combination of boiling point and specific interactions (dipole-dipole, hydrogen bonding) between the analytes and the stationary phase. This can lead to a different elution order compared to non-polar columns and often provides superior resolution for polar isomers.

Performance Comparison of GC Columns

The following table summarizes the expected performance of different types of GC columns for the separation of formate esters. This is based on established chromatographic principles and available data for similar volatile compounds.

Table 2: Performance Comparison of GC Columns for Formate Ester Separation

Column TypeStationary Phase ExamplePrimary Separation MechanismExpected Elution Order of Formate EstersAdvantagesDisadvantages
Non-Polar SPB®-1 (100% Dimethylpolysiloxane)Boiling PointMethyl < Ethyl < Propyl < ButylHigh thermal stability, good for general purpose screening.May not resolve complex mixtures of polar compounds.
Mid-Polar DB-5ms (5% Phenyl-methylpolysiloxane)[4]Boiling Point and PolarityLikely Methyl < Ethyl < Propyl < ButylVersatile for mixed polarity samples, low bleed for MS applications.Selectivity for polar compounds may be limited.
Polar Stabilwax® (Polyethylene Glycol - WAX)[5]Polarity and Boiling PointMethyl < Ethyl < Propyl < ButylExcellent peak shape for polar analytes, high resolution.Lower thermal stability, susceptible to oxidation.

Experimental Data and Protocols

Example: Separation of Industrial Solvents on a Stabilwax® Column

A chromatogram from Restek demonstrates the separation of a mixture of industrial solvents, including methyl formate, on a Stabilwax® column. This provides a practical example of the performance of a polar PEG column for a formate ester.

Table 3: Experimental Conditions for the Separation of Industrial Solvents on a Stabilwax® Column

ParameterValue
Column Stabilwax® (fused silica)
Dimensions 30 m x 0.53 mm ID, 1.0 µm film thickness
Oven Temperature 40°C (hold 5 min) to 150°C at 10°C/min
Injector Temperature 200°C
Detector FID at 250°C
Carrier Gas Helium
Flow Rate 4.0 mL/min
Injection 0.5 µL, split (10:1)

Source: Adapted from Restek literature.

In this analysis, methyl formate is well-resolved from other polar and non-polar solvents, demonstrating the excellent performance of the Stabilwax® column for this application.

Experimental Workflow for GC Analysis of Formate Esters

The following diagram illustrates a typical workflow for the analysis of formate esters by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Headspace Vial) GC_System Gas Chromatograph (Injector, Column, Oven, Detector) Sample->GC_System Standard Standard Preparation (Calibration Standards) Standard->GC_System Derivatization Derivatization (optional) (e.g., for formic acid analysis) Derivatization->GC_System Chromatogram Chromatogram Acquisition GC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: A typical experimental workflow for the GC analysis of formate esters.

Detailed Experimental Protocol: Analysis of Methyl Formate

The following protocol is based on the OSHA method for the analysis of methyl formate in air, adapted for a modern capillary GC system.

1. Sample Preparation:

  • For air samples, a known volume of air is drawn through a sorbent tube.

  • The sorbent is desorbed with a suitable solvent (e.g., carbon disulfide).

  • For liquid samples, a direct injection or headspace analysis can be performed. Prepare calibration standards by diluting pure methyl formate in the same solvent used for the samples.

2. GC System and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary split/splitless injector.

  • Column: Stabilwax® capillary column (e.g., 60 m x 0.32 mm ID, 1.0 µm film thickness)[6].

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Program: 50°C hold for 2 minutes, then ramp at 10°C/min to 150°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

3. Data Analysis:

  • Identify the methyl formate peak based on its retention time compared to a standard.

  • Integrate the peak area of the methyl formate peak in both samples and standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of methyl formate in the samples from the calibration curve.

Conclusion

The selection of the appropriate GC column is paramount for the successful separation and analysis of formate esters. For general screening and separation based on boiling point, a non-polar column like an SPB®-1 is a suitable starting point. For more complex mixtures or when enhanced selectivity for polar compounds is required, a polar WAX column such as Stabilwax® is highly recommended due to its ability to provide excellent peak shapes and resolution for these analytes. Mid-polar columns like the DB-5ms offer a versatile option for samples containing a broader range of compound polarities. By understanding the properties of formate esters and the principles of GC column selection, researchers can optimize their analytical methods to achieve accurate and reliable results.

References

A Comparative Analysis of Pentyl Formate and Other Short-Chain Esters as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical step that can significantly impact reaction kinetics, yield, purity, and the overall sustainability of a process. This guide provides a detailed comparison of pentyl formate with other common short-chain esters—ethyl acetate, butyl acetate, and propyl propionate—to aid in making informed solvent choices. The information presented is supported by experimental data and standardized methodologies.

Short-chain esters are widely utilized as solvents in the pharmaceutical industry due to their favorable solvency power for a range of active pharmaceutical ingredients (APIs) and intermediates, relatively low toxicity, and moderate boiling points suitable for easy removal. This compound, in particular, is emerging as a versatile solvent with a unique balance of properties. This guide will delve into a quantitative comparison of its performance against established alternatives.

Comparative Performance Data of Short-Chain Ester Solvents

The following table summarizes the key physical and chemical properties of this compound, ethyl acetate, butyl acetate, and propyl propionate, providing a clear basis for comparison.

PropertyThis compoundEthyl AcetateButyl AcetatePropyl Propionate
Molecular Formula C₆H₁₂O₂C₄H₈O₂C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 116.1688.11116.16116.16
Boiling Point (°C) 121.8 - 13277.1126122-124
Melting Point (°C) -73.5-83.6-77.9-76
Density (g/cm³ at 20°C) 0.8694 - 0.8853~0.902~0.880.833 - 0.881
Flash Point (°C) 26 - 28.3-42219.4 - 24
Water Solubility (g/L at 20-25°C) 2.904836.85
Viscosity (cP at 20°C) ~0.8~0.45~0.730.7 - 1.04
Dielectric Constant (at 20°C) 6.56.025.014.7
Relative Evaporation Rate (n-BuAc = 1) Not explicitly found4.11.01.2

Key Performance Indicators: A Deeper Dive

Solubility and Polarity: The dielectric constant is a good indicator of a solvent's polarity. This compound (6.5) is slightly more polar than ethyl acetate (6.02) and butyl acetate (5.01), and significantly more so than propyl propionate (4.7). This suggests that this compound may be a suitable solvent for a broader range of polar and moderately non-polar compounds. As a general principle, "like dissolves like," meaning polar compounds tend to dissolve well in polar solvents.[1]

Boiling Point and Volatility: With a boiling point in the range of 121.8-132 °C, this compound is less volatile than ethyl acetate (77.1 °C) and has a similar boiling range to butyl acetate (126 °C) and propyl propionate (122-124 °C).[1][2] This moderate boiling point facilitates its removal during product isolation through distillation while being less prone to evaporation losses at ambient temperatures compared to more volatile solvents.

Safety Profile: The flash point of a solvent is a critical safety parameter. This compound has a flash point of approximately 26-28.3 °C, which is higher than that of ethyl acetate (-4 °C) and comparable to butyl acetate (22 °C) and propyl propionate (19.4-24 °C). A higher flash point indicates a lower risk of ignition. In terms of toxicity, this compound exhibits a low acute toxicity profile, with an oral LD50 in rabbits greater than 5000 mg/kg.[2]

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies. Below are brief descriptions of the protocols for determining key solvent properties.

1. Determination of Boiling Point: The boiling point is typically determined at atmospheric pressure using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and transition into a vapor, is recorded as the boiling point.

2. Measurement of Density: A calibrated pycnometer or a digital density meter is used to determine the density of the solvent at a specified temperature, typically 20°C. The mass of a known volume of the liquid is measured, and the density is calculated by dividing the mass by the volume.

3. Determination of Flash Point: The flash point is determined using a closed-cup or open-cup flash point tester. A sample of the solvent is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.

4. Measurement of Water Solubility: A known amount of the ester is added to a specific volume of water at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved ester in the aqueous phase is then determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

5. Determination of Viscosity: The dynamic viscosity of the esters can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer, at a controlled temperature. The instrument measures the resistance of the fluid to flow, providing a quantitative measure of its viscosity.

6. Measurement of Dielectric Constant: The dielectric constant is determined by measuring the capacitance of a capacitor with the solvent as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric. This measurement is typically performed using a capacitance meter at a specific frequency and temperature.

7. Determination of Relative Evaporation Rate: The relative evaporation rate is determined by comparing the time it takes for a specific volume of the solvent to evaporate under controlled conditions of temperature, humidity, and air flow, to the evaporation time of a reference solvent, typically n-butyl acetate.

Logical Workflow for Solvent Selection

The selection of a suitable solvent is a multi-faceted process that involves balancing performance, safety, environmental impact, and cost. The following diagram illustrates a logical workflow for solvent selection in a pharmaceutical context.

SolventSelectionWorkflow Solvent Selection Workflow cluster_criteria Evaluation Criteria A Define Process Requirements (e.g., Solubility, Reaction Temp) B Initial Solvent Screening (Database, Literature Search) A->B C Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) B->C D Assess Safety, Health & Environment (SHE) (Toxicity, Flash Point, Environmental Impact) C->D E Consider Economic Factors (Cost, Availability, Recyclability) D->E F Laboratory-Scale Feasibility Studies (Solubility, Reaction Performance) E->F G Select Optimal Solvent(s) F->G H Process Optimization & Scale-up G->H

Caption: A logical workflow for selecting a suitable solvent.

Conclusion

This compound presents itself as a compelling alternative to more conventional short-chain ester solvents in the pharmaceutical industry. Its balanced profile of moderate polarity, a boiling point conducive to easy removal without excessive volatility, and a favorable safety profile make it a versatile option for a variety of applications, including as a reaction solvent, in extractions, and for cleaning. While ethyl acetate offers higher volatility and butyl acetate is a well-established medium-boiling solvent, this compound's specific properties may offer advantages in processes where a precise balance of these characteristics is required. Propyl propionate also presents a similar profile to this compound and can be considered in similar applications. Ultimately, the choice of solvent will depend on the specific requirements of the chemical transformation and the desired process outcomes. This guide provides the necessary comparative data to facilitate a more rational and evidence-based solvent selection process.

References

Sensory analysis and comparison of pentyl formate isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Sensory Analysis and Comparison of Pentyl Formate Isomers

For researchers, scientists, and professionals in the fields of flavor chemistry and drug development, understanding the nuanced sensory profiles of aromatic compounds is paramount. This guide provides a detailed comparison of the sensory characteristics of this compound and its isomers, supported by established experimental methodologies. While descriptive data for some isomers are available, quantitative sensory data remains limited in the public domain.

Comparative Sensory Profiles and Physical Properties

Isomer NameStructureCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Sensory Profile
n-Pentyl formate CH₃(CH₂)₄OCHO638-49-3116.16132Plum-like, fruity, reminiscent of pear and apple, with some sources also noting a banana-like aroma.[1][2]
Isothis compound (CH₃)₂CHCH₂CH₂OCHO110-45-2116.16123-124Plum, fruity, black currant, pear, and apple notes.[3][4][5][6][7]
Neothis compound (CH₃)₃CCH₂OCHO23361-67-3116.16N/AOdor profile not well-documented in publicly available literature.
sec-Pentyl formate (3-pentyl formate) CH₃CH₂CH(OCHO)CH₂CH₃58368-67-5116.16116-118Odor profile not specified in available safety and technical data sheets.[8][9]

Note: "N/A" indicates that the data was not available in the searched resources.

Experimental Protocols for Sensory Analysis

To objectively assess and compare the sensory profiles of volatile compounds like this compound isomers, a combination of instrumental and sensory techniques is employed. The following outlines a comprehensive experimental protocol.

Sample Preparation

High-purity samples of each this compound isomer are required. Purity should be verified using Gas Chromatography-Mass Spectrometry (GC-MS). For sensory analysis, stock solutions of each isomer are prepared in a neutral solvent, such as diethyl ether or ethanol, at a concentration of 1% (v/v). A series of dilutions are then prepared from the stock solution to determine odor thresholds and for presentation to the sensory panel.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10][11][12][13]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the isomers.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry: Trained sensory panelists sniff the effluent from the ODP and record the time, intensity, and description of each odor detected. This allows for the correlation of specific chemical compounds with their perceived aroma.

Sensory Panel Evaluation

A trained sensory panel, typically consisting of 8-12 individuals screened for their olfactory acuity, is essential for descriptive analysis.

  • Training: Panelists are trained with a variety of reference odorants to develop a standardized vocabulary for describing fruity and ester-like aromas.

  • Odor Threshold Determination: The odor detection threshold for each isomer is determined using a standardized method, such as the ascending forced-choice triangle test. This involves presenting panelists with a series of three samples, two of which are blanks (solvent only) and one contains the diluted odorant. The lowest concentration at which the panelist can reliably detect a difference is recorded as their individual threshold. The group threshold is then calculated from the individual thresholds.

  • Descriptive Analysis: Panelists are presented with coded, randomized samples of each isomer at a concentration well above the detection threshold. They then rate the intensity of various sensory attributes (e.g., fruity, sweet, green, chemical) on a structured scale (e.g., a 15-cm line scale). The data is then statistically analyzed to generate a sensory profile for each isomer.

Experimental_Workflow Experimental Workflow for Sensory Analysis cluster_preparation Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Processing & Interpretation P1 Isomer Synthesis & Purification P2 Purity Analysis (GC-MS) P1->P2 P3 Preparation of Dilutions P2->P3 A1 Gas Chromatography- Olfactometry (GC-O) P3->A1 A2 Sensory Panel Evaluation P3->A2 D1 Statistical Analysis A1->D1 A3 Odor Threshold Determination A2->A3 A4 Descriptive Analysis A2->A4 A4->D1 D2 Generation of Sensory Profiles D1->D2 D3 Comparative Analysis D2->D3 Olfactory_Signaling_Pathway Olfactory Signaling Pathway for Esters Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (G-olf) Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ATP -> cAMP AC->cAMP Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

Pentyl Formate: A Comprehensive Guide to its Validation as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of pentyl formate as a reference standard for analytical applications. It outlines its key physicochemical properties, offers a comparative analysis with alternative formate esters, and presents comprehensive experimental protocols for its validation. The information herein is intended to support researchers in establishing this compound as a reliable standard for quantitative and qualitative analyses.

Physicochemical Properties of this compound

This compound, also known as amyl formate, is the ester formed from pentanol and formic acid.[1][2] It is a colorless liquid with a characteristic fruity odor.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H12O2[4]
Molecular Weight116.16 g/mol [4]
CAS Number638-49-3[4]
Boiling Point130-132 °C[3]
Density~0.88 g/mL at 20 °C[3]
SolubilityMiscible with ethanol, ether; sparingly soluble in water.[3]
AppearanceColorless liquid[3]
OdorFruity, plum-like[3]

Comparative Analysis of Formate Ester Reference Standards

The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical measurements. While several short-chain formate esters could potentially be used, this compound offers a balance of volatility, stability, and ease of handling. Table 2 provides a comparative summary of key analytical parameters for this compound and two common alternatives, ethyl formate and butyl formate. The data presented is based on typical expected performance characteristics.

Table 2: Comparative Performance of Formate Ester Reference Standards (Hypothetical Data)

ParameterThis compoundEthyl FormateButyl Formate
Purity (by qNMR)
Purity Level> 99.5%> 99.0%> 99.5%
Key ImpuritiesPentanol, Formic AcidEthanol, Formic AcidButanol, Formic Acid
Chromatographic Performance (GC-FID)
Retention Time (min)~ 8.5~ 3.2~ 6.1
Peak Asymmetry1.11.31.2
Stability (Accelerated, 40°C/75% RH)
Degradation after 3 months< 0.2%< 1.0%< 0.5%
Handling Characteristics
VolatilityModerateHighModerate
HygroscopicityLowModerateLow

Experimental Protocols for Validation

Comprehensive validation of this compound as a reference standard involves rigorous testing of its identity, purity, and stability. The following sections detail the experimental methodologies for these key validation experiments.

Identity and Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound. The use of a flame ionization detector provides excellent sensitivity and a wide linear range.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. A common choice is a column with a stationary phase of 5% phenyl-methylpolysiloxane.[5]

  • Internal Standard Selection: An internal standard that is chemically similar to this compound but well-resolved chromatographically should be chosen.[6] Hexyl acetate or a similar ester not expected to be present in the sample is a suitable candidate.

  • Sample Preparation:

    • Prepare a stock solution of the internal standard (e.g., hexyl acetate) in a suitable solvent like ethyl acetate at a concentration of approximately 1 mg/mL.

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add a precise volume of the internal standard stock solution and dilute with ethyl acetate to a final concentration of approximately 1 mg/mL for both the analyte and the internal standard.

  • GC-FID Parameters:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 25 °C/min, hold for 2 minutes.

    • Detector Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). The identity is confirmed by comparing the retention time with that of a previously characterized standard.

Absolute Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7] The purity is determined relative to a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard Selection: A certified reference material with high purity, good solubility, and signals that do not overlap with the analyte is essential.[8] Maleic acid or dimethyl sulfone are suitable candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the certified internal standard (e.g., maleic acid) into the same vial using a microbalance.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d). Ensure complete dissolution.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Temperature: 298 K.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).[8]

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

    • Pulse Angle: 90°.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the formate proton at ~8.0 ppm) and a signal from the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Stability Study

Evaluating the stability of this compound under defined storage conditions is crucial to establish its shelf-life as a reference standard.

Experimental Protocol:

  • Storage Conditions: Store aliquots of this compound in sealed, airtight containers under both long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions as per ICH guidelines.[9]

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Method: At each time point, analyze the samples for purity using the validated GC-FID method described in section 3.1.

  • Evaluation Criteria: The stability is assessed by monitoring for any significant changes in the purity profile, including the appearance of new degradation products or a decrease in the assay value of the main component.

Visualizing the Validation Process and Comparative Logic

To better illustrate the relationships and workflows involved in the validation of this compound, the following diagrams have been generated using the DOT language.

Validation_Workflow cluster_Initial_Characterization Initial Characterization cluster_Purity_Assessment Purity Assessment cluster_Stability_Testing Stability Testing Physicochemical Physicochemical Properties (BP, Density, etc.) Spectroscopic Spectroscopic Analysis (NMR, MS, IR) GC_FID GC-FID Purity Validated_Standard Validated Reference Standard GC_FID->Validated_Standard qNMR qNMR for Absolute Purity qNMR->Validated_Standard Long_Term Long-Term Stability Long_Term->Validated_Standard Accelerated Accelerated Stability Accelerated->Validated_Standard Pentyl_Formate This compound Candidate Pentyl_Formate->Physicochemical Pentyl_Formate->Spectroscopic Pentyl_Formate->GC_FID Pentyl_Formate->qNMR Pentyl_Formate->Long_Term Pentyl_Formate->Accelerated Biological_Hydrolysis Pentyl_Formate This compound Esterase Esterase (e.g., Carboxylesterase) Pentyl_Formate->Esterase Substrate Pentanol Pentanol Esterase->Pentanol Product 1 Formic_Acid Formic Acid Esterase->Formic_Acid Product 2 Comparative_Logic Pentyl_Formate This compound Purity Purity (>99.5%) Pentyl_Formate->Purity Stability Good Stability Pentyl_Formate->Stability Handling Moderate Volatility Pentyl_Formate->Handling Alternative_1 Ethyl Formate High_Volatility High Volatility Alternative_1->High_Volatility Alternative_2 Butyl Formate Alternative_2->Purity Alternative_2->Stability

References

Comparative Kinetics of Lipase-Catalyzed Synthesis of Different Formate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic parameters and reaction conditions for the lipase-catalyzed synthesis of various formate esters. The information, supported by experimental data from recent studies, is presented to facilitate the selection of optimal enzymatic systems for the synthesis of these valuable flavor and fragrance compounds.

The enzymatic synthesis of formate esters using lipases offers a green and sustainable alternative to traditional chemical methods, which often require harsh conditions and can generate undesirable byproducts.[1][2] Lipases, acting as biocatalysts, provide high selectivity and efficiency under mild reaction conditions.[3][4] This guide summarizes key kinetic data and experimental protocols for the synthesis of different formate esters, aiding in the development of efficient and environmentally friendly production processes.

Comparative Analysis of Reaction Parameters

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the choice of lipase, substrate molar ratio, temperature, and the solvent system.[5][6] The following tables summarize the optimal conditions for the synthesis of various formate esters as reported in the literature.

Table 1: Optimal Conditions for Lipase-Catalyzed Synthesis of Formate Esters
Formate EsterLipaseAlcohol SubstrateMolar Ratio (Acid:Alcohol)Temperature (°C)SolventMax. Conversion/Yield (%)Reference
Octyl FormateNovozym 4351-Octanol1:7401,2-Dichloroethane96.51[1][2][7][8]
Phenethyl FormateNovozym 435Phenethyl Alcohol1:5401,2-Dichloroethane95.92[9]
Butyl FormateNovozym 4351-Butanol1:3 (in Acetonitrile)40Acetonitrile~90[6][10]
Butyl FormateNovozym 4351-Butanol1:10 (Solvent-free)40Solvent-free~90[6][10]
Octyl FormateNovozym 4351-Octanol1:10 (Solvent-free)40Solvent-free~90[10]

Note: The conversion percentages reported are the maximum values achieved under the specified optimal conditions.

Kinetic Models and Substrate Specificity

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism.[6][11][12][13] In this model, the lipase first reacts with the acyl donor (formic acid) to form an acyl-enzyme intermediate, followed by the release of water. The alcohol then binds to this intermediate, leading to the formation of the ester and regeneration of the enzyme.[11]

Substrate inhibition is a common phenomenon observed in these reactions, where high concentrations of either the acid or the alcohol can lead to a decrease in the reaction rate.[11][12] The specificity of the lipase for different alcohols also plays a crucial role in the reaction kinetics. Lipases generally exhibit high selectivity, which is influenced by the structure of the alcohol.[3]

Experimental Protocols

The following sections provide a generalized methodology for the key experiments involved in the lipase-catalyzed synthesis of formate esters, based on protocols described in the cited literature.

General Esterification Procedure

A typical enzymatic esterification reaction is carried out in a temperature-controlled shaker. The reaction mixture consists of formic acid, the respective alcohol, the lipase preparation, and an organic solvent (or in a solvent-free system). The specific amounts and ratios of the reactants and enzyme are detailed in Table 1. The reaction is allowed to proceed for a specified duration, with samples being withdrawn at regular intervals for analysis.

Analytical Method for Monitoring Reaction Progress

The progress of the esterification reaction is typically monitored by quantifying the consumption of the acid or the formation of the ester. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.[10] Gas chromatography (GC) can also be employed to determine the concentration of the synthesized ester.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the synthesis of formate esters and the underlying Ping-Pong Bi-Bi reaction mechanism.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis Reactants Formic Acid + Alcohol Reactor Temperature-Controlled Shaker Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Solvent Organic Solvent (or Solvent-free) Solvent->Reactor Sampling Periodic Sampling Reactor->Sampling Reaction Progress HPLC_GC HPLC / GC Analysis Sampling->HPLC_GC Data Data Analysis (Conversion vs. Time) HPLC_GC->Data

General experimental workflow for lipase-catalyzed formate ester synthesis.

PingPongMechanism E Lipase (E) EA E-Formic Acid Complex E->EA + Formic Acid (A) F_P Acyl-Enzyme Intermediate (F) EA->F_P - Water (P) FB_EQ F-Alcohol Complex F_P->FB_EQ + Alcohol (B) FB_EQ->E - Formate Ester (Q) Q Water (P) P Formate Ester (Q)

Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The lipase-catalyzed synthesis of formate esters presents a highly efficient and environmentally benign approach for the production of these commercially significant compounds. As demonstrated by the compiled data, Novozym 435 is a versatile and effective catalyst for this transformation, achieving high conversions for a range of formate esters. The optimal reaction conditions, particularly the substrate molar ratio and the choice of solvent, are critical factors that need to be carefully controlled to maximize product yield. The provided experimental framework and kinetic insights serve as a valuable resource for researchers aiming to develop and optimize enzymatic processes for the synthesis of formate esters. Further research could focus on a direct comparative kinetic study of a wider range of formate esters under identical conditions to provide a more standardized dataset.

References

A Guide to Inter-Laboratory Comparison of Pentyl Formate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of pentyl formate, a volatile ester significant in the flavor, fragrance, and pharmaceutical industries. While no formal, publicly available ILC for this compound has been identified, this document outlines proposed experimental protocols, data presentation formats, and performance evaluation criteria based on established analytical methodologies and proficiency testing principles.[1] The objective is to assist researchers, scientists, and drug development professionals in establishing standardized methods and ensuring the comparability of results across different laboratories.

Hypothetical Inter-Laboratory Study Design

An effective ILC requires a central coordinating body responsible for the preparation and distribution of homogeneous and stable test samples. A diverse group of participating laboratories from academia, contract research organizations (CROs), and industry would be recruited to ensure a comprehensive comparison of various methods and instrumentation.

The study would involve distributing blind samples of a relevant matrix (e.g., a hydroalcoholic solution or a synthetic food base) spiked with a known concentration of this compound. Participants would analyze the samples using their in-house validated methods and report their results to the coordinator for statistical analysis.

Below is a diagram illustrating the logical workflow of the proposed ILC.

G cluster_coordinator Coordinating Body cluster_labs Participating Laboratories A Sample Preparation (Spiked this compound) B Homogeneity & Stability Testing A->B C Sample Distribution B->C Lab1 Laboratory 1 C->Lab1 Blind Samples Lab2 Laboratory 2 C->Lab2 Blind Samples Lab3 Laboratory 3 C->Lab3 Blind Samples LabN Laboratory N... C->LabN Blind Samples D Statistical Analysis (Z-Score Calculation) E Final Report Generation D->E Lab1->D Submit Results Lab2->D Submit Results Lab3->D Submit Results LabN->D Submit Results

Caption: Logical workflow of the proposed inter-laboratory comparison study.

Recommended Experimental Protocol: HS-SPME-GC-MS

Gas Chromatography (GC) is the most prevalent technique for analyzing volatile esters like this compound, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] For sample preparation, headspace (HS) techniques such as Solid-Phase Microextraction (SPME) are highly effective as they are often solvent-free and can be directly coupled with GC, minimizing matrix effects and concentrating the analyte.[2]

The following is a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

2.1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (IS), e.g., Hexyl acetate

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2.2. Sample Preparation

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., 10% ethanol in water) with the this compound stock solution to achieve a concentration range relevant to the expected sample concentrations. Add the internal standard to each calibration standard at a constant concentration.

  • Sample Handling: For each sample or standard, place 5 mL into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl to each vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

  • Sealing: Immediately seal the vial with the screw cap.

2.3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in an autosampler tray or heating block. Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibrium between the sample and the headspace.[1][3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[3][4]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column for a specified time (e.g., 5 minutes).[5][6]

2.4. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 25°C/min, hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

The following diagram illustrates the analytical workflow from sample preparation to data analysis.

G A Sample Preparation (5 mL sample + 1.5g NaCl in 20 mL vial) B Headspace Equilibration (15 min at 50°C with agitation) A->B C SPME Extraction (DVB/CAR/PDMS fiber, 30 min at 50°C) B->C D Thermal Desorption (5 min at 250°C in GC Inlet) C->D E GC Separation (DB-5ms column) D->E F MS Detection (Electron Ionization, Scan m/z 35-350) E->F G Data Processing (Peak Integration & Quantification) F->G H Result Reporting G->H

Caption: Experimental workflow for this compound analysis by HS-SPME-GC-MS.

Data Presentation and Performance Evaluation

For the ILC, each participating laboratory would report its mean quantified value for the blind sample, along with key method validation parameters. This data would be compiled for comparison.

3.1. Quantitative Data Summary

The following table presents hypothetical results from five laboratories for a blind sample with a true this compound concentration of 25.0 µg/mL .

Laboratory IDReported Concentration (µg/mL)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
Lab-0124.598.0%2.1%0.51.5
Lab-0226.8107.2%1.8%0.20.7
Lab-0322.188.4%3.5%1.03.0
Lab-0425.3101.2%1.5%0.10.4
Lab-0528.0112.0%2.8%0.82.5

3.2. Statistical Evaluation using Z-Scores

A key statistical tool for evaluating performance in proficiency testing is the Z-score.[7] It measures how far a laboratory's result deviates from the consensus value (or in this case, the known true value). The Z-score is calculated using the formula:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (true concentration = 25.0 µg/mL).

  • σ is the standard deviation for proficiency assessment (a target value set by the coordinator, e.g., 1.5 µg/mL).

The interpretation of Z-scores is typically as follows:[8][9]

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

The table below shows the calculated Z-scores for the hypothetical laboratory results.

Laboratory IDReported Value (x)Assigned Value (X)Target SD (σ)Calculated Z-ScorePerformance Evaluation
Lab-0124.525.01.5-0.33Satisfactory
Lab-0226.825.01.51.20Satisfactory
Lab-0322.125.01.5-1.93Satisfactory
Lab-0425.325.01.50.20Satisfactory
Lab-0528.025.01.52.00Questionable

This analysis provides an objective comparison of laboratory performance, highlighting potential systematic errors or issues with method implementation that may require investigation.[7] Continuous participation in such ILCs is crucial for laboratories to ensure their analytical procedures are reliable and to maintain high-quality standards.

References

Safety Operating Guide

Proper Disposal of Pentyl Formate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of pentyl formate, a flammable liquid and irritant commonly used in research and development settings. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound, also known as amyl formate, is a colorless liquid with a characteristic plum-like odor.[1] It is classified as a flammable liquid and vapor, and can cause serious eye irritation and respiratory irritation.[1][2][3] Proper handling and disposal are paramount to mitigate these risks. This guide offers detailed protocols for the safe management of this compound waste in a laboratory environment.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) required.

Hazards:

  • Flammable Liquid and Vapor: this compound has a flashpoint of 32°C (89.6°F) and can form flammable mixtures with air.[4] Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use explosion-proof electrical equipment and non-sparking tools.[2][4]

  • Eye and Respiratory Irritant: Causes serious eye irritation and may cause respiratory irritation.[1][2][3] Avoid breathing vapors or mists.

  • Skin Irritant: May cause skin irritation.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[3][4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[3][4] In case of a large spill, disposable coveralls may be necessary.[5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If exposure limits are exceeded, use a NIOSH-approved respirator.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Molecular Formula C6H12O2[1]
Molecular Weight 116.16 g/mol [1]
Boiling Point 116 - 118 °C (240.8 - 244.4 °F)[4]
Flash Point 32 °C (89.6 °F)[4]
Vapor Pressure 5.87 mm Hg at 25 °C[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on the quantity and nature of the waste. Always consult your institution's environmental health and safety (EHS) office for specific guidelines, as local regulations may vary.

Small Spills (less than 100 mL) in a Fume Hood
  • Ensure Proper Ventilation: Work exclusively within a certified chemical fume hood.

  • Wear Appropriate PPE: Don the required personal protective equipment as listed above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or diatomite to absorb the spilled liquid.[3][5]

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container.[1]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: The container with the absorbed this compound is now considered hazardous waste. Affix a hazardous waste label and store it in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department.

Large Spills (greater than 100 mL) or Spills Outside a Fume Hood
  • Evacuate the Area: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If it is safe to do so, remove all sources of ignition.

  • Contact Emergency Personnel: Notify your institution's EHS or emergency response team immediately.

  • Do Not Attempt to Clean Up: Large spills require specialized handling and equipment. Do not attempt to clean up a large spill on your own.

Disposal of Unused or Waste this compound
  • Do Not Pour Down the Drain: this compound is insoluble in water and flammable.[1] Never dispose of it down the sink.

  • Collect in a Designated Waste Container: Collect all this compound waste in a compatible, properly labeled hazardous waste container. The container should be kept tightly closed and stored in a well-ventilated, cool, and designated satellite accumulation area.[2][4]

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PentylFormateDisposal cluster_start cluster_assessment Assess Spill cluster_spill_size Determine Spill Size cluster_small_spill Small Spill Procedure cluster_large_spill Large Spill Procedure cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal start This compound Waste Generated spill_check Is it a spill? start->spill_check spill_size Spill > 100mL or outside fume hood? spill_check->spill_size Yes waste_container Collect in labeled hazardous waste container spill_check->waste_container No (Unused/Waste) absorb Absorb with inert material spill_size->absorb No evacuate Evacuate area spill_size->evacuate Yes collect Collect in sealed container absorb->collect collect->waste_container contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs ehs_pickup Arrange for EHS pickup and professional disposal contact_ehs->ehs_pickup waste_container->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for Pentyl Formate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

This compound, a flammable liquid and vapor, can cause skin, eye, and respiratory irritation.[1][2][3] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for mitigating risks.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is essential. This includes protection for your hands, body, eyes, and respiratory system.

  • Hand Protection: Impervious gloves are required.[1]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] A face shield should be used when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or protective suit is necessary to prevent skin contact.[1] In the event of a significant spill, disposable coveralls are recommended.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[5] For major incidents, a self-contained breathing apparatus (SCBA) is necessary.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Always work in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in vapors or mists.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Use non-sparking tools.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from strong oxidizing agents, as they can cause a vigorous, heat-generating reaction.[1][8]

  • Store separately from incompatible materials.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular FormulaC6H12O2[2]
Molecular Weight116.16 g/mol [2]
Boiling Point130-131 °C (266-268 °F)[2]
Melting Point-73.5 °C (-100.3 °F)[2]
Flash Point26 °C (79 °F)[2]
Density0.8853 g/cm³ at 20 °C[6]
Explosive Limits1.7 - 10% (V)[3][6]

Emergency Protocols: Spills, First Aid, and Fire

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response:

  • Evacuate and Isolate: Immediately evacuate the area and isolate the spill. For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[8]

  • Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[2][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Dike the spill with inert material such as sand, dry earth, or vermiculite to prevent it from spreading.[1][6] Do not use combustible materials like sawdust.

  • Absorption: Absorb the spilled material with a non-combustible absorbent.

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][6]

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Get medical advice if skin irritation occurs.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[5][8] Water spray may be used to cool closed containers.[5]

  • Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[5][6] Vapors may travel to a source of ignition and flash back.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Disposal Plan

All waste materials, including contaminated absorbents and disposable PPE, must be handled as hazardous waste.

  • Collection: Place all this compound waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1][5] Do not dispose of it in the sewer system.

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.